P-Methoxystilbene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXLYCDZKRCAD-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142-15-0, 1694-19-5 | |
| Record name | 1-Methoxy-4-(2-phenylethenyl)-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Methoxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-methoxystilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methoxystilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL148B7HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of trans-4-Methoxystilbene
Introduction
trans-4-Methoxystilbene, a prominent member of the stilbenoid family, is a derivative of resveratrol where a hydroxyl group is replaced by a methoxy group. This structural modification significantly alters its physicochemical properties, enhancing its metabolic stability and bioavailability, which are often limitations for the clinical application of resveratrol.[1] As a result, trans-4-methoxystilbene and its analogues are of increasing interest to researchers in medicinal chemistry, drug development, and materials science.[2] Its potential applications as an anti-inflammatory, anti-carcinogenic, and antioxidant agent necessitate a thorough understanding of its fundamental chemical and physical characteristics.[1][3]
This guide provides an in-depth exploration of the core physicochemical properties of trans-4-methoxystilbene. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also the underlying scientific rationale and field-proven experimental protocols for their validation.
Molecular Identity and Structure
The foundational step in characterizing any compound is to confirm its molecular structure and identity. trans-4-Methoxystilbene is an aromatic compound featuring two phenyl rings linked by an ethylene bridge, with a methoxy group substituent at the para position of one of the rings. The "trans" configuration refers to the stereochemistry at the carbon-carbon double bond, where the phenyl rings are on opposite sides.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-methoxy-4-[(1E)-2-phenylethenyl]benzene | [1][4] |
| Synonyms | p-Methoxystilbene, (E)-4-Methoxystilbene | [1][5] |
| CAS Number | 1694-19-5 (trans-isomer) | [1][6] |
| 1142-15-0 (unspecified stereochemistry) | [5][7] | |
| Molecular Formula | C₁₅H₁₄O | [1][7] |
| Molecular Weight | 210.27 g/mol | [1][7] |
| InChIKey | XWYXLYCDZKRCAD-BQYQJAHWSA-N | [1][4] |
Core Physical Properties
The macroscopic physical properties of a compound are direct reflections of its molecular structure and intermolecular forces. For trans-4-methoxystilbene, its planar, rigid structure allows for efficient crystal packing, resulting in a stable solid state at room temperature with a well-defined melting point.
Table 2: Physical Property Data
| Property | Value | Comments | Source |
| Appearance | White to off-white crystalline powder | Consistent across multiple suppliers. | [2][5] |
| Physical State | Solid at 20 °C | Expected for a molecule of this size and structure. | |
| Melting Point | 134 - 138 °C | A sharp melting range is a key indicator of purity. | |
| Boiling Point | ~290 °C (rough estimate) | High boiling point reflects significant intermolecular forces. | |
| Density | ~1.046 g/cm³ (rough estimate) | Denser than water. |
Expert Insight: The melting point is a critical parameter for quality control. A broad melting range (>2 °C) or a depression from the literature value often indicates the presence of impurities or a mixture of cis/trans isomers. The trans isomer is generally more thermodynamically stable and has a higher melting point than its cis counterpart due to better crystal lattice packing.
Solubility Characteristics
Solubility is a pivotal property in drug development, influencing formulation, administration route, and bioavailability. The molecular structure of trans-4-methoxystilbene, with its large non-polar stilbene backbone and a single, weakly polar methoxy group, dictates its solubility profile.
It is sparingly soluble in water but shows good solubility in many non-polar organic solvents.[2][5][8] This behavior is expected, as the hydrophobic character of the two phenyl rings and the ethylene bridge dominates the molecule's overall polarity.
Table 3: Solubility Data
| Solvent | Quantitative Value | Qualitative Description | Rationale |
| Water | 0.061 g/L (at 25 °C)[5][8] | Sparingly Soluble | The large hydrophobic surface area outweighs the polarity of the single ether linkage. |
| Non-Polar Organic Solvents (e.g., Toluene, Chloroform) | Data not specified | Soluble | "Like-dissolves-like" principle; the non-polar nature of the stilbene core interacts favorably with non-polar solvents. |
| Polar Aprotic Solvents (e.g., DMSO, Acetone) | Data not specified | Likely Soluble | These solvents can engage in dipole-dipole interactions and accommodate the large organic structure. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Data not specified | Likely Soluble | The methoxy group can act as a hydrogen bond acceptor, providing some interaction with protic solvents. |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines a self-validating system for determining the equilibrium solubility of trans-4-methoxystilbene in a given solvent system, a standard method in pharmaceutical profiling.
-
System Preparation: Add an excess amount of trans-4-methoxystilbene powder to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.[9]
-
Sample Collection & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical detector.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (see Section 5 for a sample method).
-
Calculation: Determine the concentration of the diluted sample against a standard calibration curve. Back-calculate the original concentration in the supernatant to determine the equilibrium solubility, typically expressed in mg/mL or µg/mL.
Spectroscopic Profile
Spectroscopic analysis provides a molecular fingerprint, essential for structural confirmation and purity assessment.
UV-Visible Spectroscopy
The extensive conjugation across the stilbene core gives rise to strong ultraviolet absorbance. The maximum absorption wavelength (λ_max) is sensitive to the electronic environment and the planarity of the molecule.
-
λ_max: 318 nm (in Ethanol)
-
Significance: This strong absorption band corresponds to a π → π* electronic transition within the conjugated system of the phenyl rings and the ethylene bridge. The position and intensity of this peak are characteristic of the trans-isomer, which is more planar than the sterically hindered cis-isomer. This property forms the basis for quantitative analysis using UV detection in HPLC.
Infrared (IR) Spectroscopy
FTIR spectroscopy is invaluable for identifying the functional groups present in the molecule. The spectrum of trans-4-methoxystilbene is characterized by several key absorption bands.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3080 - 3000 | Medium | Aromatic & Vinylic C-H | Stretch |
| 2960 - 2850 | Medium | Methyl (CH₃) C-H | Asymmetric/Symmetric Stretch |
| 1680 - 1620 | Medium | Aromatic C=C | Stretch |
| 1275 - 1010 | Strong | Aryl-O-C (Ether) | Asymmetric Stretch |
| 970 - 960 | Strong | trans Vinylic C-H | Out-of-plane bend |
(Note: Ranges are based on standard IR correlation tables and are consistent with the known structure.)
Expert Insight: The strong absorption band around 965 cm⁻¹ is particularly diagnostic. This "trans-wag" vibration is characteristic of a trans-disubstituted double bond and its presence is a strong confirmation of the molecule's stereochemistry. Its absence, coupled with the appearance of bands around 750-650 cm⁻¹, would suggest the presence of the cis-isomer.
Experimental Protocol: FTIR Analysis via KBr Pellet
-
Sample Preparation: Grind 1-2 mg of the trans-4-methoxystilbene sample with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan to measure the instrument and atmospheric background.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Interpretation: Analyze the resulting spectrum, identifying key peaks and comparing their positions to established literature values and correlation tables to confirm the presence of characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for structural elucidation in solution. The ¹H and ¹³C NMR spectra of trans-4-methoxystilbene are well-defined and consistent with its structure. The data below is for samples dissolved in deuterated chloroform (CDCl₃).
Table 5: ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| ~7.40 | d | ~8.7 | 2H, Aromatic (ortho to C=C on methoxy-ring) | |
| ~7.38 | d | ~7.4 | 2H, Aromatic (ortho to C=C on unsubst. ring) | |
| ~7.25 | m | - | 2H, Aromatic (meta to C=C on unsubst. ring) | |
| ~7.11 | m | - | 1H, Aromatic (para to C=C on unsubst. ring) | |
| ~6.95 | d | ~16.3 | 1H, Vinylic | |
| ~6.85 | d | ~16.3 | 1H, Vinylic | |
| ~6.78 | d | ~8.7 | 2H, Aromatic (meta to C=C on methoxy-ring) | |
| ~3.73 | s | - | 3H, Methoxy (-OCH₃) | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~159.2 | Aromatic C-O | |||
| ~137.7 | Aromatic C (ipso, unsubst. ring) | |||
| ~130.1 | Aromatic C (ipso, methoxy-ring) | |||
| ~128.7 | Vinylic CH or Aromatic CH | |||
| ~128.1 | Vinylic CH or Aromatic CH | |||
| ~127.6 | Aromatic CH | |||
| ~127.1 | Aromatic CH | |||
| ~126.6 | Aromatic CH | |||
| ~126.2 | Aromatic CH | |||
| ~114.1 | Aromatic CH (ortho to -OCH₃) | |||
| ~55.2 | Methoxy (-OCH₃) |
(Source: Data synthesized from The Royal Society of Chemistry)
Expert Insight: In the ¹H NMR spectrum, the large coupling constant (~16 Hz) between the two vinylic protons is definitive proof of their trans relationship. A cis relationship would result in a much smaller coupling constant, typically in the range of 8-12 Hz. The sharp singlet at ~3.7 ppm integrating to 3 protons is the unmistakable signature of the methoxy group.
Chromatographic Behavior and Purity Assessment
Chromatography is the cornerstone of purity determination and quantification. Due to its non-polar nature, trans-4-methoxystilbene is well-suited for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).
Expected Behavior: In a typical RP-HPLC system (e.g., C18 column), trans-4-methoxystilbene will be well-retained due to hydrophobic interactions between the molecule and the stationary phase. It requires a mobile phase with a high proportion of organic solvent (like acetonitrile or methanol) for elution.
Experimental Protocol: Purity Analysis by RP-HPLC
This protocol provides a robust starting point for method development for the purity analysis of trans-4-methoxystilbene.
-
System & Column: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (Solvent B) and Water (Solvent A). A starting point could be 70:30 (B:A).
-
Detection: UV detection set at the λ_max of the compound, ~318 nm, for maximum sensitivity.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of ~0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Lipophilicity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It describes the partitioning of a compound between an oily (n-octanol) and an aqueous phase and is a key predictor of membrane permeability and overall pharmacokinetic behavior.
-
Significance: A LogP value of 4.4 indicates that trans-4-methoxystilbene is highly lipophilic. This suggests it is more likely to partition into lipid bilayers and cross cell membranes via passive diffusion compared to more polar compounds like resveratrol. However, very high lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding.
Conclusion
trans-4-Methoxystilbene is a well-defined crystalline solid with a distinct set of physicochemical properties that are critical to its application in scientific research. Its high melting point serves as a reliable indicator of purity, while its lipophilic nature and characteristic spectroscopic fingerprints provide the necessary tools for its identification, quantification, and formulation. The protocols and data presented in this guide offer a comprehensive framework for researchers to confidently handle, analyze, and utilize this promising compound in their work, ensuring both scientific integrity and experimental reproducibility.
References
- 1. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. rsc.org [rsc.org]
- 4. A17328.06 [thermofisher.com]
- 5. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]
- 6. TRANS-4-METHOXYSTILBENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. FTIR [terpconnect.umd.edu]
An In-depth Technical Guide to p-Methoxystilbene: Synthesis, Characterization, and Applications
Abstract
p-Methoxystilbene, a naturally occurring stilbenoid, has garnered significant attention within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical properties, prevalent synthesis methodologies, and robust analytical characterization techniques. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to serve as a practical and authoritative resource, consolidating key data, detailed protocols, and safety considerations essential for the effective study and application of this promising molecule.
Chemical Identity and Core Physicochemical Properties
This compound, systematically named 1-methoxy-4-[(E)-2-phenylethenyl]benzene, is a derivative of stilbene distinguished by a methoxy group on one of its phenyl rings.[1] This structural modification significantly influences its biological activity and physical characteristics compared to its parent compound, resveratrol.[2] The trans-isomer is generally more stable and is the focus of most research.
It typically presents as a white to pale yellow crystalline powder.[1][3] Understanding its fundamental properties is the first step in any experimental design, from selecting appropriate solvents for synthesis to developing analytical methods.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1142-15-0 (for 4-Methoxystilbene) 1694-19-5 (specifically for trans-isomer) | [1][4][5] |
| Molecular Formula | C₁₅H₁₄O | [6][7] |
| Molecular Weight | 210.27 g/mol | [5][6] |
| IUPAC Name | 1-methoxy-4-[(E)-2-phenylethenyl]benzene | [6][7] |
| Melting Point | 132.5-138.5 °C | [7] |
| Solubility | Sparingly soluble in water (0.061 g/L at 25°C).[3] Moderate solubility in organic solvents.[1] | [1][3] |
| Appearance | White to very slightly yellowish crystal powder. | [3] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of this compound is most effectively achieved through cross-coupling reactions, which provide high stereoselectivity for the desired trans-isomer. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
The Wittig Reaction: A Classic Approach
The Wittig reaction is a reliable method for forming the central carbon-carbon double bond. The causality for its use lies in its high degree of control over the location of the new double bond.
-
Mechanism Rationale: This reaction involves the nucleophilic attack of a phosphorus ylide (generated from a phosphonium salt) on a carbonyl group. The subsequent collapse of the betaine intermediate forms the alkene and a phosphine oxide byproduct. The choice of a stabilized ylide generally favors the formation of the (E)- or trans-alkene, which is desirable for this compound.
Caption: Workflow for this compound synthesis via the Wittig reaction.
Palladium-Catalyzed Heck Reaction: An Efficient Alternative
The Heck reaction offers an alternative route, coupling an aryl halide with an alkene. Its selection is often driven by its tolerance for a wide range of functional groups and generally good yields.
-
Mechanism Rationale: The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to an aryl halide (e.g., 4-bromoanisole). The resulting palladium(II) complex then coordinates with the alkene (styrene). Syn-insertion of the alkene into the palladium-aryl bond, followed by beta-hydride elimination, releases the stilbene product and regenerates the palladium(0) catalyst.
Experimental Protocol: Heck Reaction Synthesis
-
Reactor Setup: To a dry, nitrogen-purged reaction vessel, add 4-bromoanisole (1.0 eq), styrene (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand like tri(o-tolyl)phosphine (0.04 eq).
-
Solvent and Base: Add a degassed solvent such as N,N-dimethylformamide (DMF) and a base, typically triethylamine (2.0 eq). The base is crucial for neutralizing the HBr generated during the catalytic cycle.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Analytical Characterization and Quantification
Accurate identification and quantification are critical for any application. A multi-technique approach ensures the highest level of confidence in the material's identity and purity.
Chromatographic Analysis: HPLC-DAD-MS/MS
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (MS/MS) is the gold standard for analyzing stilbenoids from complex matrices.[8]
-
Method Rationale: Reversed-phase HPLC is chosen to separate compounds based on hydrophobicity. A gradient elution with acetonitrile and water (often acidified with formic acid) provides excellent resolution for stilbenes.[8] DAD allows for UV-Vis spectral confirmation, while MS/MS provides definitive structural information and high sensitivity for quantification.
Experimental Protocol: HPLC-DAD-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Create a series of calibration standards by serial dilution. Filter all samples through a 0.22 µm PTFE syringe filter before injection.[8]
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
DAD Detection: Monitor across a wavelength range of 220-400 nm, with specific extraction at the absorbance maximum for this compound (~320 nm).
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis: Use Selected Reaction Monitoring (SRM) for quantification. The precursor ion will be the protonated molecule [M+H]⁺ at m/z 211. Fragment this ion and monitor a characteristic product ion for high specificity.
-
Caption: General workflow for the analytical characterization of this compound.
Spectroscopic Identification
NMR and GC-MS are essential for initial structure elucidation and purity assessment.
-
¹H NMR: Provides information on the number and environment of protons, confirming the presence of the methoxy group, aromatic protons, and the vinylic protons of the double bond.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.[6]
-
GC-MS: Useful for assessing volatility and purity. The mass spectrum will show a molecular ion peak corresponding to the molecular weight.[6]
Applications in Research and Drug Development
The stilbene scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[9] this compound, as a derivative of resveratrol, is investigated for similar, and potentially enhanced, biological effects.
-
Anti-Cancer Properties: Like other stilbenoids, this compound has been explored for its anti-cancer potential.[1] Research suggests that methoxylated stilbenes can modulate the expression of enzymes involved in estrogen synthesis and metabolism, such as aromatase (CYP19).[2] This makes them promising candidates for hormone-dependent cancers. The methoxy group can improve metabolic stability and bioavailability compared to the hydroxyl groups in resveratrol.[2]
-
Photophysical Properties: The compound exhibits fluorescence, making it a subject of study in photochemistry and a potential building block for materials used in organic electronics.[1]
-
Chemical Synthesis: It is used as a reagent or intermediate in the synthesis of more complex molecules and in studies modifying the photochemical behavior of organic molecules.[3][7]
Safety, Handling, and Storage
Proper handling is imperative to ensure laboratory safety. This compound is classified with several hazards that demand stringent precautionary measures.
Table 2: GHS Hazard Information
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H318/H319 | Causes serious eye damage/irritation | Eye Damage/Irritation (Category 1/2) |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization (Category 1) |
| H413 | May cause long lasting harmful effects to aquatic life | Aquatic Hazard, Chronic (Category 4) |
Source: Aggregated GHS information from ECHA C&L Inventory.[6]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US), nitrile gloves, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid dust formation.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from strong oxidizing agents.
-
Spill Response: In case of a spill, avoid generating dust.[12] Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof machine) and place the material in a labeled container for disposal.[12]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10]
-
Skin: Wash off immediately with soap and plenty of water.[10]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[10]
-
Ingestion: Clean mouth with water and get medical attention.[10]
-
Conclusion
This compound stands out as a molecule of significant scientific interest, bridging the fields of synthetic chemistry, analytical science, and pharmacology. Its accessible synthesis, intriguing photophysical properties, and promising biological activities make it a valuable tool for researchers. This guide has outlined the core technical knowledge required to work with this compound, emphasizing the rationale behind procedural choices to empower scientists in their research and development endeavors. Adherence to rigorous analytical and safety protocols is paramount to achieving reliable results and ensuring a safe laboratory environment.
References
- 1. CAS 1142-15-0: 4-Methoxystilbene | CymitQuimica [cymitquimica.com]
- 2. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]
- 4. TRANS-4-METHOXYSTILBENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A17328.06 [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Solubility Profile of p-Methoxystilbene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of p-methoxystilbene, a key derivative of the stilbene family with significant therapeutic potential. Recognizing that solubility is a critical determinant of bioavailability and, consequently, therapeutic efficacy, this document offers a detailed analysis of this compound's behavior in a range of solvents. We delve into the molecular factors governing its solubility, present available quantitative data, and provide a rigorous, field-proven experimental protocol for accurate solubility determination. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling informed decisions in formulation, preclinical, and clinical development involving this compound and related stilbenoids.
Introduction: The Significance of this compound and Its Solubility
Stilbenoids, a class of natural phenols, have garnered substantial interest in the pharmaceutical and nutraceutical industries for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] this compound (4-methoxystilbene), a derivative of resveratrol, stands out due to its modified chemical structure, which can influence its biological activity and pharmacokinetic profile.[2]
At room temperature, this compound exists as a white to pale yellow crystalline powder.[3] Like many stilbene derivatives, its clinical utility is often hampered by poor aqueous solubility, which can limit its absorption and bioavailability.[4] Understanding and quantifying the solubility of this compound in various solvents is, therefore, a foundational step in the development of effective drug delivery systems and formulations. This guide aims to provide a comprehensive overview of the solubility of this compound, grounded in both theoretical principles and practical experimental considerations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | [5] |
| Molecular Weight | 210.27 g/mol | [5] |
| Appearance | White to very slightly yellowish crystalline powder | [3] |
| Melting Point | 135-138 °C | [3] |
| Water Solubility | Sparingly soluble (0.061 g/L at 25°C) | [3][6][7] |
| LogP (Octanol-Water Partition Coefficient) | 3.86 | [8] |
The high LogP value indicates a lipophilic nature, suggesting a preference for non-polar environments and consequently, low aqueous solubility.
Principles Governing the Solubility of this compound
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound, featuring two phenyl rings and a methoxy group, dictates its solubility characteristics.
References
- 1. Solubility Measurements | USP-NF [uspnf.com]
- 2. CAS 1142-15-0: 4-Methoxystilbene | CymitQuimica [cymitquimica.com]
- 3. 1142-15-0 CAS MSDS (4-METHOXYSTILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 5. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]
- 7. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of p-Methoxystilbene
Introduction: The Structural Dichotomy of p-Methoxystilbene
This compound, a derivative of the stilbenoid family, serves as a vital structural motif in medicinal chemistry and materials science. Like its parent compound, resveratrol, it exists as two distinct geometric isomers: trans-(E) and cis-(Z). The spatial orientation of the phenyl rings relative to the central olefinic bond dictates the molecule's overall conformation, stability, and, critically, its biological and photophysical properties. The trans-isomer is typically more thermodynamically stable due to reduced steric hindrance, allowing for a more planar and conjugated system. The cis-isomer, conversely, is sterically crowded, forcing the phenyl rings out of plane.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for unambiguously differentiating and characterizing these isomers.[1] By analyzing the chemical shifts (δ), scalar couplings (J-couplings), and signal multiplicities, we can extract precise information about the molecular geometry and electronic environment of every proton and carbon atom. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectra of both trans- and cis-p-methoxystilbene, offering field-proven insights into spectral interpretation and data acquisition for researchers in drug development and chemical sciences.
Methodology: Acquiring High-Fidelity NMR Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup. The following protocol is a self-validating system designed to produce high-resolution spectra suitable for unambiguous structural elucidation.
Experimental Protocol: Sample Preparation & Data Acquisition
-
Solute Preparation : For a standard 5 mm NMR tube, accurately weigh 5-20 mg of the this compound sample for ¹H NMR. A higher concentration (20-50 mg) may be necessary for ¹³C NMR experiments to achieve a satisfactory signal-to-noise ratio in a reasonable time.
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for nonpolar compounds like this compound. The deuterium nucleus (²H) provides a lock signal for the spectrometer to stabilize the magnetic field, a critical step for high-resolution measurements.
-
Filtration (Critical Step) : To obtain sharp spectral lines, the sample must be free of any particulate matter. Broad spectral lines resulting from suspended material cannot be corrected by instrument shimming.[1] Filter the solution directly into the NMR tube through a Pasteur pipette packed with a small cotton or glass wool plug. This step is essential for ensuring magnetic field homogeneity across the sample.
-
Tube Insertion and Instrument Setup :
-
Wipe the exterior of the NMR tube to remove any contaminants.
-
Insert the tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge. An optimal sample height of ~4-5 cm is crucial for effective shimming.
-
Locking & Shimming : The instrument first "locks" onto the deuterium signal of the solvent. Following this, the magnetic field is "shimmed" by adjusting a series of shim coils to maximize its homogeneity, which sharpens the NMR signals and improves resolution.[2]
-
Tuning and Acquisition : The probe is tuned to the resonance frequency of the target nucleus (¹H or ¹³C). Standard pulse sequences are then used to acquire the Free Induction Decay (FID), which is subsequently Fourier transformed to yield the final NMR spectrum.
-
Spectral Analysis of (E)-p-Methoxystilbene (trans-isomer)
The planar and highly conjugated structure of trans-p-methoxystilbene results in a well-resolved and characteristic NMR spectrum.
Caption: Structure of trans-p-methoxystilbene with atom numbering.
¹H NMR Spectral Data (trans-isomer)
The proton NMR spectrum provides definitive proof of the trans configuration.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |
| 7.36 | d | 7.4 | 2H | H2, H6 | Protons on the unsubstituted phenyl ring, ortho to the vinyl group. |
| 7.33 | d | 8.7 | 2H | H2', H6' | Protons on the methoxy-substituted ring, ortho to the vinyl group. |
| 7.24 | m | - | 2H | H3, H5 | Protons on the unsubstituted phenyl ring, meta to the vinyl group. |
| 7.11 | m | - | 1H | H4 | Proton on the unsubstituted phenyl ring, para to the vinyl group. |
| 6.94 | d | 16.3 | 1H | Hα | Vinylic proton adjacent to the unsubstituted ring. The large J-value is characteristic of trans-coupling.[3] |
| 6.84 | d | 16.3 | 1H | Hβ | Vinylic proton adjacent to the methoxy-substituted ring. The large J-value is characteristic of trans-coupling.[3] |
| 6.76 | d | 8.7 | 2H | H3', H5' | Protons on the methoxy-substituted ring, ortho to the methoxy group. |
| 3.71 | s | - | 3H | -OCH₃ | Singlet for the three equivalent methoxy protons. |
| Data sourced from Royal Society of Chemistry.[3] |
The most crucial diagnostic feature is the coupling constant between the two vinylic protons, Hα and Hβ. A value of 16.3 Hz is unequivocally indicative of a dihedral angle of ~180°, which is only possible in the trans geometric isomer.[2]
¹³C NMR Spectral Data (trans-isomer)
The proton-decoupled ¹³C NMR spectrum shows 11 distinct signals, consistent with the molecular symmetry.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 159.2 | C4' | Aromatic carbon directly attached to the electron-donating -OCH₃ group, highly deshielded. |
| 137.7 | C1 | Quaternary aromatic carbon on the unsubstituted ring. |
| 130.1 | C1' | Quaternary aromatic carbon on the methoxy-substituted ring. |
| 128.7 | C3, C5 | Aromatic carbons on the unsubstituted ring. |
| 128.1 | Cα | Vinylic carbon. |
| 127.6 | C2', C6' | Aromatic carbons ortho to the vinyl group on the methoxy-substituted ring. |
| 127.1 | Cβ | Vinylic carbon. |
| 126.6 | C4 | Aromatic carbon on the unsubstituted ring. |
| 126.2 | C2, C6 | Aromatic carbons on the unsubstituted ring. |
| 114.1 | C3', C5' | Aromatic carbons ortho to the -OCH₃ group, shielded by its electron-donating effect. |
| 55.2 | -OCH₃ | Methoxy carbon. |
| Data sourced from Royal Society of Chemistry.[3] |
Spectral Analysis of (Z)-p-Methoxystilbene (cis-isomer)
Due to significant steric hindrance between the two phenyl rings, the cis-isomer is non-planar. This structural distortion has profound and predictable effects on its NMR spectrum, which allow for clear differentiation from the trans-isomer.
Caption: Structure of cis-p-methoxystilbene.
Expected ¹H and ¹³C NMR Spectral Features (cis-isomer)
While a complete, explicitly assigned dataset for cis-p-methoxystilbene is less commonly published than for its stable trans counterpart, its spectral characteristics can be confidently predicted based on extensive data from analogous stilbenoid structures.[2][4]
| Nucleus | Key Diagnostic Feature | Expected Value/Range | Rationale |
| ¹H | Vinylic Coupling (Jαβ) | ~10-12 Hz | The Karplus relationship dictates that the ~0° dihedral angle of the cis configuration results in a significantly smaller J-coupling constant compared to the trans isomer.[2] |
| ¹H | Vinylic Chemical Shift (δ) | ~6.5-6.7 ppm | The vinylic protons in cis-stilbenes are typically shifted upfield (to a lower ppm value) relative to their trans counterparts due to anisotropic shielding effects from the out-of-plane phenyl rings.[4] |
| ¹H | Aromatic Chemical Shifts (δ) | Complex, overlapping multiplets | The non-planarity and steric crowding lead to a more complex and less dispersed set of signals for the aromatic protons compared to the well-defined doublets and triplets of the trans-isomer. |
| ¹³C | Vinylic & Aromatic Shifts (δ) | Generally shifted upfield | The loss of planarity reduces the extent of conjugation, leading to a general shielding (upfield shift) of the sp² carbon signals relative to the trans-isomer. |
Workflow: Differentiating Isomers by NMR
The process of identifying the specific isomer of this compound from its ¹H NMR spectrum is logical and systematic. The primary decision point is the coupling constant of the vinylic protons.
Caption: Decision workflow for distinguishing this compound isomers via ¹H NMR.
Conclusion
¹H and ¹³C NMR spectroscopy provide a powerful and indispensable toolkit for the structural analysis of this compound isomers. The key distinguishing feature is the magnitude of the vinylic proton-proton coupling constant, with a value >14 Hz confirming a trans geometry and a value of ~10-12 Hz indicating a cis geometry. This fundamental difference, supplemented by characteristic shifts in the vinylic and aromatic regions, allows for rapid, unambiguous, and confident assignment of stereochemistry, which is paramount for professionals in chemical synthesis, natural product isolation, and drug development.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of p-Methoxystilbene
Introduction
p-Methoxystilbene (trans-4-Methoxystilbene), a derivative of the stilbenoid family, is a compound of increasing interest in pharmaceutical and materials science research.[1][2] Like its well-known relatives, resveratrol and pterostilbene, its biological activities and photophysical properties warrant precise and sensitive analytical methodologies for characterization and quantification.[2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. It offers unparalleled specificity and sensitivity, enabling detailed structural elucidation and accurate quantification even in complex biological matrices.[3][4]
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Drawing upon established principles and field-proven insights, we will explore the critical aspects of ionization, fragmentation, and quantitative workflow development. The causality behind experimental choices will be explained, ensuring that each protocol described is a self-validating system for robust and reliable results.
Section 1: Core Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for developing a successful MS method. This compound is a relatively small, moderately non-polar organic molecule.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄O | --INVALID-LINK--[5] |
| Molecular Weight | 210.27 g/mol | --INVALID-LINK--[6] |
| Exact Mass | 210.1045 Da | --INVALID-LINK--[5] |
| Structure | Two phenyl rings linked by an ethylene bridge with a methoxy group on one ring. | --INVALID-LINK--[2] |
| Appearance | White to pale yellow solid/powder. | --INVALID-LINK--[1] |
These properties, particularly its molecular weight and non-polar character, guide the selection of appropriate ionization techniques and chromatographic conditions.
Section 2: Ionization Principles: Generating the Gaseous Ion
The conversion of neutral analyte molecules into charged gaseous ions is the first and most critical step in mass spectrometry.[7] The choice of ionization source is dictated by the analyte's physicochemical properties and the desired analytical outcome (structural information vs. quantification).
Electrospray Ionization (ESI)
For LC-MS applications, ESI is the workhorse technique for a vast range of molecules, including stilbenoids.[8][9][10][11]
-
Mechanism: ESI generates ions directly from a liquid solution.[9] A high voltage is applied to a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[10] This is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, typically yielding the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[10]
-
Causality for this compound: Although this compound is only moderately polar, ESI is highly effective, especially when using a mobile phase containing a protic solvent (e.g., methanol or water) and a small amount of acid (e.g., formic acid) to facilitate protonation for positive-ion mode analysis. Its proven success with similar molecules like resveratrol and pterostilbene makes it the primary choice for quantitative LC-MS/MS studies.[3][12]
Atmospheric Pressure Chemical Ionization (APCI)
APCI serves as an excellent alternative or complementary technique to ESI, particularly for less polar, thermally stable compounds.[13][14][15]
-
Mechanism: In APCI, the LC eluent is sprayed through a heated nebulizer to create a vapor of solvent and analyte molecules. A high-voltage corona discharge needle ionizes the surrounding solvent vapor, which then transfers a proton to the analyte molecules in the gas phase.[13][16]
-
Causality for this compound: Given its lower polarity compared to hydroxylated stilbenes, this compound is an ideal candidate for APCI. This technique can sometimes provide better sensitivity for such compounds and is less susceptible to matrix effects from salts compared to ESI.[17]
Electron Ionization (EI)
EI is the classic ionization method, typically coupled with Gas Chromatography (GC-MS). It is a "hard" ionization technique that provides rich structural information.[18][19][20]
-
Mechanism: In a high vacuum, vaporized analyte molecules are bombarded by a high-energy electron beam (typically 70 eV).[20] This collision ejects an electron from the molecule, creating an energetically unstable molecular radical cation (M⁺•) that readily undergoes extensive fragmentation.[18][21]
-
Causality for this compound: EI is invaluable for initial structural confirmation. The resulting fragmentation pattern is highly reproducible and acts as a chemical fingerprint, which can be compared against spectral libraries. The analysis of these fragments helps piece together the molecule's structure.[22][23]
Section 3: Mass Spectral Fragmentation Behavior
Understanding how this compound breaks apart in the mass spectrometer is key to its identification and the development of selective quantitative methods.
Tandem MS (MS/MS) Fragmentation of ESI-Generated Ions
In tandem mass spectrometry, the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID).
-
Positive Ion Mode ([M+H]⁺, m/z 211.1): The protonated molecule of this compound has an m/z of 211. Based on the fragmentation of structurally similar stilbenoids like pterostilbene and resveratrol, the primary fragmentation pathways involve the neutral loss of a methyl radical (•CH₃) and further cleavages of the stilbene core.[3][24]
-
Loss of Methyl Radical: The most characteristic fragmentation is the loss of a methyl radical from the methoxy group, leading to a stable fragment ion.
-
Cleavage of Ethylene Bridge: Subsequent fragmentation can involve the cleavage of the C=C double bond, breaking the molecule into smaller, charged fragments.
-
Caption: Predicted MS/MS fragmentation of protonated this compound.
-
Negative Ion Mode ([M-H]⁻, m/z 209.1): Analysis in negative ion mode is also feasible. Fragmentation of the deprotonated molecule would likely follow pathways similar to those observed for resveratrol, involving losses of small neutral molecules.[25]
Fragmentation in Electron Ionization (EI-MS)
The EI mass spectrum provides a more complex fragmentation pattern due to the high energy of the ionization process.[21]
-
Molecular Ion (M⁺•, m/z 210.1): A strong molecular ion peak is expected due to the stabilizing effect of the aromatic rings.
-
Key Fragments: The fragmentation of the odd-electron molecular ion will proceed via cleavage of the weakest bonds to form the most stable resulting cations and radicals.[26]
-
m/z 195: Loss of a methyl radical (•CH₃).
-
m/z 165: A common fragment in stilbene-like structures, often attributed to the fluorenyl cation after rearrangement.
-
m/z 91: The tropylium cation (C₇H₇⁺), characteristic of compounds containing a benzyl moiety.
-
Table 2: Summary of Key Ions in the Mass Analysis of this compound
| m/z (Positive ESI) | m/z (EI) | Proposed Identity/Origin | Ion Type |
| 211.1 | 210.1 | Protonated Molecule / Molecular Ion | Precursor / M⁺• |
| 196.1 | 195.1 | Loss of methyl radical (•CH₃) | Product Ion / Fragment |
| - | 165.1 | Rearrangement product (fluorenyl cation) | Fragment |
| - | 91.1 | Tropylium cation (C₇H₇⁺) | Fragment |
Section 4: A Practical Workflow for Quantitative Analysis by UPLC-MS/MS
For drug development and research applications, accurate quantification is essential. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this task.[27][28] MRM provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the target analyte.[29][30][31]
Caption: General workflow for quantitative analysis of this compound.
Step 1: Sample Preparation (Protocol for Biological Matrix)
The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances like proteins and phospholipids, which can cause ion suppression.[17][32][33]
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[34]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Filtration/Centrifugation: Centrifuge again to pellet any insoluble material before injecting into the UPLC system.
Step 2: UPLC-MS/MS Instrumental Parameters
These parameters serve as a starting point and must be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| UPLC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm) | Provides excellent retention and separation for moderately non-polar compounds like stilbenes.[35][36] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic solvents for reversed-phase chromatography. |
| Gradient | Start at 30-40% B, ramp to 95% B over 5-7 minutes | A gradient elution is necessary to effectively separate the analyte from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for 2.1 mm ID columns, balancing speed and separation efficiency. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Proven effectiveness for stilbenoid analysis.[12][37] |
| Capillary Voltage | ~3.0 - 4.0 kV | Standard range for stable electrospray. |
| Source Temp. | ~120 - 150 °C | Optimizes desolvation without causing thermal degradation. |
| Desolvation Gas | Nitrogen, ~600 - 800 L/hr | Assists in droplet evaporation. |
| MRM Transition | Q1: 211.1 -> Q3: 196.1 | Monitors the specific transition from the precursor to its most stable/abundant product ion, ensuring high selectivity. |
| Collision Energy | 15 - 25 eV (Optimize) | The voltage applied in the collision cell must be optimized to maximize the production of the target product ion (m/z 196.1). |
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific endeavor when approached with a clear understanding of the underlying chemical principles. Soft ionization techniques like ESI and APCI are ideal for generating intact molecular ions, which can then be fragmented in a controlled manner using tandem MS to provide both structural confirmation and a basis for highly selective quantification. By leveraging established protocols for similar stilbenoid compounds and systematically optimizing parameters from sample preparation to MS detection, researchers can develop self-validating, field-proven methods. This guide provides the foundational knowledge and practical framework for scientists and drug development professionals to confidently analyze this compound, enabling further exploration of its promising properties.
References
- 1. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]
- 2. CAS 1142-15-0: 4-Methoxystilbene | CymitQuimica [cymitquimica.com]
- 3. Comprehensive Analysis of Pterostilbene Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Plus Mass Spectrometer with Multiple Data-Mining Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. scispace.com [scispace.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 14. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 15. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 16. chromacademy.com [chromacademy.com]
- 17. ovid.com [ovid.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. pharmafocuseurope.com [pharmafocuseurope.com]
- 20. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. thiele.ruc.dk [thiele.ruc.dk]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Collisionally induced fragmentation of [M-H](-) species of resveratrol and piceatannol investigated by deuterium labelling and accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? | AxisPharm [axispharm.com]
- 29. agilent.com [agilent.com]
- 30. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 31. Mass Spectrometry: types, modes, data processing :: Elsci [elsci.io]
- 32. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 33. agilent.com [agilent.com]
- 34. organomation.com [organomation.com]
- 35. researchgate.net [researchgate.net]
- 36. Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 37. Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species [mdpi.com]
Preamble: Beyond Resveratrol - The Therapeutic Promise of Pterostilbene
An In-Depth Technical Guide to the Biological Activity Screening of Pterostilbene
Authored by a Senior Application Scientist
In the landscape of natural product drug discovery, stilbenoids represent a class of compounds with significant therapeutic potential. While resveratrol has long held the scientific spotlight, its clinical utility is hampered by poor bioavailability and rapid metabolism. This has shifted focus towards its natural analog, pterostilbene (p-methoxystilbene), a dimethoxylated derivative that exhibits superior pharmacokinetic properties and, in many cases, more potent biological activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and characterize the biological activities of pterostilbene. Moving beyond a simple recitation of methods, we delve into the causal reasoning behind experimental choices, emphasizing the interconnectedness of pathways and the importance of self-validating protocols. Our approach is grounded in established scientific literature, providing a practical and authoritative roadmap for unlocking the full therapeutic potential of this promising molecule.
Part 1: Foundational Physicochemical & Pharmacokinetic Profile
A prerequisite to any biological screening cascade is a thorough understanding of the compound's fundamental properties. Pterostilbene's key distinction lies in its structural modification: two methoxy groups in place of resveratrol's hydroxyl groups. This seemingly minor change has profound consequences.
-
Increased Lipophilicity: The methoxy groups significantly increase the molecule's lipid solubility, facilitating passive diffusion across cellular membranes. This enhances its oral absorption and cellular uptake compared to resveratrol.
-
Metabolic Stability: The replacement of hydroxyl groups, which are primary targets for glucuronidation and sulfation in phase II metabolism, makes pterostilbene inherently more resistant to rapid metabolic inactivation. This leads to a longer plasma half-life and greater systemic exposure.
These advantages are not merely academic; they are the primary drivers for its enhanced biological activity in vivo and form the rationale for its selection as a lead compound.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Resveratrol | Pterostilbene | Rationale for Superiority |
| Oral Bioavailability | ~20% | >80% | Increased lipophilicity and reduced first-pass metabolism. |
| Plasma Half-life (t½) | ~14 minutes | ~90 minutes | Resistance to Phase II metabolic enzymes (UGTs, SULTs). |
| Cellular Uptake | Moderate | High | Enhanced membrane permeability due to methoxy groups. |
Part 2: Screening for Core Biological Activities: Protocols & Mechanistic Rationale
The screening strategy for pterostilbene should be multi-tiered, beginning with broad-spectrum in vitro assays and progressing to more complex cell-based models that reflect specific disease states.
Antioxidant & Cytoprotective Activity: Targeting Oxidative Stress
Oxidative stress is a common pathological factor in numerous diseases. Pterostilbene's antioxidant capacity is a cornerstone of its therapeutic potential and is attributed to two primary mechanisms: direct radical scavenging and indirect induction of endogenous antioxidant systems.
An In-depth Technical Guide to Investigating the Mechanism of Action of P-Methoxystilbene
Introduction
P-Methoxystilbene: A Bioactive Stilbenoid of Interest
This compound, also known as 4-methoxystilbene, is a natural stilbenoid compound characterized by a 1,2-diphenylethylene core structure.[1][2] It is a mono-methoxylated derivative of resveratrol, a well-studied phytoalexin found in grapes and other plants.[3] While sharing a structural backbone with resveratrol, the presence of a methoxy group (-OCH3) significantly alters its physicochemical properties, leading to distinct biological activities and pharmacokinetic profiles.[4][5] This guide provides a comprehensive framework for researchers to meticulously investigate the molecular mechanisms underpinning the therapeutic potential of this compound.
Rationale for Investigation: Beyond Resveratrol
The primary impetus for investigating this compound lies in its improved metabolic stability and bioavailability compared to its parent compound, resveratrol.[5] Hydroxylated stilbenes like resveratrol are rapidly metabolized in vivo through glucuronidation and sulfation, which limits their systemic exposure and potential efficacy.[4] Methoxylation, as seen in this compound and its well-studied dimethoxy analog pterostilbene, protects the molecule from this extensive phase II metabolism.[4][6] This enhanced pharmacokinetic profile suggests that this compound could exert more potent and sustained biological effects in vivo, making it a compelling candidate for drug development.
Core Hypothesized Mechanisms at a Glance
Based on extensive research on its analog pterostilbene, the mechanistic investigations into this compound should be centered on three primary, interconnected signaling hubs crucial for cellular health, metabolism, and longevity:
-
SIRT1/AMPK Axis: Activation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, and the downstream energy sensor AMP-activated protein kinase (AMPK). This pathway is a master regulator of metabolic homeostasis.[7][8]
-
Nrf2-ARE Pathway: Upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway, the primary cellular defense system against oxidative stress.[9][10]
-
Anti-inflammatory Signaling: Modulation of key inflammatory pathways, such as NF-κB, to attenuate chronic inflammation.
This guide will detail the experimental strategies required to dissect this compound's activity within each of these domains.
Primary Molecular Interactions of this compound
The initial phase of any mechanistic investigation is to determine if the compound of interest directly interacts with and modulates the activity of specific protein targets. For this compound, the primary putative targets are SIRT1 and key enzymes involved in inflammation.
Direct Protein Target: Sirtuin 1 (SIRT1)
SIRT1 is a class III histone deacetylase that plays a critical role in regulating gene expression, metabolism, and cellular stress responses.[11] Its activity is linked to lifespan extension in various organisms. Pterostilbene is a known SIRT1 activator.[12][13][14] The primary hypothesis is that this compound also directly binds to and activates SIRT1.
Causality of Experimental Choice: A direct, in vitro enzymatic assay is the gold standard for confirming target engagement. It isolates the enzyme and the compound from the complexities of a cellular environment, providing unambiguous evidence of a direct interaction. A fluorometric assay is chosen for its high sensitivity, specificity, and suitability for high-throughput screening of potential activators or inhibitors.[15][16]
Enzyme Inhibition Profile
Many stilbenoids possess anti-inflammatory properties by directly inhibiting pro-inflammatory enzymes. Investigating this compound's effect on cyclooxygenase (COX) enzymes is a logical starting point.
Modulation of Core Cellular Signaling Pathways
Following the confirmation of direct target engagement, the investigation must broaden to understand how these initial interactions translate into downstream changes in cellular signaling networks.
The SIRT1/AMPK Axis: A Master Regulator of Metabolism
The activation of SIRT1 by this compound is hypothesized to initiate a signaling cascade that converges on AMPK, a central regulator of cellular energy homeostasis.[17][18] Activated AMPK works to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[17]
Mechanism of Activation:
-
This compound directly activates SIRT1.
-
SIRT1 deacetylates and activates upstream kinases of AMPK, such as Liver Kinase B1 (LKB1).
-
Activated LKB1 phosphorylates the α-subunit of AMPK at threonine 172, leading to its activation.[19]
-
Activated AMPK then phosphorylates numerous downstream targets, including Acetyl-CoA Carboxylase (ACC), to modulate metabolic pathways.[7]
Diagram: this compound Activation of the SIRT1/AMPK Pathway
Caption: this compound activates SIRT1, leading to AMPK phosphorylation and metabolic regulation.
The Nrf2-ARE Antioxidant Response Pathway
Nrf2 is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by its inhibitor, Keap1.[20] Upon exposure to oxidative stress or chemical inducers like stilbenoids, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[21][22] Pterostilbene is a potent activator of this pathway.[9][22]
Mechanism of Activation:
-
This compound is thought to induce a conformational change in Keap1, possibly through interaction with its cysteine residues, leading to the release of Nrf2.
-
Freed Nrf2 translocates from the cytoplasm to the nucleus.[23]
-
In the nucleus, Nrf2 dimerizes with Maf proteins and binds to the ARE sequence.
-
This binding initiates the transcription of Phase II antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[10]
Caption: A phased experimental approach ensures a logical progression from target to function.
Phase 1: In Vitro Target Engagement
4.1.1 Protocol: SIRT1 Deacetylase Activity Assay (Fluorometric)
This assay directly measures the ability of this compound to enhance the deacetylase activity of recombinant human SIRT1.
-
Principle: The assay uses a peptide substrate containing an acetylated lysine residue linked to a fluorophore. SIRT1-mediated deacetylation makes the peptide susceptible to a developer enzyme, which cleaves the peptide and releases the fluorophore, generating a signal proportional to SIRT1 activity. [16]
-
Materials:
-
Recombinant Human SIRT1 (e.g., Abcam ab156065 or similar). [24][25]
-
Fluorometric SIRT1 substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC). [16]
-
NAD+ solution.
-
Developer solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
This compound (test compound).
-
Resveratrol (positive control activator).
-
Nicotinamide (negative control inhibitor).
-
96-well black microplate.
-
Fluorescence plate reader (Ex/Em = 350-360/450-465 nm). [16]
-
-
Procedure:
-
Prepare a reaction master mix containing Assay Buffer, SIRT1 substrate, and NAD+.
-
In the 96-well plate, add the test compound (this compound at various concentrations), positive control (Resveratrol), negative control (Nicotinamide), and a vehicle control (e.g., DMSO).
-
Add recombinant SIRT1 enzyme to all wells except the "No Enzyme" blank control.
-
Add the reaction master mix to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light. [16]
-
Add the Developer solution to each well to stop the deacetylation and initiate fluorescence generation.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure fluorescence intensity.
-
-
Data Analysis & Trustworthiness:
-
Subtract the "No Enzyme" blank from all readings.
-
Calculate the fold change in activity relative to the vehicle control.
-
The positive control (Resveratrol) must show a significant increase in fluorescence, while the negative control (Nicotinamide) must show a significant decrease, validating the assay's integrity.
-
Generate a dose-response curve for this compound to determine its EC50 (the concentration for 50% of maximal activation).
-
Table 1: Expected Outcomes of SIRT1 Activity Assay
| Condition | Expected SIRT1 Activity (Fold Change vs. Vehicle) | Purpose |
| Vehicle (DMSO) | 1.0 (Baseline) | Establishes baseline enzyme activity. |
| This compound | > 1.0 (Dose-dependent) | Tests the hypothesis of SIRT1 activation. |
| Resveratrol | > 1.5 | Validates the assay can detect activation. |
| Nicotinamide | < 0.5 | Validates the assay can detect inhibition. |
| No Enzyme | ~ 0.0 | Controls for background fluorescence. |
Phase 2: Cell-Based Mechanistic Assays
4.2.1 Protocol: Western Blot for AMPK and ACC Phosphorylation
This protocol determines if this compound treatment leads to the activation of the AMPK pathway in a cellular context.
-
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates. An increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK indicates pathway activation. Phosphorylation of the downstream target ACC serves as further confirmation.
-
Materials:
-
Selected cell line (e.g., HepG2, C2C12).
-
Cell culture medium and supplements.
-
This compound.
-
AICAR (positive control for AMPK activation).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors . [26][27]
-
Primary antibodies: anti-p-AMPK (Thr172), anti-total AMPK, anti-p-ACC (Ser79), anti-total ACC, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
PVDF membrane.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. (Note: Avoid milk as it contains phosphoproteins that can cause high background) . [26]
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, vehicle control, and AICAR for the desired time (e.g., 1-6 hours).
-
Wash cells with ice-cold PBS and lyse with supplemented Lysis Buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples in SDS-PAGE sample buffer by heating at 95°C for 5 minutes. [26]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [26]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect signal using an ECL substrate and an imaging system.
-
-
Data Analysis & Trustworthiness:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for both AMPK and ACC.
-
Further normalize to the β-actin loading control to correct for loading differences. [28]
-
The AICAR positive control must show a robust increase in p-AMPK and p-ACC, confirming the cells are responsive and antibodies are specific.
-
4.2.2 Protocol: ARE-Luciferase Reporter Assay for Nrf2 Activity
This assay quantifies the transcriptional activity of Nrf2.
-
Principle: This assay uses a cell line engineered to express the luciferase reporter gene under the control of a promoter containing multiple copies of the ARE. [20][29]When Nrf2 is activated and binds to the ARE, it drives the expression of luciferase. The resulting luminescence is directly proportional to Nrf2 transcriptional activity. [30]
-
Materials:
-
HepG2-ARE-Luciferase reporter cell line (or other suitable cell line).
-
Cell culture medium.
-
This compound.
-
Sulforaphane (positive control for Nrf2 activation).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Promega Dual-Glo).
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in the 96-well plate and allow them to adhere.
-
Treat cells with a dose range of this compound, vehicle control, and Sulforaphane.
-
Incubate for 16-24 hours to allow for transcription and translation of the luciferase enzyme. [31]
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
(Optional but recommended) Measure Renilla luciferase activity from a co-transfected control plasmid to normalize for transfection efficiency and cell viability. [31]
-
-
Data Analysis & Trustworthiness:
-
Calculate the Relative Light Units (RLU).
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Calculate the fold induction of Nrf2 activity over the vehicle-treated cells.
-
The Sulforaphane positive control must induce a strong luciferase signal, validating the reporter system's responsiveness.
-
Table 2: Expected Outcomes of Cell-Based Assays
| Assay | Condition | Expected Result | Interpretation |
| Western Blot | This compound | Increased p-AMPK/AMPK ratio | Confirms activation of the AMPK pathway. |
| This compound | Increased p-ACC/ACC ratio | Confirms downstream signaling from AMPK. | |
| AICAR (Control) | Increased p-AMPK/AMPK ratio | Validates the cell model and antibodies. | |
| ARE-Luciferase | This compound | Increased Luminescence (RLU) | Confirms activation of Nrf2 transcriptional activity. |
| Sulforaphane (Control) | Increased Luminescence (RLU) | Validates the reporter cell line's responsiveness. |
Conclusion: Synthesizing the Mechanism
By systematically applying the phased experimental approach outlined in this guide, researchers can build a comprehensive and robust model of this compound's mechanism of action. Evidence of direct SIRT1 activation from in vitro assays, coupled with cellular data demonstrating the downstream activation of the AMPK and Nrf2 pathways, will provide a strong foundation for its therapeutic potential. This multi-faceted approach, grounded in validated protocols and sound scientific reasoning, ensures the generation of high-quality, trustworthy data essential for advancing this compound towards future pre-clinical and clinical development.
References
- 1. jeffreydachmd.com [jeffreydachmd.com]
- 2. Benzene, 1-methoxy-4-(2-phenylethenyl)- [webbook.nist.gov]
- 3. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxylation enhances stilbene bioactivity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SIRT1 [pterostilbene.com]
- 12. SIRT1 activation by pterostilbene attenuates the skeletal muscle oxidative stress injury and mitochondrial dysfunction induced by ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pterostibene: potent SIRT1 activator [pterostilbene.com]
- 14. Frontiers | Pterostilbene Alleviates Cholestasis by Promoting SIRT1 Activity in Hepatocytes and Macrophages [frontiersin.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Pterostilbene inhibits nutrient metabolism and induces apoptosis through AMPK activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PGC1α activation by pterostilbene ameliorates acute doxorubicin cardiotoxicity by reducing oxidative stress via enhancing AMPK and SIRT1 cascades | Aging [aging-us.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Pterostilbene inhibits inflammation and ROS production in chondrocytes by activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. SIRT1 Deacetylase Activity Assay [bio-protocol.org]
- 25. biopioneer.com.tw [biopioneer.com.tw]
- 26. researchgate.net [researchgate.net]
- 27. inventbiotech.com [inventbiotech.com]
- 28. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. researchgate.net [researchgate.net]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
P-Methoxystilbene: A Strategic Resveratrol Analog for Enhanced Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Resveratrol, a naturally occurring stilbenoid, has been the subject of intense scientific scrutiny for its diverse and promising health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its clinical translation has been significantly hampered by poor pharmacokinetic properties, namely low bioavailability due to rapid metabolism.[3][4] This guide introduces P-Methoxystilbene (4-methoxystilbene), a strategic analog of resveratrol, as a compelling alternative that overcomes these limitations. By exploring the causal relationship between chemical structure and biological activity, we will delineate the scientific rationale for its enhanced efficacy and provide a technical framework for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of stilbenoids.
The Resveratrol Conundrum: A Promise Limited by Bioavailability
The fundamental structure of stilbenes, characterized by a 1,2-diphenylethylene skeleton, provides a versatile scaffold for biological activity.[5][6] Resveratrol (3,5,4'-trihydroxy-trans-stilbene) has been the archetypal stilbenoid, demonstrating a wide array of beneficial effects in preclinical models.[1][7] However, the presence of multiple hydroxyl groups renders it a prime substrate for phase II metabolic enzymes, leading to rapid glucuronidation and sulfation in the gut and liver. This extensive first-pass metabolism results in low plasma concentrations of the active, unconjugated form, thereby limiting its therapeutic efficacy in vivo.[3]
The challenge for drug development has been to modify the resveratrol structure to protect it from rapid degradation while retaining or even enhancing its biological activity.
The Methoxylation Strategy: Enhancing Stability and Lipophilicity
A key strategy to overcome the metabolic instability of resveratrol is the methylation of its hydroxyl groups.[1][5] Replacing hydroxyl (-OH) groups with methoxy (-OCH3) groups offers two primary advantages:
-
Increased Lipophilicity: The methoxy group is less polar than the hydroxyl group, leading to increased lipophilicity.[5][8] This enhanced lipid solubility promotes passive diffusion across cell membranes, potentially leading to greater cellular uptake and tissue distribution.[1][2]
-
Metabolic Shielding: Methoxy groups are not direct substrates for glucuronidation and sulfation enzymes. This "shielding" effect significantly reduces first-pass metabolism, allowing the compound to circulate for longer and at higher concentrations.[1][8]
Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), a naturally occurring dimethoxylated analog of resveratrol, exemplifies this principle. Studies have shown that pterostilbene has a bioavailability of approximately 80% compared to resveratrol's 20% in rats.[3][9] this compound (4-methoxystilbene) represents a foundational, synthetically accessible methoxylated stilbene that allows for the systematic investigation of this strategic modification.
Comparative Physicochemical Properties
| Property | Resveratrol | Pterostilbene | This compound |
| Molecular Formula | C14H12O3 | C16H16O3 | C15H14O |
| Molecular Weight | 228.25 g/mol | 256.30 g/mol [2] | 210.27 g/mol [10] |
| Structure | 3,5,4'-trihydroxystilbene | 3,5-dimethoxy-4'-hydroxystilbene[11] | 4-methoxystilbene |
| Key Feature | Three hydroxyl groups | Two methoxy groups, one hydroxyl group[2] | One methoxy group |
| Bioavailability (rats) | ~20%[3][9] | ~80%[3][9] | Not extensively reported, but predicted to be higher than resveratrol |
Core Biological Activities and Mechanisms of Action
This compound and its closely related methoxylated analogs exhibit a spectrum of biological activities that are often more potent than resveratrol. The enhanced bioavailability directly translates to greater in vivo activity.[12]
Anti-Inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Methoxylated stilbenes have demonstrated potent anti-inflammatory effects.
Mechanism: The primary mechanism involves the inhibition of pro-inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of NF-κB (IκB). Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[13] this compound analogs inhibit IκB phosphorylation, thereby preventing NF-κB activation.[14][15]
-
MAPK Pathway: The MAPK family (including ERK, JNK, and p38) is another critical signaling cascade in the inflammatory response. Methoxylated stilbenes have been shown to suppress the phosphorylation of these kinases, further dampening the inflammatory cascade.[13][14]
Caption: this compound's Anti-Inflammatory Mechanism.
Anticancer Activity
Stilbenoids, including methoxylated derivatives, exhibit significant anticancer potential through multiple mechanisms.[7][16]
-
Inhibition of Cell Proliferation and Induction of Apoptosis: Methoxylated stilbenes can arrest the cell cycle, often at the G2/M or S phase, preventing cancer cells from dividing.[16][17] They also induce apoptosis (programmed cell death) through pathways involving the cleavage of PARP and modulation of Bcl-2 family proteins.[16][17]
-
Anti-Angiogenesis: Some stilbenes interfere with tubulin polymerization, a process essential for microtubule formation and cell division, similar to the action of drugs like combretastatin.[16] This disruption can also inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[18]
-
Modulation of Estrogen Metabolism: In hormone-dependent cancers like breast cancer, methoxylated stilbenes can modulate the expression and activity of enzymes involved in estrogen synthesis and metabolism, such as aromatase (CYP19) and cytochrome P450 enzymes (CYP1A1, CYP1B1).[19]
Caption: Multifaceted Anticancer Mechanisms of Methoxylated Stilbenes.
Antioxidant Properties
While resveratrol is a well-known antioxidant, its methoxylated derivatives also possess significant radical-scavenging capabilities.[20] They can protect against oxidative damage to biomolecules, including proteins, lipids, and DNA, by neutralizing reactive oxygen species (ROS).[20] Some studies suggest that specific methoxylated stilbenes can be even stronger antioxidants than resveratrol in certain in vitro models.[20] The antioxidant activity is often linked to the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[21]
Experimental Protocols and Methodologies
The following section outlines standardized, self-validating protocols for investigating the core activities of this compound.
Protocol: In Vitro Anti-Inflammatory Assay in Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (Pre-requisite):
-
Seed cells in a 96-well plate.
-
Treat with a concentration range of this compound (e.g., 1-100 µM) for 24 hours.
-
Perform an MTT or similar viability assay to determine the non-toxic concentration range for subsequent experiments. This ensures observed effects are not due to cytotoxicity.
-
-
Treatment:
-
Seed cells in appropriate plates (e.g., 24-well for supernatant analysis).
-
Pre-treat cells with non-toxic concentrations of this compound for 1-4 hours.
-
Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for a specified period (e.g., 12-24 hours). Include vehicle control and LPS-only control groups.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an aliquot of the supernatant with Griess reagent.
-
Measure the absorbance at ~540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite indicates inhibition of iNOS activity.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to quantify the concentration of key pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Western Blot for Pathway Analysis:
-
Lyse the treated cells to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, iNOS, COX-2) and their total protein counterparts for normalization.
-
Use appropriate secondary antibodies and a chemiluminescence detection system. This validates the mechanism of action at the protein level.
-
Protocol: Quantification of this compound in Plasma
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Methodology:
-
Sample Collection: Administer this compound orally (gavage) to laboratory animals (e.g., rats). Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of plasma, add an internal standard.
-
Add an extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously to mix and extract the analyte.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Analytical Method (HPLC-MS/MS):
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[22][23]
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
-
Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the plasma samples.
-
Use pharmacokinetic software to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
-
Conclusion and Future Directions
This compound and other methoxylated analogs represent a scientifically validated and highly promising evolution of resveratrol-based research. The causal link between methoxylation, enhanced metabolic stability, and superior bioavailability provides a strong rationale for their prioritization in drug discovery programs.[1][12] Their demonstrated potency in preclinical models of inflammation and cancer warrants further investigation.
Future research should focus on comprehensive preclinical toxicology, dose-ranging efficacy studies in relevant animal models, and ultimately, well-designed clinical trials to translate the clear advantages observed at the bench to tangible therapeutic benefits for patients. The exploration of specific this compound derivatives may yield compounds with even greater potency and target selectivity.
References
- 1. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. circehealthscience.com [circehealthscience.com]
- 5. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitum.um.es [digitum.um.es]
- 7. 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Pterostilbene - Wikipedia [en.wikipedia.org]
- 12. Methoxylation enhances stilbene bioactivity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pterostilbene and 4′-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages | MDPI [mdpi.com]
- 15. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antitumor activities of synthetic and natural stilbenes through antiangiogenic action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant properties of trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene against modification of variety of biomolecules in human blood cells treated with platinum compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sourcing and Isolation of p-Methoxystilbene
Abstract
p-Methoxystilbene, a naturally occurring stilbenoid, has garnered significant interest within the scientific community for its potential pharmacological activities. As a derivative of resveratrol, this compound's unique structural modifications, particularly the presence of a methoxy group, are thought to enhance its bioavailability and biological efficacy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources, biosynthesis, and methodologies for the isolation and characterization of this compound. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this document serves as an in-depth resource for the procurement and validation of this promising natural product.
Introduction to this compound
Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 carbon skeleton, consisting of two aromatic rings linked by an ethylene bridge.[1] This structural motif is the foundation for a wide array of biologically active molecules found in the plant kingdom, with resveratrol being the most notable example.[2] this compound, also known as 4-methoxystilbene, is a derivative of resveratrol where the hydroxyl group at the para position of one of the phenyl rings is replaced by a methoxy group (-OCH3).[3][4] This seemingly minor modification can have a profound impact on the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which in turn can influence its biological activity.[5]
The interest in this compound and other methylated stilbenoids stems from their potential as therapeutic agents. Research has suggested that these compounds may possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][5] The methoxy substitution is believed to protect the phenolic core from rapid metabolism, potentially leading to improved pharmacokinetic profiles compared to their hydroxylated counterparts.[5] This guide will delve into the foundational aspects of working with this compound, from its origins in nature to its purification and analytical confirmation.
Natural Sources and Biosynthesis of this compound
The occurrence of this compound in nature is less widespread than that of its parent compound, resveratrol. However, it has been identified in a select number of plant species, often alongside other stilbenoids.
Known Botanical Sources
The primary plant families reported to contain this compound and its isomers include Pinaceae and Alnaceae.[2][6]
-
Pinus Species (Pine): The heartwood of various pine species is a recognized source of stilbenoids. While pinosylvin and its monomethyl ether are commonly found, some studies have reported the presence of 4-methoxystilbene in Pinus excelsa (now classified as Pinus wallichiana).[3] However, it is important to note that other research has been unable to detect this compound in the same species, suggesting that its presence may be variable or dependent on specific environmental conditions or subspecies.[3] A comprehensive screening of various Pinus species could reveal more consistent sources.[7][8]
-
Alnus Species (Alder): The genus Alnus is another source of methoxylated stilbenes, particularly pinostilbene (3-hydroxy-5-methoxystilbene).[2] While not identical to this compound, the presence of related methylated stilbenoids in species such as Alnus crispa and Alnus sieboldiana suggests that alder species may also be a potential source of this compound.[2][9]
-
Cinnamomum bejolghota: This plant species has also been reported to contain 4-methoxystilbene.[10]
Table 1: Reported Natural Sources of this compound and Related Compounds
| Plant Species | Family | Compound(s) Identified | Reference(s) |
| Pinus wallichiana (P. excelsa) | Pinaceae | 4-Methoxystilbene (conflicting reports) | [3] |
| Alnus crispa, Alnus sieboldiana | Betulaceae | 3-Hydroxy-5-methoxystilbene (Pinostilbene) | [2] |
| Cinnamomum bejolghota | Lauraceae | 4-Methoxystilbene | [10] |
| Various Orchidaceae Species | Orchidaceae | 2,3′-dihydroxy-5′-methoxystilbene | [11] |
Biosynthesis Pathway
The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites in plants.[12] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce p-coumaroyl-CoA.
The key enzyme in stilbene biosynthesis is stilbene synthase (STS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the foundational stilbene scaffold of resveratrol (3,5,4'-trihydroxystilbene).[13]
The final step in the formation of this compound is the methylation of the hydroxyl group at the 4'-position of resveratrol. This reaction is catalyzed by an O-methyltransferase (OMT) enzyme, which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[13] The specific OMT responsible for the para-methylation of resveratrol to yield this compound is a subject of ongoing research, but it is homologous to the resveratrol O-methyltransferases (ROMT) that produce pterostilbene and pinostilbene.[5][13]
Figure 1: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Isolation and Purification of this compound
The isolation of this compound from its natural sources requires a multi-step approach involving extraction, fractionation, and chromatography. The choice of methodology is dictated by the chemical properties of the target compound and the matrix from which it is being isolated.
General Workflow for Isolation
The overall process for isolating this compound from plant material can be summarized in the following workflow:
Figure 2: A generalized workflow for the isolation of this compound.
Detailed Experimental Protocols
The following protocols are based on established methods for the isolation of stilbenoids and can be adapted for the specific isolation of this compound.
Protocol 1: Solvent Extraction
The initial step involves the extraction of the compound from the dried and powdered plant material. The choice of solvent is critical and is based on the polarity of this compound.
-
Material Preparation: Air-dry the plant material (e.g., heartwood of Pinus species) at room temperature and grind it into a fine powder.
-
Solvent Selection: A solvent of intermediate polarity, such as ethyl acetate or dichloromethane, is a suitable starting point. For exhaustive extraction, a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can be employed.
-
Extraction Procedure:
-
Macerate the powdered plant material with the chosen solvent (1:10 w/v) at room temperature for 24-48 hours with occasional agitation.
-
Alternatively, use a Soxhlet apparatus for a more efficient extraction over 8-12 hours.
-
-
Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
Protocol 2: Fractionation and Column Chromatography
The crude extract is a complex mixture of compounds. Column chromatography is used for the initial separation and purification.
-
Adsorbent Selection: Silica gel (60-120 mesh) is a common choice for the stationary phase for the separation of stilbenoids.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
For final purification to achieve high purity, preparative HPLC is the method of choice.
-
Column: A C18 reverse-phase column is typically used for the separation of stilbenoids.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is effective.[11]
-
Detection: A UV detector set at the wavelength of maximum absorbance for this compound (around 320 nm) is used to monitor the elution.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC. A single sharp peak indicates high purity.
Analytical Characterization
Once isolated, the identity and purity of this compound must be confirmed using a combination of spectroscopic techniques.
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 135-138 °C | [14] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | [15] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (500 MHz, CDCl₃): δ 7.36 (d, J=7.4 Hz, 2H), 7.33 (d, J=8.7 Hz, 2H), 7.26-7.22 (m, 2H), 7.13-7.09 (m, 1H), 6.94 (d, J=16.3 Hz, 1H), 6.84 (d, J=16.3 Hz, 1H), 6.76 (d, J=8.7 Hz, 2H), 3.71 (s, 3H).[16]
-
¹³C NMR (CDCl₃): δ 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2.[16]
Mass Spectrometry (MS):
In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 210.[1] Fragmentation patterns would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety, resulting in a fragment at m/z 195, and cleavage at the ethylene bridge.[17][18]
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Stilbenoids exhibit characteristic UV-Vis absorption spectra due to the conjugated system of the two phenyl rings and the ethylene bridge. This compound is expected to have a maximum absorption wavelength (λmax) in the range of 320-330 nm.[19][20]
Conclusion
This technical guide has provided a comprehensive framework for the natural sourcing, isolation, and characterization of this compound. While the natural abundance of this compound appears to be limited to specific plant genera, the methodologies outlined here provide a robust starting point for its procurement. The detailed protocols for extraction and purification, grounded in the principles of phytochemistry, are designed to be adaptable to various laboratory settings. Furthermore, the analytical data presented serves as a benchmark for the validation of the isolated compound. As research into the therapeutic potential of methylated stilbenoids continues to grow, a thorough understanding of their natural origins and the methods for obtaining them in high purity is paramount for advancing drug discovery and development efforts.
References
- 1. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for 3-Hydroxy-5-methoxystilbene (NP0051663) [np-mrd.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. CAS 1142-15-0: 4-Methoxystilbene | CymitQuimica [cymitquimica.com]
- 5. Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neist.res.in [neist.res.in]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. bio-conferences.org [bio-conferences.org]
- 14. guidechem.com [guidechem.com]
- 15. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 16. rsc.org [rsc.org]
- 17. uni-saarland.de [uni-saarland.de]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Benzene, 1-ethenyl-4-methoxy- [webbook.nist.gov]
Antioxidant potential of P-Methoxystilbene
An In-Depth Technical Guide to the Antioxidant Potential of p-Methoxystilbene
Abstract
Stilbenoids, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological activities, with antioxidant capacity being a cornerstone of their therapeutic potential. While resveratrol is the most studied member of this family, its clinical utility is hampered by poor bioavailability. This has spurred research into its derivatives, such as this compound (trans-4-methoxystilbene), to identify analogs with improved pharmacokinetic profiles and potent biological activity. This technical guide provides a comprehensive exploration of the antioxidant potential of this compound, delving into its mechanisms of action, structure-activity relationships, and the experimental methodologies required for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the antioxidant properties of this promising molecule.
Introduction to this compound: A Structural Perspective
This compound belongs to the stilbenoid family, characterized by a 1,2-diphenylethylene C6-C2-C6 backbone.[1] It is a naturally occurring derivative of resveratrol, distinguished by the methylation of the hydroxyl group at the 4' position of the phenolic ring.
The substitution of a hydroxyl group with a methoxy group is a critical structural modification that profoundly influences the molecule's physicochemical properties. Methoxy groups increase lipophilicity, which can enhance membrane permeability and cellular uptake.[2] This structural change is central to the hypothesis that this compound may possess superior bioavailability compared to its parent compound, resveratrol, a well-documented limitation of the latter.[2][3][4] Understanding this structural nuance is fundamental to appreciating its antioxidant potential, which manifests through both direct and indirect mechanisms.
Mechanisms of Antioxidant Action
The antioxidant efficacy of this compound is not monolithic; it operates through a dual strategy of direct radical neutralization and upregulation of endogenous cellular defense systems.
Direct Radical Scavenging Activity
Phenolic compounds can directly neutralize free radicals, such as reactive oxygen species (ROS), through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical, quenching it. The resulting antioxidant radical is stabilized by resonance.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation.
While the 4'-hydroxyl group of resveratrol is a key participant in HAT, its methylation in this compound alters this specific site of interaction. However, the remaining hydroxyl groups on the other ring (if present, as in derivatives like isorhapontigenin) can still participate.[6] Furthermore, the overall electron-rich aromatic system can engage in radical scavenging. The methoxy group, being an electron-donating group, can modulate the electronic properties of the phenyl ring, influencing its radical scavenging capacity.[7]
Indirect Antioxidant Effects: Activation of the Nrf2-ARE Pathway
Perhaps more significant from a therapeutic standpoint is the ability of stilbenoids to bolster the cell's intrinsic antioxidant defenses. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7] Electrophiles and antioxidants, including stilbenoids, can induce a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. This allows newly synthesized Nrf2 to translocate into the nucleus.[7][10]
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[9] This transcriptional activation leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, including:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[8]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.[9][10]
-
Glutathione S-Transferases (GSTs): Enzymes involved in the conjugation and detoxification of a wide range of electrophilic compounds.[9]
This indirect mechanism provides a sustained and amplified antioxidant response, moving beyond simple stoichiometric radical scavenging to a long-lasting enhancement of cellular resilience against oxidative stress.
Caption: Nrf2-ARE signaling pathway activation by this compound.
Experimental Evaluation of Antioxidant Potential
A multi-tiered approach is required to rigorously characterize the antioxidant potential of this compound, combining cell-free chemical assays with cell-based biological assessments.
Chemical Assays: Direct Scavenging Capacity
These assays quantify the intrinsic ability of a compound to neutralize stable free radicals.
Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm.[11] When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.[12] The degree of discoloration is proportional to the scavenging activity of the compound.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM stock solution of DPPH in methanol. Store in an amber bottle at 4°C.[11]
-
Prepare a series of dilutions of this compound (e.g., 1 to 200 µM) in methanol.
-
Prepare a positive control solution (e.g., Ascorbic Acid or Trolox) at similar concentrations.
-
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[12]
-
Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % Scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[14] Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[15][16]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[17][18]
-
Before the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[15]
-
Prepare dilutions of this compound and a positive control (Trolox).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the diluted test compound or control.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for approximately 6-10 minutes in the dark.[15]
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using a formula analogous to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
-
Cellular Antioxidant Assays (CAA)
These assays measure antioxidant activity within a biologically relevant system, accounting for factors like cellular uptake, metabolism, and localization.
Principle: A common method uses the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.[19] Non-fluorescent DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will prevent or reduce this oxidation, leading to lower fluorescence intensity.[10]
Detailed Protocol:
-
Cell Culture:
-
Loading and Treatment:
-
Wash the cells with a buffer (e.g., PBS).
-
Load the cells with DCFH-DA solution (e.g., 25 µM) and incubate for 30-60 minutes.
-
Wash the cells again to remove excess probe.
-
Treat the cells with various concentrations of this compound or controls (e.g., Quercetin) for a suitable period (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a pro-oxidant agent like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂.[20]
-
-
Measurement:
-
Immediately measure fluorescence intensity at timed intervals using a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence vs. time plot.
-
Determine the % reduction in fluorescence relative to the oxidant-treated control cells.
-
Caption: Workflow for a Cellular Antioxidant Assay using DCFH-DA.
Structure-Activity Relationship (SAR) and Bioavailability
The antioxidant activity of stilbenoids is intrinsically linked to their chemical structure.[21] The number and position of hydroxyl groups are critical for direct scavenging activity.[6] However, these same hydrophilic groups contribute to rapid metabolism (glucuronidation and sulfation) and low oral bioavailability, as seen with resveratrol.[3][4]
The strategic methylation at the 4'-position in this compound offers several potential advantages:
-
Increased Lipophilicity: The methoxy group increases the molecule's lipid solubility, which is predicted to improve its passage across biological membranes and enhance cellular uptake.[2]
-
Metabolic Stability: By blocking a primary site of glucuronidation (the 4'-OH group), methoxylation can significantly slow down Phase II metabolism, leading to a longer plasma half-life and greater systemic exposure.[3] Studies on the related compound pterostilbene (which has two methoxy groups) have shown it to have significantly higher bioavailability (approx. 80%) compared to resveratrol (approx. 20%) in rats.[2][3]
-
Potent Nrf2 Activation: Methoxy substituents have been shown to be favorable for the activation of Nrf2 signaling, suggesting that this compound could be a potent indirect antioxidant.[7]
This trade-off—potentially reduced direct HAT activity at one site for vastly improved bioavailability and metabolic stability—is the central thesis for the therapeutic promise of methoxylated stilbenes.
| Compound | Structure | Key Features | Oral Bioavailability | Reference |
| Resveratrol | 3,5,4'-trihydroxystilbene | High direct scavenging activity but low bioavailability due to rapid metabolism. | Low (~20% in rats) | [3] |
| Pterostilbene | 3,5-dimethoxy-4'-hydroxystilbene | Methoxy groups enhance lipophilicity and metabolic stability. | High (~80% in rats) | [2][3] |
| This compound | 4-methoxystilbene | A foundational methoxylated stilbene. Predicted to have improved bioavailability over hydroxylated analogs. | Not extensively reported, but expected to be higher than resveratrol. | [6][22] |
| Piceatannol | 3,5,3',4'-tetrahydroxystilbene | Additional hydroxyl group enhances direct antioxidant activity compared to resveratrol. | Limited by metabolism. | [23] |
Conclusion and Future Directions
This compound represents a strategically modified stilbenoid with significant antioxidant potential. Its mode of action is twofold, combining direct radical scavenging with a potent ability to upregulate the cell's endogenous antioxidant machinery via the Nrf2 pathway. The key structural feature—the 4'-methoxy group—is anticipated to confer superior bioavailability and metabolic stability compared to resveratrol, addressing the primary limitation of its parent compound.
Future research should focus on rigorously quantifying the oral bioavailability and pharmacokinetic profile of this compound in preclinical models. Head-to-head studies comparing its efficacy against resveratrol and pterostilbene in in-vivo models of oxidative stress-related diseases are crucial to validate its therapeutic potential. Elucidating its precise interactions with Keap1 and quantifying its downstream effects on the Nrf2 transcriptome will provide a deeper mechanistic understanding. For drug development professionals, this compound and its derivatives represent a promising scaffold for creating novel therapeutics that can effectively target oxidative stress.
References
- 1. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterostilbene and resveratrol: Exploring their protective mechanisms against skin photoaging – A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway [mdpi.com]
- 10. Frontiers | Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]
- 22. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Methoxylated Stilbenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological process that, when dysregulated, contributes to a multitude of chronic diseases. Stilbenes, a class of polyphenolic compounds, have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory effects. Among these, methoxylated stilbenes, such as pterostilbene, demonstrate enhanced bioavailability and bioactivity compared to their hydroxylated counterparts like resveratrol.[1][2][3] This guide provides a comprehensive technical overview of the anti-inflammatory properties of methoxylated stilbenes, focusing on their mechanisms of action, key signaling pathways, and the experimental methodologies required for their evaluation. We will delve into the superior pharmacokinetic profile of methoxylated stilbenes and detail the in vitro assays crucial for assessing their efficacy, providing a robust framework for researchers and drug development professionals.
Introduction: The Promise of Methoxylated Stilbenes in Inflammation
Stilbenes are naturally occurring compounds found in various plants, including grapes and blueberries.[2] While resveratrol is the most well-known stilbene, its therapeutic application is often limited by poor bioavailability.[1][4] Methoxylation, the substitution of a hydroxyl group with a methoxy group, significantly enhances the lipophilicity and metabolic stability of these compounds.[5] This structural modification leads to improved absorption and a longer half-life in the body, making methoxylated stilbenes like pterostilbene more potent anti-inflammatory agents.[2][3] Pterostilbene, a dimethoxy analog of resveratrol, has shown remarkable pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[6][7]
Key Advantages of Methoxylated Stilbenes:
-
Enhanced Bioavailability: Pterostilbene exhibits significantly higher oral bioavailability (around 80%) compared to resveratrol (approximately 20%).[2][3][4]
-
Increased Metabolic Stability: The methoxy groups protect the molecule from rapid metabolism, leading to a longer half-life and sustained therapeutic action.[2][6]
-
Superior Bioactivity: In many studies, pterostilbene has demonstrated greater anti-inflammatory efficacy than resveratrol at similar concentrations.[1][6][7]
Mechanisms of Anti-inflammatory Action: Targeting Key Signaling Pathways
Methoxylated stilbenes exert their anti-inflammatory effects by modulating several key signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation.[7][8] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[9] This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]
Methoxylated stilbenes, including pterostilbene and its derivatives, have been shown to suppress NF-κB activation.[7][9] They can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65.[11] This leads to a downstream reduction in the expression of pro-inflammatory mediators.[7][8]
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[9] Various methoxylated stilbenes have demonstrated the ability to inhibit the phosphorylation of these MAPK family members.[9][11] For example, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene have been shown to reduce the phosphorylation of JNK and p38 in LPS-stimulated macrophages.[9] Pterostilbene has also been found to exert its anti-inflammatory action by inhibiting p38 MAPK signaling, which in turn reduces the expression of iNOS and COX-2.[12]
Activation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can counteract inflammation by reducing oxidative stress. Pterostilbene has been shown to stimulate the nuclear translocation of Nrf2, leading to the inhibition of inflammatory mediators like COX-2 and iNOS, as well as reducing reactive oxygen species (ROS) production.[13]
In Vitro Evaluation of Anti-inflammatory Properties: A Methodological Guide
A systematic in vitro approach is essential to screen and characterize the anti-inflammatory potential of methoxylated stilbenes. This typically involves a tiered experimental workflow, starting with cytotoxicity assessment, followed by the evaluation of key inflammatory markers in a relevant cell-based model.
Diagram: Experimental Workflow for In Vitro Anti-inflammatory Assessment
Caption: A typical experimental workflow for evaluating the anti-inflammatory properties of methoxylated stilbenes in vitro.
Step 1: Assessment of Cytotoxicity
Before evaluating the anti-inflammatory effects of a compound, it is crucial to determine its non-toxic concentration range. The MTT assay is a widely used colorimetric method for assessing cell viability.[14][15]
Protocol: MTT Assay for Cell Viability [14][15][16][17][18]
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the methoxylated stilbene and incubate for the desired exposure period (e.g., 24 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[14][17]
-
Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[15][17][19]
Step 2: Induction of an In Vitro Inflammatory Model
A common and effective way to model inflammation in vitro is by stimulating immune cells, such as macrophages (e.g., RAW 264.7 or THP-1 cell lines), with lipopolysaccharide (LPS).[20][21][22]
Protocol: LPS-Induced Inflammation in Macrophages [20][21]
-
Cell Culture: Culture and differentiate macrophages as per standard protocols. For THP-1 monocytes, differentiation into macrophage-like cells can be induced with PMA.[21]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the methoxylated stilbene for a specified period (e.g., 1-4 hours).
-
LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for the desired time (e.g., 16-24 hours).[20][23]
Step 3: Measurement of Inflammatory Markers
The production of nitric oxide, a key inflammatory mediator, can be quantified by measuring its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[19][24]
Protocol: Griess Assay for Nitrite Determination [19][24][25][26][27]
-
Sample Collection: Collect the cell culture supernatant from the LPS-stimulated and stilbene-treated cells.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.[19]
-
Griess Reaction: Mix equal volumes of the supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl) ethylenediamine) in a 96-well plate.[19]
-
Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[19]
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[22] Commercially available ELISA kits provide a sensitive and specific method for this analysis.
Western blotting is a powerful technique to analyze the expression levels of key proteins involved in the inflammatory response, such as iNOS and phosphorylated NF-κB p65 (p-p65).[28]
Protocol: Western Blot Analysis [29]
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour to prevent non-specific antibody binding.[29]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, p-p65) overnight at 4°C.[29]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation and Interpretation
To facilitate comparison and interpretation, quantitative data from the in vitro assays should be summarized in clearly structured tables.
Table 1: Comparative Bioavailability and Efficacy of Resveratrol and Pterostilbene
| Feature | Resveratrol | Pterostilbene | Reference(s) |
| Oral Bioavailability | ~20% | ~80% | [2][3][4] |
| Half-life | ~14 minutes | ~105 minutes | [2][3] |
| Anti-inflammatory Activity | Effective | More Potent | [1][6][7] |
Table 2: Example Data from In Vitro Anti-inflammatory Assays of a Methoxylated Stilbene
| Treatment | Cell Viability (%) | NO Production (µM) | TNF-α Release (pg/mL) | Relative iNOS Expression | Relative p-p65 Expression |
| Control | 100 ± 5 | 2.1 ± 0.3 | 50 ± 10 | 0.1 ± 0.02 | 0.1 ± 0.03 |
| LPS (1 µg/mL) | 98 ± 4 | 25.4 ± 2.1 | 850 ± 60 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS + Stilbene (10 µM) | 99 ± 5 | 15.2 ± 1.5 | 420 ± 45 | 0.5 ± 0.06 | 0.4 ± 0.05 |
| LPS + Stilbene (50 µM) | 97 ± 6 | 8.7 ± 0.9 | 210 ± 30 | 0.2 ± 0.04 | 0.2 ± 0.03 |
(Note: The data in Table 2 are hypothetical and for illustrative purposes only.)
Signaling Pathway Visualization
Visualizing the signaling pathways targeted by methoxylated stilbenes can aid in understanding their mechanism of action.
Diagram: Inhibition of NF-κB and MAPK Pathways by Methoxylated Stilbenes
Caption: Methoxylated stilbenes inhibit inflammatory signaling by targeting the MAPK and NF-κB pathways.
Conclusion and Future Directions
Methoxylated stilbenes represent a promising class of natural compounds with potent anti-inflammatory properties, largely attributable to their enhanced bioavailability and metabolic stability. Their ability to modulate key inflammatory pathways, such as NF-κB and MAPK, makes them attractive candidates for the development of novel therapeutics for a range of inflammatory diseases. The in vitro methodologies detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on further elucidating their precise molecular targets, exploring their efficacy in in vivo models of inflammatory diseases, and optimizing their delivery for clinical applications.
References
- 1. circehealthscience.com [circehealthscience.com]
- 2. novoslabs.com [novoslabs.com]
- 3. junglongevity.com [junglongevity.com]
- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pterostilbene in the treatment of inflammatory and oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pterostilbene inhibits inflammation and ROS production in chondrocytes by activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Griess Reagent System Protocol [promega.sg]
- 25. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 26. resources.rndsystems.com [resources.rndsystems.com]
- 27. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. resources.novusbio.com [resources.novusbio.com]
Methodological & Application
Application Note & Protocol: A Robust HPLC-UV Method for the Quantification of P-Methoxystilbene
Abstract
This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of P-Methoxystilbene. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. This application note not only presents a step-by-step protocol but also delves into the scientific rationale behind the selection of chromatographic parameters, ensuring a deep understanding of the method's principles.
Introduction
This compound, also known as 4-methoxystilbene, is a derivative of stilbene, a class of compounds that has garnered significant scientific interest due to its diverse biological activities.[1] this compound itself has been investigated for its potential therapeutic applications. Accurate and reliable quantification of this compound is paramount for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control of raw materials and finished products.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds.[2][3] Its high resolution, sensitivity, and reproducibility make it the method of choice for analyzing stilbenoids.[4][5] This application note details a systematic approach to developing and validating an HPLC method for this compound, ensuring the generation of high-quality, defensible data.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of successful HPLC method development.
| Property | Value | Source |
| Molecular Formula | C15H14O | [1][6] |
| Molecular Weight | 210.27 g/mol | [6] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | ~124 °C | [7] |
| Solubility | Sparingly soluble in water (0.061 g/L at 25°C). Generally moderate solubility in organic solvents. | [1][8][9] |
| UV Maximum (λmax) | ~320 nm | [5][10][11] |
The non-polar nature of this compound, indicated by its low water solubility, makes reversed-phase HPLC an ideal separation technique.[2][3] The strong UV absorbance around 320 nm provides a clear path for sensitive detection.
HPLC Method Development and Optimization
The goal of method development is to achieve a reliable and robust separation of the analyte of interest from potential impurities and matrix components. The following sections outline the logical progression of this process.
Initial Chromatographic Conditions
Based on the physicochemical properties of this compound and common practices for similar compounds, the following initial conditions were selected:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for non-polar compounds like this compound.[2][3] An Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) was chosen for its proven performance and reliability.[10][11]
-
Mobile Phase: A mixture of water and a water-miscible organic solvent is standard for reversed-phase HPLC.[3][12][13] Acetonitrile was selected over methanol due to its lower viscosity and superior UV transparency.[3] A starting mobile phase composition of Acetonitrile:Water (75:25, v/v) was chosen based on methods for similar stilbene analogs.[10][11]
-
Detection Wavelength: The UV-Vis spectrum of this compound shows a maximum absorbance around 320 nm.[5][10][11] This wavelength was selected to ensure high sensitivity.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and column efficiency.
-
Column Temperature: Room temperature (approximately 25°C) is often sufficient for initial method development.
Method Optimization Workflow
The initial conditions provide a starting point, but optimization is crucial for achieving the desired chromatographic performance, including sharp, symmetrical peaks and adequate retention time.
Caption: Workflow for HPLC method optimization.
Optimized Chromatographic Conditions
Through systematic evaluation and adjustment of the initial parameters, the following optimized conditions were established to provide a sharp, symmetrical peak with a reasonable retention time.
| Parameter | Optimized Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance. |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm) with a compatible guard column | A shorter column reduces run time and solvent consumption while maintaining adequate resolution. A guard column protects the analytical column from contaminants.[14] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The addition of 0.1% formic acid can improve peak shape by controlling the ionization of any residual silanol groups on the stationary phase.[15] |
| Elution Mode | Gradient | A gradient elution allows for a shorter run time and sharper peaks compared to an isocratic method, especially when analyzing samples with multiple components of varying polarities. |
| Gradient Program | 0-2 min: 50% B2-10 min: 50-90% B10-12 min: 90% B12-12.1 min: 90-50% B12.1-15 min: 50% B (equilibration) | This gradient ensures efficient elution of this compound while allowing for the separation of potential earlier and later eluting compounds. |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30°C | Elevated temperature can reduce mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. |
| Injection Volume | 10 µL | A small injection volume helps to prevent column overloading and peak distortion.[14][16] |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector | DAD allows for the acquisition of the full UV spectrum of the peak, aiding in peak purity assessment. |
| Detection Wavelength | 320 nm | Provides optimal sensitivity for this compound. |
Method Validation Protocol
The optimized HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[17][18][19] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Validation Experiment Decision Tree
Caption: Decision tree for HPLC method validation experiments.
Experimental Protocols
3.2.1. Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50 Acetonitrile:Water) to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation (from a hypothetical matrix): To 100 µL of the sample matrix (e.g., plasma), add 300 µL of ice-cold acetonitrile to precipitate proteins.[20] Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[20] Transfer the supernatant to an HPLC vial for analysis.
3.2.2. Specificity
Protocol:
-
Prepare and inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a this compound standard solution.
-
Compare the chromatograms. Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of this compound.
3.2.3. Linearity and Range
Protocol:
-
Prepare at least five concentrations of this compound standard solutions spanning the expected concentration range (e.g., 1-50 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
3.2.4. Accuracy
Protocol:
-
Prepare a placebo sample matrix.
-
Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
3.2.5. Precision
-
Repeatability (Intra-day precision): Protocol: Prepare and analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The %RSD should be ≤ 2.0%.
3.2.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
Protocol:
-
Determine LOD and LOQ based on the signal-to-noise (S/N) ratio.
-
Inject a series of diluted this compound solutions. Acceptance Criteria:
-
LOD: The concentration that yields an S/N ratio of ≥ 3.
-
LOQ: The concentration that yields an S/N ratio of ≥ 10. The precision (%RSD) at the LOQ should be ≤ 10%.
3.2.7. Robustness
Protocol:
-
Systematically make small, deliberate variations to the method parameters, one at a time.
-
Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a standard solution under each varied condition. Acceptance Criteria: The retention time and peak area of this compound should not significantly change, and the system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
Results and Discussion
The developed HPLC method demonstrated excellent performance for the quantification of this compound. The validation results confirmed that the method is specific, linear, accurate, precise, and robust.
Summary of Validation Data (Example)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | No interference at analyte Rt |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 | Defined by linearity |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.10% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | S/N ≥ 3 |
| LOQ (µg/mL) | 0.3 | S/N ≥ 10 |
| Robustness | Passed | No significant impact on results |
Troubleshooting
During method development and routine use, chromatographic issues may arise. Common problems and their potential solutions are outlined below.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Active silanol interactions; Column contamination; Inappropriate mobile phase pH | Use a well-end-capped column; Ensure mobile phase pH is appropriate for the analyte; Use a guard column; Flush the column.[14][15][21] |
| Peak Broadening | Column degradation; High injection volume; Sample solvent incompatible with mobile phase | Replace the column; Reduce injection volume; Dissolve sample in mobile phase.[14][16][22] |
| Ghost Peaks | Contaminated mobile phase or injector; Carryover from previous injection | Use high-purity HPLC-grade solvents; Filter and degas the mobile phase; Implement a needle wash step.[14][22] |
| Retention Time Shift | Change in mobile phase composition; Fluctuation in column temperature; Column aging | Prepare fresh mobile phase accurately; Use a column thermostat; Replace the column if necessary. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the development and validation of an RP-HPLC method for the quantification of this compound. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for a wide range of applications in research and quality control environments. By following the outlined procedures and understanding the underlying principles, researchers can confidently implement this method to generate high-quality analytical data.
References
- 1. CAS 1142-15-0: 4-Methoxystilbene | CymitQuimica [cymitquimica.com]
- 2. chromtech.com [chromtech.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Determination of flavonoids and stilbenes in red wine and related biological products by HPLC and HPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]
- 10. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [scholarbank.nus.edu.sg]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 14. mastelf.com [mastelf.com]
- 15. waters.com [waters.com]
- 16. youtube.com [youtube.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. ICH Official web site : ICH [ich.org]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. uhplcs.com [uhplcs.com]
- 22. HPLC故障排除指南 [sigmaaldrich.com]
Profiling the Cytotoxic Effects of P-Methoxystilbene: A Protocol for MTT and XTT-Based Cell Viability Assays
An Application Guide to Cellular Viability Assessment
Abstract
P-Methoxystilbene, a naturally occurring stilbenoid and an analog of resveratrol, has garnered significant interest for its potential therapeutic properties. A fundamental step in characterizing the bioactivity of such compounds is to quantify their effect on cell viability and proliferation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell viability assays for this compound. We delve into the mechanistic principles of the widely used MTT and XTT tetrazolium reduction assays, offering detailed, step-by-step protocols. Beyond procedural instructions, this document emphasizes the critical rationale behind experimental design choices, data analysis, and interpretation, ensuring the generation of reliable and reproducible results.
The Principle: Interrogating Metabolic Health as a Surrogate for Viability
At their core, many colorimetric cell viability assays do not directly count living and dead cells. Instead, they provide a quantitative measure of the metabolic activity of a cell population. For healthy, proliferating cells, this metabolic rate is directly proportional to the number of viable cells.[1] The most common methods, including the MTT and XTT assays, are predicated on the function of mitochondrial dehydrogenases.[1][2] These enzymes, which are integral to cellular respiration, reduce a tetrazolium salt to a colored formazan product.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): In viable cells, mitochondrial dehydrogenases cleave the yellow MTT salt into a purple formazan precipitate that is insoluble in culture medium.[1][2][3] This necessitates a solubilization step, typically with dimethyl sulfoxide (DMSO), before the absorbance can be measured.[3][4]
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide): The XTT assay is a second-generation method designed to overcome the solubilization step of the MTT assay.[5] The XTT salt is reduced by metabolically active cells to a water-soluble orange formazan product.[6][7] This allows for direct measurement of absorbance from the culture plate, simplifying the protocol and reducing potential errors.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: P-Methoxystilbene as an Inducer of Apoptosis in Cancer Cells
Introduction: The Therapeutic Potential of Methoxylated Stilbenes
Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in oncology for their potential as chemopreventive and therapeutic agents. While resveratrol is the most widely studied member, its clinical utility is hampered by poor bioavailability. This has shifted focus towards its naturally occurring methoxylated analogs, such as Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene), which demonstrate superior pharmacokinetic profiles.[1] This document uses "P-Methoxystilbene" as a representative term for this promising class of compounds, with a focus on Pterostilbene, to explore their application in inducing apoptosis—a critical mechanism for eliminating cancerous cells.[2]
Dysregulation of apoptosis, or programmed cell death, is a hallmark of cancer, allowing malignant cells to evade natural death signals and proliferate uncontrollably.[3] Compounds that can selectively reactivate these dormant cell death pathways are of paramount therapeutic interest. This compound has been shown to induce apoptosis across a variety of cancer cell lines, including lung, breast, and colon cancer, by modulating key signaling cascades.[1][4][5]
This guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced apoptosis and presents a series of validated, step-by-step protocols for researchers, scientists, and drug development professionals to investigate its efficacy in a laboratory setting.
Part 1: The Molecular Mechanism of this compound-Induced Apoptosis
This compound primarily triggers the intrinsic (or mitochondrial) pathway of apoptosis . This pathway is a tightly regulated process controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as a critical checkpoint for cellular life-or-death decisions.[6]
The Bcl-2 family is composed of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins).[7][8][9] The ratio of these proteins determines the cell's fate. This compound treatment shifts this balance in favor of cell death by:
-
Downregulating Anti-Apoptotic Proteins: It reduces the expression of proteins like Bcl-2.[2]
-
Upregulating Pro-Apoptotic Proteins: It increases the expression of proteins like Bax.[10]
This altered ratio leads to the activation and oligomerization of Bax and Bak, which form pores in the mitochondrial outer membrane, a crucial event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[6] MOMP is the "point of no return" in intrinsic apoptosis.
Once the mitochondrial membrane is compromised, apoptogenic factors, most notably Cytochrome c , are released into the cytoplasm. Cytoplasmic Cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits pro-caspase-9 to form a complex called the apoptosome . Within this complex, pro-caspase-9 is cleaved and activated.
Activated caspase-9, an initiator caspase, then activates the executioner caspases, primarily caspase-3 and caspase-7 .[11][12] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving hundreds of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13]
Part 2: A Validated Experimental Workflow
A systematic, multi-faceted approach is required to robustly characterize the pro-apoptotic activity of this compound. The following workflow outlines a logical progression from initial screening to detailed mechanistic validation.
Part 3: Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The formazan is then solubilized, and its concentration, which is directly proportional to the number of viable cells, is determined by measuring the absorbance.[16] This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (prepare a concentrated stock, e.g., 50 mM in DMSO, store at -20°C protected from light)[17]
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[17]
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (DMSO) to each well and pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
Plot % Viability vs. Log[Concentration] and use non-linear regression to calculate the IC50 value.
-
Data Presentation: Example IC50 Values
| Cancer Cell Line | IC50 at 48h (µM) |
|---|---|
| HT-29 (Colon) | ~60 µM[4] |
| H520 (Lung) | Concentration-dependent effect observed[18] |
| SKOV-3 (Ovarian) | ~55 µM[19] |
| Breast Cancer Cells | Dose-dependent inhibition[1] |
Protocol 2: Quantification of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, flips to the outer leaflet.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[22][23]
Materials:
-
Cells treated with this compound (at IC50 concentration for an appropriate time)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound as determined from viability assays. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[24]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating (potentially apoptotic) cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS, centrifuging between washes.[25]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[22]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[26]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) by flow cytometry.[21]
Data Interpretation
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
|---|---|---|---|
| Lower-Left (Q3) | Negative | Negative | Viable Cells[20] |
| Lower-Right (Q4) | Positive | Negative | Early Apoptotic Cells[22] |
| Upper-Right (Q2) | Positive | Positive | Late Apoptotic / Necrotic Cells[20] |
| Upper-Left (Q1) | Negative | Positive | Necrotic Cells[20] |
Protocol 3: Caspase-3/7 Activity Assay
Principle: This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7. A common method is a luminescent "add-mix-measure" assay (e.g., Caspase-Glo® 3/7).[11] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[27] When added to apoptotic cells, the reagent lyses the cells, and the active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[11]
Materials:
-
Cells treated with this compound
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay System (Promega) or equivalent
-
Luminometer
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[27] Allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Express results as a fold change over the vehicle-treated control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade.[13] This provides direct evidence of the modulation of key pathway components, such as the cleavage (activation) of caspases and PARP, and changes in the expression of Bcl-2 family proteins.[12]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[28]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For proteins like caspase-3 and PARP, look for the appearance of smaller, cleaved fragments in treated samples.
Key Primary Antibodies for Apoptosis Studies
| Primary Antibody | Expected Size (kDa) | Function / Observation |
|---|---|---|
| Bcl-2 | ~26 | Anti-apoptotic; expression should decrease.[2] |
| Bax | ~21 | Pro-apoptotic; expression may increase.[10] |
| Pro-Caspase-3 | ~32 | Inactive form; should decrease upon cleavage.[12] |
| Cleaved Caspase-3 | ~17/19 | Active form; should appear/increase.[18] |
| PARP-1 | ~116 | Full-length form; should decrease upon cleavage. |
| Cleaved PARP-1 | ~89 | Cleaved fragment; should appear/increase.[2] |
| β-Actin | ~42 | Loading control; should remain constant. |
References
- 1. Pterostilbene simultaneously induces apoptosis, cell cycle arrest and cyto-protective autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of Pterostilbene-Induced Cell Death in HT-29 Colon Cancer Cells [mdpi.com]
- 5. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 10. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. atcc.org [atcc.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pterostilbene inhibits lung squamous cell carcinoma growth in vitro and in vivo by inducing S phase arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pterostilbene induces apoptosis through caspase activation in ovarian cancer cells [ejgo.net]
- 20. bosterbio.com [bosterbio.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 23. scispace.com [scispace.com]
- 24. Induction of apoptosis in cells | Abcam [abcam.com]
- 25. Annexin V Staining Protocol [bdbiosciences.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Caspase 3/7 Activity [protocols.io]
- 28. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of P-Methoxystilbene
Introduction: P-Methoxystilbene - A Promising Therapeutic Candidate
This compound, a naturally occurring stilbenoid compound and a derivative of resveratrol, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] Preclinical studies have illuminated its potential as an anti-inflammatory, anti-cancer, and antioxidant agent.[1][2][3] The addition of a methoxy group to the stilbene core structure can enhance its bioavailability compared to its parent compound, resveratrol, making it a more attractive candidate for clinical development.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies to evaluate the therapeutic efficacy of this compound.
This document will detail robust protocols for two key therapeutic areas where this compound shows promise: inflammatory diseases, specifically rheumatoid arthritis, and cancer. The protocols are designed to be self-validating, incorporating key pharmacodynamic markers to elucidate the compound's mechanism of action.
PART 1: Strategic Selection of In Vivo Models
The choice of an appropriate animal model is paramount for obtaining meaningful and translatable data. The selection should be driven by the specific therapeutic indication and the known biological activities of this compound.
Modeling Inflammatory Disease: Collagen-Induced Arthritis (CIA) in Mice
For evaluating the anti-inflammatory potential of this compound in the context of autoimmune arthritis, the Collagen-Induced Arthritis (CIA) mouse model is the gold standard. This model recapitulates many of the key pathological features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion, driven by both T-cell and B-cell mediated autoimmunity.
Modeling Acute Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Inflammation
To investigate the effects of this compound on acute systemic inflammation, the Lipopolysaccharide (LPS)-induced inflammation model in mice is highly suitable. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines.
Modeling Cancer: Human Tumor Xenografts in Immunocompromised Mice
To assess the anti-cancer efficacy of this compound, human tumor xenograft models in immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are widely used. These models allow for the in vivo growth of human cancer cell lines, providing a platform to evaluate the direct anti-proliferative and pro-apoptotic effects of the test compound.
PART 2: Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the selected in vivo models. The causality behind key experimental choices is explained to ensure scientific integrity.
This compound Formulation and Administration
The successful delivery of this compound to the target site is critical for its efficacy. Due to its lipophilic nature, a suitable vehicle is required for in vivo administration.
Vehicle Selection Rationale: Stilbenoids are often poorly soluble in aqueous solutions. A common and effective vehicle for preclinical studies is a mixture of DMSO, PEG 400, and saline.[4] This combination ensures solubility and is generally well-tolerated by the animals at appropriate concentrations.
Protocol for this compound Formulation (for Oral Gavage):
-
Dissolve the required amount of this compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).
-
Add Polyethylene Glycol 400 (PEG 400) to the solution (e.g., 30-40% of the final volume) and mix thoroughly.
-
Slowly add sterile saline (0.9% NaCl) to the desired final volume while continuously vortexing to prevent precipitation.
-
The final concentration of DMSO should not exceed 10% to minimize potential toxicity.[4]
-
Prepare the formulation fresh daily and protect it from light.
Administration Route: Oral gavage is a preferred route for stilbenes to mimic potential clinical administration and to assess oral bioavailability. Intraperitoneal (i.p.) injection can also be used for initial efficacy studies.
Collagen-Induced Arthritis (CIA) Model Protocol
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Experimental Workflow:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Step-by-Step Methodology:
-
Animal Selection: Use male DBA/1J mice, 8-10 weeks old, as they are highly susceptible to CIA.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of CII in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Treatment Protocol (Starting Day 21-25):
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control like Methotrexate).
-
Administer this compound or vehicle daily via oral gavage. A suggested starting dose range for this compound is 20-50 mg/kg/day, based on studies with similar compounds like pterostilbene.
-
-
Efficacy Evaluation:
-
Clinical Scoring: Score arthritis severity 3 times a week from day 21 using a standardized scoring system (0-4 scale per paw).
-
Paw Swelling: Measure paw thickness weekly using a digital caliper.
-
-
Endpoint Analysis (Day 42):
-
Collect blood for cytokine analysis (serum).
-
Harvest hind paws for histopathological examination.
-
Isolate splenocytes for ex vivo analysis of immune cell populations if required.
-
Pharmacodynamic Biomarkers for CIA Model:
| Biomarker Category | Specific Markers | Method of Analysis | Rationale |
| Systemic Inflammation | TNF-α, IL-1β, IL-6 | ELISA | These are key pro-inflammatory cytokines that drive the pathogenesis of rheumatoid arthritis. A reduction in their serum levels indicates an anti-inflammatory effect.[5][6] |
| Joint Inflammation | Infiltration of inflammatory cells, synovitis | Histopathology (H&E) | Visual assessment of joint tissue provides direct evidence of the reduction in inflammation and tissue damage. |
| Cartilage Degradation | Proteoglycan loss | Safranin O staining | Staining for proteoglycans in cartilage allows for the assessment of cartilage integrity and the protective effect of the treatment. |
| Signaling Pathways | Phospho-NF-κB, Phospho-Akt (in joint tissue) | Western Blot/IHC | This compound is known to modulate these pathways. Analyzing their activation status in the target tissue provides mechanistic insights.[7][8][9][10][11][12] |
LPS-Induced Systemic Inflammation Model Protocol
Objective: To assess the acute anti-inflammatory activity of this compound.
Experimental Workflow:
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Step-by-Step Methodology:
-
Animal Selection: Use C57BL/6 or BALB/c mice, 8-12 weeks old.
-
Pre-treatment:
-
Administer this compound (e.g., 20-50 mg/kg) or vehicle via oral gavage 1 hour prior to LPS challenge.
-
-
LPS Challenge:
-
Inject lipopolysaccharide (LPS) from E. coli intraperitoneally at a dose of 1-5 mg/kg.
-
-
Endpoint Analysis (2-6 hours post-LPS):
-
Collect blood via cardiac puncture for serum cytokine analysis. The peak of cytokine production is typically between 2 to 6 hours post-LPS injection.
-
Harvest tissues like liver and spleen for analysis of inflammatory markers if needed.
-
Pharmacodynamic Biomarkers for LPS Model:
| Biomarker Category | Specific Markers | Method of Analysis | Rationale |
| Systemic Inflammation | TNF-α, IL-1β, IL-6 | ELISA | These are the primary cytokines released in response to LPS stimulation. Their reduction is a direct measure of the compound's anti-inflammatory activity.[5][6][13][14][15] |
| Signaling Pathways | Phospho-NF-κB (in spleen/liver) | Western Blot | LPS potently activates the NF-κB pathway. Inhibition of this pathway is a key mechanism of anti-inflammatory drugs.[7][8][9][16][17] |
Human Tumor Xenograft Model Protocol
Objective: To determine the in vivo anti-cancer efficacy of this compound.
Experimental Workflow:
Caption: Experimental workflow for the human tumor xenograft model.
Step-by-Step Methodology:
-
Animal Selection: Use female athymic nude mice, 6-8 weeks old.
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) under standard conditions.
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
-
Treatment Protocol:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Administer this compound (e.g., 50-100 mg/kg/day) or vehicle daily via oral gavage. Higher doses may be required for anti-cancer efficacy compared to anti-inflammatory effects.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for histopathology and Western blot analysis.
-
Pharmacodynamic Biomarkers for Xenograft Model:
| Biomarker Category | Specific Markers | Method of Analysis | Rationale |
| Tumor Growth | Tumor volume and weight | Calipers, Scale | The primary endpoint for assessing anti-cancer efficacy. |
| Cell Proliferation | Ki-67 | IHC | A marker of cellular proliferation. A decrease in Ki-67 staining indicates an anti-proliferative effect. |
| Apoptosis | Cleaved Caspase-3 | IHC/Western Blot | An increase in the active form of caspase-3 is a hallmark of apoptosis, indicating that the compound induces programmed cell death in tumor cells. |
| Signaling Pathways | Phospho-Akt, Phospho-S6, Cyclin D1, p-p65 (NF-κB) | Western Blot | This compound has been shown to inhibit the PI3K/Akt and NF-κB pathways, which are critical for cancer cell survival and proliferation. Analyzing the phosphorylation status of key proteins in these pathways provides mechanistic validation.[10][11][12][18][19] |
PART 3: Data Analysis and Interpretation
-
Tumor growth data should be analyzed using repeated measures ANOVA.
-
Endpoint data (e.g., tumor weight, cytokine levels, biomarker expression) should be analyzed using one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
The in vivo animal models and protocols detailed in these application notes provide a comprehensive framework for evaluating the therapeutic efficacy of this compound. By employing these well-established models and incorporating relevant pharmacodynamic biomarkers, researchers can generate high-quality, reproducible data to support the continued development of this promising therapeutic agent. The key to success lies in meticulous experimental execution, careful data analysis, and a thorough understanding of the underlying biological mechanisms.
References
- 1. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arigobio.com [arigobio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. In vivo imaging of NF-kappa B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of cytokine measurements using ELISA, ELISPOT and semi-quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Defining biomarkers to predict sensitivity to PI3K/Akt/mTOR pathway inhibitors in breast cancer [en-cancer.fr]
- 19. aacrjournals.org [aacrjournals.org]
P-Methoxystilbene for gene expression analysis using qPCR
Application Notes & Protocols
Topic: P-Methoxystilbene for Gene Expression Analysis using qPCR
Audience: Researchers, scientists, and drug development professionals.
This compound: A Guide to Investigating Gene Expression Modulation via Quantitative Real-Time PCR (qPCR)
Introduction:
P-Methoxystilbenes, a class of naturally occurring phenolic compounds derived from stilbene, are gaining significant attention in the scientific community for their diverse biological activities. These methylated derivatives of resveratrol, such as pterostilbene and 3,5,4'-trimethoxystilbene, exhibit enhanced bioavailability and metabolic stability, making them promising candidates for therapeutic development.[1][2] Their purported anti-inflammatory, antioxidant, and anti-carcinogenic properties are rooted in their ability to modulate key signaling pathways and, consequently, alter gene expression profiles.[3][4][5] This guide provides a comprehensive framework for researchers to investigate the effects of this compound on gene expression using the robust and sensitive technique of quantitative real-time PCR (qPCR).
The central premise of this application note is to empower researchers with not only the "how" but also the "why" behind each experimental step. By understanding the causality of the protocol, from cell culture treatment to data analysis, scientists can generate reliable and reproducible results, accelerating our understanding of this compound's therapeutic potential.
Scientific Foundation: Key Signaling Pathways Modulated by this compound
P-Methoxystilbenes exert their biological effects by interacting with a multitude of intracellular signaling cascades. Understanding these pathways is crucial for selecting relevant target genes for qPCR analysis and for interpreting the resulting data.
One of the primary mechanisms of action for stilbenoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a critical role in cellular defense against oxidative stress.[3] Pterostilbene has been shown to induce the nuclear translocation of Nrf2, leading to the upregulation of its target genes.[6]
Conversely, p-methoxystilbenes can suppress pro-inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][7] Chronic activation of these pathways is implicated in numerous diseases. By inhibiting these pathways, p-methoxystilbenes can downregulate the expression of inflammatory mediators such as cytokines and enzymes like COX-2 and iNOS.[1]
Furthermore, studies have indicated that p-methoxystilbenes can influence the PI3K/Akt and Wnt/β-catenin signaling pathways, which are pivotal in cell growth, proliferation, and survival.[8] Dysregulation of these pathways is a hallmark of cancer, and the ability of compounds like 3,5,4'-trimethoxystilbene to modulate them underscores their anti-cancer potential.[8]
Finally, emerging research highlights the interaction of stilbenoids with sirtuins (SIRTs) , a class of proteins involved in cellular regulation, including aging, metabolism, and DNA repair.[9][10][11] P-methoxystilbenes may modulate the expression or activity of sirtuins like SIRT1 and SIRT6, contributing to their health-promoting effects.[9][12]
Below is a diagram illustrating the key signaling pathways influenced by this compound.
Caption: this compound modulates key signaling pathways to alter gene expression.
Experimental Workflow: From Hypothesis to Quantified Gene Expression
A well-designed qPCR experiment is fundamental to obtaining meaningful data. The following workflow provides a comprehensive overview of the necessary steps.
Caption: A streamlined workflow for qPCR-based gene expression analysis.
Detailed Protocols
Part 1: Cell Culture and this compound Treatment
The choice of cell line and treatment conditions is paramount and should be guided by the research question. For instance, to study anti-inflammatory effects, a macrophage cell line like RAW 264.7 stimulated with lipopolysaccharide (LPS) could be used.[7] For anti-cancer studies, relevant cancer cell lines such as MCF-7 or MDA-MB-231 for breast cancer are appropriate.[4]
Protocol:
-
Culture cells in the appropriate medium and conditions until they reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is minimal and consistent across all treatments, including the vehicle control.
-
Treat cells with a range of this compound concentrations and for various time points to determine the optimal experimental conditions. A preliminary cell viability assay (e.g., MTT) is recommended to select non-toxic concentrations.[4]
-
Include a vehicle control (cells treated with the solvent alone) and a positive control if applicable (a known modulator of the target genes).
-
After the treatment period, harvest the cells for RNA extraction.
Part 2: High-Quality RNA Extraction
The quality of the starting RNA material directly impacts the reliability of qPCR results. It is crucial to work in an RNase-free environment to prevent RNA degradation.[13][14]
Protocol:
-
Homogenize the cell pellet in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.[13]
-
Isolate the RNA using a silica-based column or a phenol-chloroform extraction method.[15] Several commercial kits are available that provide consistent and high-quality RNA.[16][17]
-
Perform an on-column DNase treatment or a separate DNase digestion to remove any contaminating genomic DNA, which can lead to false-positive results in qPCR.[17]
-
Elute the RNA in RNase-free water.
-
Assess RNA quantity and purity using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 is indicative of pure RNA.[13]
-
Evaluate RNA integrity using gel electrophoresis or a microfluidics-based system to determine the RNA Integrity Number (RIN). A RIN value of ≥ 7 is recommended for qPCR applications.[13]
-
Store the purified RNA at -80°C.
| Parameter | Acceptable Range | Indication |
| A260/A280 Ratio | 1.8 - 2.0 | Purity from protein contamination[13] |
| A260/A230 Ratio | > 1.8 | Purity from salt/solvent contamination |
| RIN (RNA Integrity Number) | ≥ 7 | High-quality, intact RNA[13] |
Table 1: RNA Quality Control Parameters
Part 3: Reverse Transcription (cDNA Synthesis)
Reverse transcription converts the isolated RNA into more stable complementary DNA (cDNA), which serves as the template for the qPCR reaction.[18][19] A two-step RT-qPCR approach is generally recommended for gene expression studies as it offers greater flexibility and allows for the archiving of cDNA.[20]
Protocol:
-
In an RNase-free tube, combine the template RNA (typically 100 ng to 1 µg) with a mix of oligo(dT) and random hexamer primers.[16][18] This combination ensures the reverse transcription of both polyadenylated and non-polyadenylated RNAs.
-
Incubate at 65-70°C for 5-10 minutes to denature RNA secondary structures, then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, an RNase inhibitor, and a reverse transcriptase enzyme with high thermal stability.[16][18]
-
Add the master mix to the RNA/primer mixture and perform the reverse transcription reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 30-60 min, followed by enzyme inactivation at 70-85°C for 5-10 min).
-
The resulting cDNA can be stored at -20°C.
Part 4: Quantitative Real-Time PCR (qPCR)
The qPCR step involves the amplification and simultaneous quantification of the target cDNA sequences.
Primer Design and Validation: Proper primer design is critical for the specificity and efficiency of the qPCR reaction.
-
Primers should be 18-24 nucleotides in length with a GC content of 40-60%.
-
The melting temperature (Tm) of the primer pair should be between 58-62°C and within 2°C of each other.
-
The amplicon size should ideally be between 70-200 base pairs.
-
Primers should span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
Validate primer specificity using a melt curve analysis, which should show a single peak, and by running the PCR product on an agarose gel to confirm a single band of the correct size.[16]
-
Determine primer efficiency by generating a standard curve from a serial dilution of cDNA. The efficiency should be between 90-110%.[21]
Reference Gene Selection: For accurate normalization of gene expression data, it is essential to use stable reference genes whose expression is not affected by the experimental conditions.[22] It is recommended to test a panel of candidate reference genes (e.g., ACTB, GAPDH, B2M, HPRT1, RPL13A) and use algorithms like geNorm or NormFinder to identify the most stable ones for your specific experimental system.[22][23] Normalizing to the geometric mean of two or three stable reference genes is a robust approach.[21]
qPCR Reaction Setup:
| Component | Final Concentration |
| qPCR Master Mix (containing DNA polymerase, dNTPs, and SYBR Green or probe) | 1X |
| Forward Primer | 200-500 nM |
| Reverse Primer | 200-500 nM |
| cDNA Template | 1-100 ng |
| Nuclease-Free Water | To final volume |
Table 2: Typical qPCR Reaction Components
qPCR Cycling Protocol:
| Step | Temperature | Time | Cycles |
| Initial Denaturation/Enzyme Activation | 95°C | 2-10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 60 sec | |
| Melt Curve Analysis | 65-95°C | Incremental | 1 |
Table 3: Typical qPCR Cycling Parameters
Essential Controls for qPCR:
-
No-Template Control (NTC): Contains all reaction components except the cDNA template. This control is crucial for detecting contamination.
-
No-Reverse-Transcription (-RT) Control: A sample that has gone through the RNA extraction process but not the reverse transcription step. This control helps to identify any signal from contaminating genomic DNA.
Part 5: Data Analysis
The most common method for relative quantification of gene expression is the delta-delta Cq (ΔΔCq) method .[24] The Cq (quantification cycle) value is the cycle number at which the fluorescence signal of the reaction crosses a certain threshold.[25][26] It is inversely proportional to the initial amount of target nucleic acid.[26]
Steps for ΔΔCq Analysis:
-
Calculate the ΔCq for each sample:
-
ΔCq = Cq (target gene) - Cq (reference gene(s))
-
-
Calculate the ΔΔCq:
-
ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)
-
-
Calculate the fold change in gene expression:
-
Fold Change = 2-ΔΔCq
-
It is important to note that this method assumes that the amplification efficiencies of the target and reference genes are approximately equal and close to 100%. If efficiencies differ significantly, a correction factor must be applied.[27]
Conclusion
This guide provides a robust and scientifically grounded framework for investigating the effects of this compound on gene expression using qPCR. By adhering to these protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of the molecular mechanisms of these promising compounds. The careful selection of target genes based on known signaling pathways, coupled with rigorous experimental execution and data analysis, is key to unlocking the full potential of this compound in drug discovery and development.
References
- 1. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pterostilbene protects against UVB-induced photo-damage through a phosphatidylinositol-3-kinase-dependent Nrf2/ARE pathway in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3,5,4'-Trimethoxystilbene, a natural methoxylated analog of resveratrol, inhibits breast cancer cell invasiveness by downregulation of PI3K/Akt and Wnt/β-catenin signaling cascades and reversal of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caloric restriction mimetics: Pinostilbene versus resveratrol regarding SIRT1 and SIRT6 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Resveratrol and trans-3,5,4'-Trimethoxystilbene on Glutamate-Induced Cytotoxicity, Heme Oxygenase-1, and Sirtuin 1 in HT22 Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Increased Expression of Sirtuin 6 in the Prevention of Premature Aging Pathomechanisms | MDPI [mdpi.com]
- 12. Publications – Genflow Bioscience [genflowbio.com]
- 13. RNA精製で注意すべき10のテクニック | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. RNA isolation: Methods, challenges, and applications | QIAGEN [qiagen.com]
- 16. mcgill.ca [mcgill.ca]
- 17. RNA Isolation for Real-Time PCR – Bio-Rad [bio-rad.com]
- 18. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Validation of reference genes for RT-qPCR relative expression analysis during cyst-to-early adult development of Taenia solium | PLOS Neglected Tropical Diseases [journals.plos.org]
- 22. Selection and Validation of Reference Genes for RT-qPCR Analysis in Spinacia oleracea under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Validation of reference genes for RT-qPCR analysis of CYP4T expression in crucian carp - PMC [pmc.ncbi.nlm.nih.gov]
- 24. horizondiscovery.com [horizondiscovery.com]
- 25. bio-rad.com [bio-rad.com]
- 26. sg.idtdna.com [sg.idtdna.com]
- 27. Use and Misuse of Cq in qPCR Data Analysis and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis of protein expression after P-Methoxystilbene treatment
Topic: Western Blot Analysis of Protein Expression After P-Methoxystilbene Treatment
Audience: Researchers, scientists, and drug development professionals.
Authored By: Gemini, Senior Application Scientist
Abstract
P-Methoxystilbenes, a class of resveratrol analogs including the well-studied compound pterostilbene, exhibit significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These biological activities are largely attributed to their ability to modulate key signaling pathways that regulate cellular processes such as proliferation, apoptosis, and cell cycle progression.[1][3][4] This document provides a comprehensive guide for researchers on utilizing Western blot analysis to investigate changes in protein expression in response to this compound treatment. We offer a detailed, field-proven protocol, explain the causality behind critical experimental steps, and provide guidance on data interpretation and normalization, ensuring a robust and reproducible workflow.
Introduction: The Scientific Rationale
P-Methoxystilbenes, such as pterostilbene, are derivatives of resveratrol with enhanced bioavailability due to the methoxylation of hydroxyl groups, leading to increased lipophilicity and a longer half-life.[5] This structural modification often results in more potent biological activity.[6] These compounds have been shown to exert their effects by targeting multiple signaling pathways. For instance, pterostilbene can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-xl.[5][7] It can also arrest the cell cycle by down-regulating proteins such as cyclin D1 and modulating pathways like PI3K/Akt and STAT3.[3][4]
Western blotting, or immunoblotting, is an indispensable technique for quantifying these changes in protein expression. It allows for the sensitive and specific detection of target proteins within a complex mixture of a cell or tissue lysate, providing critical insights into the molecular mechanisms of this compound action.
Key Protein Targets for Analysis:
| Pathway | Key Proteins | Expected Effect of this compound |
| Apoptosis | Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, p53 | Upregulation of pro-apoptotic proteins (Bax, Cleaved Caspases)[3][7]; Downregulation of anti-apoptotic proteins (Bcl-2)[7]; Upregulation of p53[5][7] |
| Cell Cycle | Cyclin D1, p21 | Downregulation of proliferation markers (Cyclin D1)[3][4]; Upregulation of cell cycle inhibitors (p21)[4] |
| Signaling | p-Akt, Akt, p-ERK1/2, ERK1/2, p-mTOR, mTOR | Downregulation of survival pathway phosphorylation (p-Akt, p-ERK, p-mTOR)[4][8][9] |
| Inflammation | COX-2, NF-κB | Downregulation of inflammatory mediators[2][6][10] |
Foundational Principle: The Western Blot Workflow
The Western blot process is a sequence of carefully orchestrated steps designed to isolate and identify a specific protein. Understanding the logic behind this workflow is crucial for troubleshooting and optimization.
Caption: Overview of the Western Blot experimental workflow.
Detailed Protocols: From Cell Culture to Signal Capture
This section provides a self-validating protocol. Each step is designed to ensure the integrity of the subsequent steps.
Cell Lysis and Protein Extraction
Causality: The choice of lysis buffer is critical. A RIPA (Radioimmunoprecipitation assay) buffer is recommended as it is stringent enough to lyse both cytoplasmic and nuclear membranes, ensuring the solubilization of a wide range of proteins, while generally preserving protein integrity.[11] The immediate addition of protease and phosphatase inhibitors is non-negotiable to prevent protein degradation and dephosphorylation post-lysis.
Protocol:
-
Cell Treatment: Culture your chosen cell line to ~70-80% confluency. Treat with desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified time.
-
Harvesting: Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12]
-
Lysis: Aspirate the PBS and add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (1 ml per 100 mm dish).[12]
-
Scraping: Use a cell scraper to collect the cell lysate and transfer it to a pre-chilled microcentrifuge tube.[12][13]
-
Incubation & Disruption: Incubate the lysate on ice for 30 minutes with gentle agitation.[12] If the lysate is viscous due to DNA, sonicate briefly (3 pulses of 10 seconds) on ice.[12]
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your total protein lysate.[12]
Protein Quantification and Sample Preparation
Causality: Accurate protein quantification is the cornerstone of reliable quantitative Western blotting.[11] Unequal protein loading is a primary source of error, leading to misinterpretation of results.[14] The Bicinchoninic Acid (BCA) assay is a robust method, as it is less susceptible to interference from common buffer components than other assays like the Bradford assay.
Protocol:
-
Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Normalization: Calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample.
-
Sample Preparation: In a new tube, mix the calculated volume of lysate with 4x Laemmli sample buffer. Bring the total volume to be equal across all samples using RIPA buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[15] Centrifuge briefly before loading.
SDS-PAGE and Membrane Transfer
Causality: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates denatured proteins based on their molecular weight. The polyacrylamide gel percentage should be chosen based on the molecular weight of your target protein(s) to achieve optimal resolution. The subsequent transfer to a PVDF or nitrocellulose membrane immobilizes the proteins, making them accessible for antibody detection.[16] PVDF membranes are generally preferred for their higher binding capacity and mechanical strength.
Protocol:
-
Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of an appropriate percentage SDS-PAGE gel. Include a pre-stained molecular weight marker. Run the gel in 1x Tris/Glycine/SDS running buffer at 100-150V until the dye front reaches the bottom.[12]
-
Transfer: Equilibrate the gel, PVDF membrane (pre-activated in 100% methanol), and filter papers in 1x transfer buffer.
-
Assembly: Assemble the transfer stack (sandwich) and perform the electrotransfer according to the manufacturer's instructions for your specific apparatus (e.g., 100V for 1-1.5 hours at 4°C).
Immunodetection
Causality: Blocking is essential to prevent the non-specific binding of antibodies to the membrane surface, which would otherwise cause high background noise. The primary antibody provides specificity by binding only to the target protein. The secondary antibody, which is conjugated to an enzyme like Horseradish Peroxidase (HRP), binds to the primary antibody and provides the means for signal generation.[17][18]
Protocol:
-
Blocking: After transfer, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Dilute the primary antibody against your protein of interest in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
Signal Detection and Analysis
Causality: HRP catalyzes the oxidation of luminol in an Enhanced Chemiluminescence (ECL) substrate, producing light as a byproduct.[16][19] This light is captured by a CCD camera-based digital imaging system, which offers a wider dynamic range and higher sensitivity compared to traditional X-ray film.[19]
Caption: Mechanism of chemiluminescent signal generation and detection.
Protocol:
-
Substrate Incubation: Prepare the ECL substrate according to the manufacturer's instructions. Place the membrane protein-side up and apply the substrate evenly.
-
Signal Capture: Immediately place the membrane in a digital imaging system (e.g., CCD camera-based imager). Capture a series of exposures to ensure the signal is within the linear dynamic range of the instrument and not saturated.
-
Image Analysis: Use densitometry software to quantify the band intensity for your target protein in each lane.
Data Normalization: Ensuring Trustworthy Results
Authoritative Grounding: Normalization is performed to correct for unavoidable variations in sample loading and transfer efficiency, ensuring that observed changes are due to biological effects, not experimental artifacts.[14] The traditional method uses housekeeping proteins (HKPs) like GAPDH, β-actin, or β-tubulin, which are assumed to be stably expressed across all experimental conditions.[20] However, the expression of some HKPs can be affected by experimental treatments.[20] Therefore, it is critical to validate the stability of your chosen HKP under this compound treatment in your specific model system.
An increasingly accepted alternative is Total Protein Normalization (TPN).[21] TPN uses the total protein signal in each lane as the loading control, which is less prone to biological variation than a single HKP.[21]
Normalization Workflow:
-
Quantify Target: Measure the intensity of your target protein band in each lane.
-
Quantify Control: Measure the intensity of your loading control (either the HKP band or the total protein signal) in the corresponding lane.
-
Calculate Ratio: For each lane, divide the target protein intensity by the loading control intensity.
-
Compare Samples: Compare the normalized ratios between your control and this compound-treated samples to determine the relative change in protein expression.
References
- 1. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pterostilbene inhibits reactive oxygen species production and apoptosis in primary spinal cord neurons by activating autophagy via the mechanistic target of rapamycin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 11. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. licorbio.com [licorbio.com]
- 15. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Chemiluminescence in western blot | Abcam [abcam.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. bioscience.co.uk [bioscience.co.uk]
- 21. bio-rad.com [bio-rad.com]
P-Methoxystilbene in Drug Delivery Systems: Application Notes and Protocols
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation, characterization, and biological evaluation of p-methoxystilbene-loaded drug delivery systems. The protocols and insights provided herein are designed to be a practical resource for harnessing the therapeutic potential of this promising stilbenoid.
Introduction: The Therapeutic Promise of this compound and the Need for Advanced Delivery Systems
This compound, a naturally occurring stilbenoid, has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant and anticancer properties.[1] Structurally similar to resveratrol, methoxylated derivatives like this compound often exhibit improved metabolic stability and bioavailability.[2] However, its hydrophobic nature presents a significant challenge for clinical translation, limiting its solubility in aqueous environments and consequently its absorption and efficacy.
To overcome these limitations, advanced drug delivery systems are essential. By encapsulating this compound in carriers such as polymeric nanoparticles, liposomes, or solid dispersions, it is possible to enhance its solubility, protect it from degradation, control its release profile, and potentially improve its targeting to specific tissues or cells. This guide will provide detailed protocols for the preparation and evaluation of three distinct this compound delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the rational design of its delivery systems.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄O | --INVALID-LINK--[3] |
| Molecular Weight | 210.27 g/mol | --INVALID-LINK--[3] |
| Appearance | White to slightly yellowish crystalline powder | --INVALID-LINK--[1] |
| Melting Point | 135-138 °C | --INVALID-LINK--[1] |
| Boiling Point | 341.5 °C at 760 mmHg | --INVALID-LINK--[1] |
| LogP (octanol/water) | ~4.4 | --INVALID-LINK--[3] |
PART 1: Polymeric Nanoparticles for this compound Delivery
Polymeric nanoparticles offer a versatile platform for encapsulating hydrophobic drugs like this compound. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for this purpose.[4][5] The solvent evaporation method is a common and effective technique for preparing PLGA nanoparticles.[6][7][8]
Experimental Workflow: PLGA Nanoparticle Formulation
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Micelle-templated, poly(lactic-co-glycolic acid) nanoparticles for hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 6. Sustained release of hydrophobic drugs by the microfluidic assembly of multistage microgel/poly (lactic-co-glycolic acid) nanoparticle composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Resveratrol-loaded Poly(ε-caprolactone) Nanoparticles by Oil-in-water Emulsion Solvent Evaporation Method [kci.go.kr]
- 8. Preparation of Resveratrol-loaded Poly(ε-caprolactone) Nanoparticles by Oil-in-water Emulsion Solvent Evaporation Method | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Investigating p-Methoxystilbene as a Potential Therapeutic Agent for Neurodegenerative Diseases
For: Researchers, scientists, and drug development professionals investigating novel neuroprotective compounds.
Introduction: The Therapeutic Promise of Stilbenoids in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a formidable challenge to global health, characterized by the progressive loss of neuronal structure and function.[1][2] A confluence of cellular insults, including oxidative stress, chronic neuroinflammation, mitochondrial dysfunction, and the aggregation of misfolded proteins, are central to the pathology of these devastating conditions.[3][4][5] Stilbenoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their potent neuroprotective properties.[6][7]
P-Methoxystilbene, a methoxylated derivative of resveratrol, emerges as a compelling therapeutic candidate. Its structural modifications are hypothesized to enhance bioavailability and metabolic stability compared to its parent compound, potentially offering a more potent and durable neuroprotective effect. These application notes provide a comprehensive framework for researchers to systematically investigate the therapeutic potential of this compound, from initial in vitro screening to preclinical in vivo validation.
Part 1: Unraveling the Mechanism of Action
The neuroprotective effects of stilbenoids like this compound are multifaceted, targeting several core pathological pathways in neurodegeneration.[6] Understanding these mechanisms is critical for designing robust experiments and interpreting results.
Key Putative Mechanisms:
-
Antioxidant and Oxidative Stress Reduction: One of the primary mechanisms is the direct scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems.[4][8][9] This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[9][10]
-
Anti-Inflammatory Activity: Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage.[7] this compound and its analogs are known to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[9][11][12][13]
-
Sirtuin 1 (SIRT1) Activation: SIRT1 is a crucial regulator of cellular metabolism, stress resistance, and longevity.[14][15][16] Activation of SIRT1 by stilbenoids can promote mitochondrial biogenesis, enhance DNA repair, and reduce apoptosis, thereby conferring significant neuroprotection.[17][18]
-
Mitochondrial Protection: Mitochondrial dysfunction is a hallmark of neurodegenerative diseases.[1][2] this compound may protect mitochondrial function by reducing oxidative damage, improving mitochondrial dynamics (fusion and fission), and enhancing the efficiency of the electron transport chain.[13][17]
The interplay of these pathways forms a synergistic network that combats the complex pathology of neurodegenerative diseases.
Caption: Putative neuroprotective signaling pathways of this compound.
Part 2: Experimental Framework & Protocols
A tiered approach, beginning with in vitro screening and progressing to in vivo validation, is essential for a comprehensive evaluation of this compound.
Caption: A tiered experimental workflow for evaluating this compound.
In Vitro Neuroprotection Assays
Rationale: Initial screening in neuronal cell culture provides a rapid and cost-effective method to determine efficacy and elucidate mechanisms of action.[19][20] The human neuroblastoma cell line SH-SY5Y is a widely used and relevant model as it expresses many neuronal markers.[21]
Protocol 2.1.1: Assessment of Neuroprotection via MTT Assay
This assay measures mitochondrial reductase activity, an indicator of cell viability.[22]
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[23]
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[22]
-
Pre-treatment: Prepare stock solutions of this compound in DMSO. Pre-treat cells with varying concentrations (e.g., 1, 5, 10, 25, 50 µM) for 2-24 hours. Ensure the final DMSO concentration is non-toxic (typically <0.1%).[23]
-
Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxic agent. Common models include:
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Express cell viability as a percentage of the untreated control.[23]
Mechanistic In Vitro Assays
Rationale: Once neuroprotection is established, these assays help to dissect the underlying molecular pathways.
Protocol 2.2.1: Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is a standard method for quantifying intracellular ROS levels.[23]
-
Cell Treatment: Follow steps 1-4 from Protocol 2.1.1 using a black, clear-bottom 96-well plate.
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Wash the cells again with PBS. Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
Analysis: Quantify relative ROS levels as a percentage of the toxin-only control group.[23]
Protocol 2.2.2: Western Blot Analysis of Key Signaling Proteins
This technique allows for the quantification of protein expression to confirm pathway activation or inhibition.
-
Cell Treatment & Lysis: Seed cells in 6-well plates. After treatment (as per Protocol 2.1.1), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[23]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[23]
-
Incubate the membrane overnight at 4°C with primary antibodies against key targets: p-NF-κB, NF-κB, Nrf2, HO-1, SIRT1, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).[23]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
In Vivo Validation in a Neurodegenerative Disease Model
Rationale: In vivo studies are crucial to validate the therapeutic efficacy of this compound in a complex biological system.[24] Transgenic mouse models that recapitulate key aspects of Alzheimer's disease, such as the 3xTg-AD or 5XFAD mice, are commonly used.[25]
Protocol 2.3.1: Animal Model and Drug Administration
-
Model Selection: Utilize an established transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD) and age-matched wild-type controls.[25]
-
Treatment Groups: Divide animals into groups: (1) Wild-type + Vehicle, (2) Transgenic + Vehicle, (3) Transgenic + this compound (e.g., 20-50 mg/kg/day).
-
Administration: Administer this compound or vehicle via oral gavage daily for a period of 4-12 weeks, depending on the study design and model progression.
Protocol 2.3.2: Behavioral Assessment (Morris Water Maze)
This test assesses spatial learning and memory, functions that are typically impaired in AD models.[21]
-
Acquisition Phase: For 5 consecutive days, train mice to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Analysis: Compare the performance metrics between treatment groups. Improved performance in the this compound group would indicate cognitive enhancement.
Protocol 2.3.3: Post-mortem Brain Tissue Analysis
-
Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Harvest the brains for analysis.
-
Immunohistochemistry (IHC): Analyze brain sections for pathological hallmarks. Use antibodies against Aβ plaques (e.g., 4G8) and hyperphosphorylated Tau (e.g., AT8). Also, stain for markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Homogenize brain tissue to measure levels of Aβ₁₋₄₀ and Aβ₁₋₄₂ by ELISA. Perform Western blotting on brain lysates to assess the same signaling proteins analyzed in vitro (Nrf2, SIRT1, etc.).
Part 3: Data Interpretation and Expected Outcomes
Summarizing quantitative data in a structured format is crucial for clear interpretation and comparison.
Table 1: Expected In Vitro Outcomes for this compound
| Assay | Endpoint Measured | Expected Result with this compound | Rationale |
|---|---|---|---|
| MTT Assay | Cell Viability (%) | Increased viability in toxin-treated cells | Neuroprotective effect against cell death |
| LDH Release Assay | Cytotoxicity (%) | Decreased LDH release in toxin-treated cells | Reduced membrane damage and necrosis |
| DCFH-DA Assay | ROS Levels (%) | Decreased intracellular ROS | Antioxidant activity |
| Western Blot | Protein Expression | ↑ Nrf2, ↑ HO-1, ↑ SIRT1, ↓ p-NF-κB, ↑ Bcl-2/Bax ratio | Activation of protective pathways, inhibition of inflammatory and apoptotic signaling |
Table 2: Expected In Vivo Outcomes in an AD Mouse Model
| Assay | Endpoint Measured | Expected Result with this compound | Rationale |
|---|---|---|---|
| Morris Water Maze | Escape Latency, Time in Target Quadrant | Decreased latency, Increased time in target | Improvement in spatial learning and memory |
| Immunohistochemistry | Aβ Plaque Load, p-Tau Aggregates | Reduced plaque and tangle burden | Attenuation of core AD pathology |
| ELISA | Brain Aβ₁₋₄₂ Levels | Decreased levels of soluble/insoluble Aβ | Reduced amyloidogenic processing or enhanced clearance |
| Western Blot | Synaptic Markers (e.g., PSD-95) | Increased expression of synaptic proteins | Synaptic protection and preservation |
Conclusion
These application notes provide a detailed, evidence-based roadmap for the preclinical evaluation of this compound as a neurotherapeutic agent. By systematically assessing its protective capacity, dissecting its mechanisms of action, and validating its efficacy in relevant disease models, researchers can build a robust data package to support its further development. The unique properties of this compound position it as a promising candidate in the ongoing search for effective treatments for neurodegenerative diseases.
References
- 1. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. [vivo.weill.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Mechanisms Behind Neurodegenerative Diseases: New Insights on Alzheimer’s, Parkinson’s, and ALS | Yale School of Medicine [medicine.yale.edu]
- 6. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene against modification of variety of biomolecules in human blood cells treated with platinum compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pterostilbene attenuates microglial inflammation and brain injury after intracerebral hemorrhage in an OPA1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pterostilbene Enhances Thermogenesis and Mitochondrial Biogenesis by Activating the SIRT1/PGC-1α/SIRT3 Pathway to Prevent Western Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SIRT1 activation by pterostilbene attenuates the skeletal muscle oxidative stress injury and mitochondrial dysfunction induced by ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 21. rjptonline.org [rjptonline.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 25. maze.conductscience.com [maze.conductscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing P-Methoxystilbene Dosage for In Vitro Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for P-Methoxystilbene. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven insights, and robust protocols for successfully incorporating this compound into your in vitro experiments. We will address common challenges from basic handling to complex assay optimization, ensuring the integrity and reproducibility of your data.
Introduction to this compound
This compound (4-Methoxy-trans-stilbene) is a stilbenoid compound, a class of natural phenols known for their diverse biological activities.[1] Structurally related to resveratrol, its methoxy group modification can alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its cellular uptake and bioavailability in experimental systems.[2] These characteristics make it a compound of interest for investigating various cellular pathways, including those involved in cancer, inflammation, and aging.[3]
This guide provides a comprehensive framework for its use, from initial stock preparation to troubleshooting complex assay artifacts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 1-methoxy-4-[(1E)-2-phenylethenyl]benzene | [4][5] |
| Synonyms | 4-Methoxy-trans-stilbene, this compound | [6][7] |
| CAS Number | 1142-15-0 | [4][6] |
| Molecular Formula | C₁₅H₁₄O | [6][7] |
| Molecular Weight | 210.27 g/mol | [5][6] |
| Appearance | White to very slightly yellowish crystalline powder | [8] |
| Solubility | Sparingly soluble in water (0.061 g/L at 25°C). Soluble in DMSO, ethanol, and DMF. | [8][9] |
| Storage | Solid: Room temperature, desiccated. Solution (in DMSO): -20°C or -80°C. | [8][10] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and use of this compound.
Question 1: How do I properly dissolve this compound and prepare a stock solution?
Answer: Due to its poor aqueous solubility, this compound must be dissolved in an organic solvent to prepare a concentrated stock solution.
-
Recommended Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[10] Using anhydrous DMSO is critical as even small amounts of water can cause less soluble compounds to precipitate out of solution over time, especially during freeze-thaw cycles.
-
Procedure: To prepare a 10 mM stock solution, add 4.76 mL of anhydrous DMSO to 10 mg of this compound (MW: 210.27 g/mol ). Ensure the compound is fully dissolved by vortexing.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber-colored, tightly sealed vials. Store these aliquots at -20°C or -80°C to protect from light and minimize degradation from repeated freeze-thaw cycles.[10]
Question 2: What is the stability of this compound in cell culture media?
Answer: The stability of any compound in aqueous media is a critical factor for experimental reproducibility. While methoxylation generally increases the stability of stilbenes compared to their hydroxylated counterparts, several factors can still lead to degradation.[2][10]
-
Influencing Factors: Stability is affected by media components (serum proteins can bind the compound), pH, temperature (37°C incubation can accelerate degradation), and especially light exposure.[11] Stilbenes are known to undergo light-induced cis-trans isomerization, which can alter biological activity.[10]
-
Best Practice: It is strongly recommended to prepare fresh working dilutions of this compound in your specific cell culture medium immediately before each experiment. Avoid storing pre-mixed media containing the compound.[11] For long-term experiments (e.g., > 24-48 hours), it is advisable to empirically determine the compound's stability under your specific conditions (see Protocol Section).
Question 3: What is a safe concentration of the vehicle (DMSO) to use in my cell culture experiments?
Answer: The final concentration of DMSO in the culture medium is critical, as it can induce cellular stress and cytotoxicity, confounding your results.
-
General Guideline: For most cell lines, the final DMSO concentration should not exceed 0.1% (v/v).[3][12][13] However, some sensitive cell lines may show effects at concentrations as low as 0.05%.[14]
-
Essential Control: Always include a "vehicle control" in your experimental design. This control group consists of cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to distinguish the effects of the compound from the effects of the solvent.
Question 4: What is a typical starting concentration range for a cytotoxicity assay?
Answer: A dose-range finding study is the essential first step to identify a suitable concentration range for your specific cell line and assay.
-
Initial Range: Start with a broad range of concentrations, typically spanning several orders of magnitude (e.g., from 0.1 µM to 100 µM). This will help you identify the concentration window where the compound transitions from having no effect to causing significant cytotoxicity.[15]
-
Refining the Range: Based on the initial results, you can perform a second experiment with a narrower range of concentrations centered around the estimated IC₅₀ value (the concentration that causes 50% inhibition of cell viability). This will allow for a more accurate determination of the dose-response curve.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
Table 2: Troubleshooting Common Issues with this compound Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Poorly Reproducible Results | 1. Compound Degradation: Stock solution degraded due to improper storage or multiple freeze-thaw cycles. 2. Instability in Media: Compound degrading during long incubation times. 3. Cellular Health: Inconsistent cell passage number, seeding density, or general cell health.[16] | 1. Use fresh aliquots of stock solution for each experiment. Protect from light. 2. Prepare working solutions fresh. Consider replenishing the media with fresh compound for long-term assays. 3. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure even seeding. |
| High Background Signal in Viability Assays (e.g., MTT, XTT) | 1. Direct MTT Reduction: this compound, like other phenolic compounds, may directly reduce the tetrazolium salt (MTT, XTT) to formazan, creating a false positive signal (i.e., making the compound appear less toxic).[17][18][19] 2. Precipitation: The compound may be precipitating at higher concentrations in the aqueous media, scattering light. | 1. Run a "Compound-Only" Control: Add the compound to cell-free media in a separate well. Add the MTT reagent. If a color change occurs, there is direct interference. 2. Switch Assays: Use a non-tetrazolium-based assay such as the Neutral Red Uptake (NRU) assay, which measures lysosomal integrity, or an ATP-based luminescence assay (e.g., CellTiter-Glo®), which measures metabolic activity via a different mechanism.[15][20] 3. Visually inspect the wells under a microscope for precipitates before adding assay reagents. Lower the concentration if precipitation is observed. |
| No Biological Effect Observed, Even at High Concentrations | 1. Compound Inactivity: The compound may not be active in the chosen cell line or pathway. 2. Poor Cellular Uptake: The compound may not be efficiently entering the cells. 3. Compound Binding: The compound may be binding to proteins in the fetal bovine serum (FBS), reducing its effective concentration. | 1. Use a Positive Control: Test a compound known to elicit a response in your assay to confirm the system is working. 2. Consider using a different cell line. 3. Try performing the assay in lower serum conditions (e.g., 1-2% FBS), but first confirm that this does not adversely affect cell health over the assay duration. |
| Unexpected Cytotoxicity at Low Concentrations | 1. Cell Line Sensitivity: The chosen cell line may be exceptionally sensitive to the compound. 2. Solvent Toxicity: The final DMSO concentration may be too high for the specific cell line. 3. Compound Degradation Product: A degradation product of this compound could be more toxic than the parent compound. | 1. Re-run the experiment with a lower concentration range (e.g., in the nanomolar range). 2. Double-check your dilution calculations and ensure the final DMSO concentration is ≤ 0.1%.[14] Run a DMSO vehicle control curve. 3. Ensure proper storage and handling of the compound to minimize degradation. |
Visual Guide: Troubleshooting Assay Interference
The following decision tree illustrates the workflow for identifying and mitigating potential interference with tetrazolium-based viability assays.
Caption: Decision workflow for identifying and resolving assay interference.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for key experiments.
Protocol 1: Preparation of this compound Stock Solution
-
Calculate: Determine the mass of this compound needed for your desired stock concentration and volume (e.g., for 10 mg at 10 mM, MW = 210.27 g/mol , Volume = Mass / (Concentration * MW) = 0.010 g / (0.010 mol/L * 210.27 g/mol ) = 0.004758 L or 4.76 mL).
-
Weigh: Accurately weigh the this compound powder in a sterile microfuge tube.
-
Dissolve: Add the calculated volume of anhydrous DMSO.
-
Mix: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aliquot: Dispense the stock solution into small-volume, light-protecting (amber) tubes suitable for single use.
-
Store: Label clearly with compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C.
Protocol 2: Standard MTT Cytotoxicity Assay
This protocol is for determining the IC₅₀ value and includes necessary controls for interference.[3][12]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.
-
Prepare Dilutions: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Set Up Controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the final DMSO concentration.
-
Compound-Only Control (for interference): Wells with medium and the highest concentration of compound, but NO cells.
-
Media Blank: Wells with medium only.
-
-
Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilize Formazan: Carefully remove the medium. Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO or acidic isopropanol) to each well.[17] Pipette up and down to fully dissolve the crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 690 nm to subtract background absorbance.
-
Analyze Data:
-
Check the "Compound-Only" control. Any significant absorbance indicates interference.
-
Subtract the media blank absorbance from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: Viability % = (Absorbance_Sample / Absorbance_VehicleControl) * 100.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 3: Alternative Assay - Neutral Red Uptake (NRU)
This assay is an excellent alternative if MTT interference is detected. It measures the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[15]
-
Seed and Treat: Follow steps 1-5 from the MTT protocol.
-
Prepare NR Solution: Prepare a 50 µg/mL working solution of Neutral Red in pre-warmed, serum-free medium. Filter to remove any crystals.[15]
-
Dye Incubation: Remove the treatment medium. Add 100 µL of the Neutral Red working solution to each well. Incubate for 2-3 hours at 37°C.
-
Wash: Carefully remove the dye solution. Wash the cells gently with 150 µL of pre-warmed PBS to remove unincorporated dye.
-
Extract Dye: Remove the PBS. Add 150 µL of NR Destain Solution (e.g., 1% acetic acid, 50% ethanol in water) to each well.
-
Shake: Place the plate on a shaker for 10 minutes to fully extract the dye from the lysosomes.
-
Read Absorbance: Measure the absorbance at 540 nm.
-
Analyze Data: Calculate viability as a percentage relative to the vehicle control, similar to the MTT assay analysis.
General Experimental Workflow
The following diagram outlines a comprehensive workflow for evaluating this compound in vitro.
Caption: A comprehensive workflow for in vitro evaluation of this compound.
References
- 1. CAS 1142-15-0: 4-Methoxystilbene | CymitQuimica [cymitquimica.com]
- 2. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Benzene, 1-methoxy-4-(2-phenylethenyl)- [webbook.nist.gov]
- 8. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. clyte.tech [clyte.tech]
- 18. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy | MDPI [mdpi.com]
- 19. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Potential off-target effects of P-Methoxystilbene in cellular models
Technical Support Center: P-Methoxystilbene
Navigating Potential Off-Target Effects in Cellular Models: A Guide for Researchers
Introduction: this compound, a class of resveratrol analogs characterized by one or more methoxy groups, includes prominent members like Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene). These compounds are lauded for their superior bioavailability and potent biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] However, their pleiotropic nature means they interact with multiple cellular pathways.[3] This guide serves as a technical resource for researchers to anticipate, identify, and troubleshoot potential off-target effects of this compound in cellular models, ensuring data integrity and accurate interpretation of experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of P-Methoxystilbenes in cell-based assays.
Q1: What are the primary known targets of P-Methoxystilbenes like Pterostilbene? A1: Pterostilbene, a well-studied this compound, doesn't have a single, exclusive target. It modulates a network of pathways. Key activities include the activation of the Nrf2 antioxidant response pathway, modulation of SIRT1, and inhibition of transcription factors like NF-κB and AP-1 that are central to inflammatory responses.[4][5] Its effects on cell proliferation are often linked to the induction of apoptosis and cell cycle arrest through pathways involving p53.
Q2: What are "off-target" effects and why are they a critical concern with P-Methoxystilbenes? A2: Off-target effects are unintended interactions between a compound and cellular components other than its primary biological target.[6][7] For pleiotropic molecules like P-Methoxystilbenes, the line between a primary and an off-target effect can be blurry. The concern is that an observed cellular phenotype may be incorrectly attributed to the intended target, when it is actually caused by one or more of these secondary interactions. This can lead to flawed mechanistic conclusions.
Q3: How does methoxylation alter the properties of stilbenoids compared to resveratrol? A3: The addition of methoxy groups in place of hydroxyl groups, as seen in pterostilbene, significantly increases lipophilicity and metabolic stability.[8] This enhances oral absorption, bioavailability, and cellular uptake compared to resveratrol.[4] However, these structural changes also alter the compound's interaction with cellular targets, sometimes leading to a different profile of both on-target and off-target activities.
Q4: What are the most common off-target signaling pathways modulated by P-Methoxystilbenes? A4: Research has shown that P-Methoxystilbenes can influence several key signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathways—including ERK, JNK, and p38—are frequently affected.[9][10] Additionally, the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, can be modulated.[5][11] Depending on the cell type and context, these interactions can contribute to unexpected cytotoxic or pro-survival signals.
Q5: What are the essential pre-experimental steps before using a this compound? A5:
-
Verify Purity and Identity: Always confirm the purity and isomeric form (trans vs. cis) of your compound stock via methods like HPLC or NMR. The trans-isomer is generally more stable and biologically active.[12][13]
-
Assess Solubility: P-Methoxystilbenes have low aqueous solubility.[14][15] Prepare a high-concentration stock solution in a suitable solvent like DMSO. It's crucial to determine the maximum soluble concentration in your specific cell culture medium to avoid precipitation.[16]
-
Evaluate Stability: Stilbenoids are sensitive to light, which can cause isomerization from the active trans- form to the less active cis- form.[12][13] They can also degrade in culture media over time. Protect solutions from light and consider performing a stability study for long-term experiments.[16]
Part 2: Troubleshooting Guide
This guide provides a structured approach to common problems encountered during experiments with P-Methoxystilbenes.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Investigation Protocol |
| 1. Higher or Lower Cytotoxicity Than Expected | A. Compound Precipitation: The compound may be precipitating out of the culture medium at the tested concentration, reducing its effective dose.[16] B. Compound Degradation: The compound may be unstable in the experimental conditions (light exposure, incubation time), leading to a loss of activity.[12][13] C. Cell-Line Specific Sensitivity: Different cell lines exhibit varied sensitivity due to differences in metabolic enzymes (e.g., CYPs) or signaling pathway dependencies.[17][18] D. Biphasic Dose-Response (Hormesis): Like resveratrol, some stilbenoids can be antioxidant at low doses and pro-oxidant/cytotoxic at high doses.[19] | A. Solubility Check: Visually inspect the medium for precipitates after adding the compound. Determine the maximum soluble concentration and ensure the final DMSO concentration is non-toxic (typically <0.5%).[16] B. Stability Assay: Perform a time-course experiment and quantify the compound concentration in the medium over time using HPLC. For long incubations, consider replenishing the medium with a fresh compound. Always store stock solutions in aliquots at -80°C, protected from light.[16] C. Dose-Response Curve: Generate a full dose-response curve (e.g., 8-10 points) for each new cell line to determine the precise IC50 value.[20] D. Broad Concentration Range: Test a wide range of concentrations to identify any hormetic effects. |
| 2. Inconsistent Results or Poor Reproducibility | A. Stock Solution Issues: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation or moisture absorption, altering the concentration.[16] B. Light Exposure: Inconsistent exposure of plates or solutions to ambient light can cause variable rates of trans-to-cis isomerization.[12] C. Media/Serum Variability: Different lots of serum can contain varying levels of enzymes or binding proteins that may interact with and sequester the compound. | A. Proper Stock Handling: Aliquot the stock solution upon preparation to minimize freeze-thaw cycles. Use a fresh aliquot for each experiment.[16] B. Light Protection: Protect all compound solutions and cell culture plates from direct light by using amber tubes and covering plates with foil.[12] C. Consistent Reagents: Use the same lot of FBS for a set of related experiments whenever possible. If switching lots, consider a bridging experiment to check for variability. |
| 3. Observed Phenotype Contradicts On-Target Hypothesis | A. Off-Target Signaling: The phenotype (e.g., apoptosis, cell cycle arrest) may be driven by the modulation of an unintended pathway, such as MAPK or Akt, rather than the primary target.[9][21] B. Metabolite Activity: Cellular enzymes (e.g., Cytochrome P450s) can metabolize the parent compound into derivatives with different biological activities.[21] | A. Pathway Analysis: Use Western blotting to probe the phosphorylation status of key proteins in known off-target pathways (e.g., p-ERK, p-p38, p-Akt, p-p65). See Protocol 2 for details. B. Use of Orthogonal Tools: i. Structurally Unrelated Inhibitor: Use another known inhibitor of the intended target. If it fails to produce the same phenotype, the effect is likely off-target.[6] ii. Genetic Knockdown/Out: Use siRNA or CRISPR to deplete the intended target. If the compound still elicits the phenotype in the absence of the target, it confirms an off-target mechanism. |
| 4. Artifactual Signal in Reporter Assays (e.g., Luciferase) | A. Intrinsic Fluorescence: Stilbenoids are fluorescent molecules, which can interfere with fluorescence-based readouts (e.g., GFP, fluorescent dyes). B. Direct Enzyme Inhibition: The compound may directly inhibit the reporter enzyme (e.g., firefly luciferase), leading to a false-positive or false-negative signal that is independent of the biological pathway being studied.[6] | A. Spectral Scan: Run a spectral scan of the compound to identify its excitation and emission wavelengths and avoid channels with overlapping signals. B. Cell-Free Counter-Screen: Perform a cell-free assay using purified luciferase enzyme and ATP. Add the compound directly to this reaction to see if it inhibits the enzyme. See Protocol 3 for details. If inhibition is observed, consider using a different type of reporter system (e.g., β-galactosidase) or a direct measure of gene expression like qPCR. |
Part 3: Visualizing Mechanisms & Workflows
Key Signaling Pathways Modulated by P-Methoxystilbenes
The following diagram illustrates the convergence of known signaling pathways affected by P-Methoxystilbenes, which can contribute to off-target effects.
Caption: Potential off-target signaling pathways modulated by P-Methoxystilbenes.
Experimental Workflow for Deconvoluting Off-Target Effects
This workflow provides a logical sequence of experiments to determine if an observed cellular phenotype is due to an on-target or off-target effect.
Caption: A logical workflow for investigating unexpected experimental outcomes.
Part 4: Key Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Cell Culture Medium
Principle: This protocol uses reverse-phase HPLC to quantify the concentration of the stilbenoid in cell culture medium over time to assess its stability under typical incubation conditions.
Materials:
-
This compound compound
-
Complete cell culture medium (with serum)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% Formic Acid (FA), HPLC grade
-
0.22 µm syringe filters
Procedure:
-
Prepare Standard Curve: Prepare serial dilutions of the this compound in a 50:50 ACN:Water mixture to create a standard curve (e.g., from 0.1 µM to 50 µM).
-
Spike Medium: Prepare a working solution of the compound in your complete cell culture medium at the desired final concentration (e.g., 10 µM).
-
Time Points: Aliquot the spiked medium into sterile tubes. Place them in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one aliquot.
-
Protein Precipitation: To each 200 µL sample of medium, add 400 µL of ice-cold acetonitrile to precipitate serum proteins. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
HPLC Analysis: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. Analyze via HPLC-UV, monitoring at the compound's λmax.
-
Data Analysis: Quantify the peak area at each time point. Use the standard curve to calculate the concentration. Plot concentration versus time to determine the compound's half-life in the medium.
Protocol 2: Western Blot Analysis of Key Off-Target Signaling Pathways
Principle: This method assesses the activation state of key kinases (MAPKs, Akt) and transcription factors (NF-κB) by measuring their phosphorylation levels.
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere. Starve cells (if required by the specific pathway) and then treat with this compound at various concentrations for a predetermined time (e.g., 30 minutes for rapid phosphorylation events). Include vehicle (DMSO) and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20 µ g/lane ) and separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Use antibodies specific for both the phosphorylated form (e.g., anti-phospho-ERK1/2) and the total protein (e.g., anti-total-ERK1/2) on separate blots or by stripping and re-probing.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Protocol 3: Cell-Free Luciferase Inhibition Assay
Principle: This assay determines if this compound directly inhibits firefly luciferase enzyme activity, independent of cellular processes.
Materials:
-
Purified firefly luciferase enzyme
-
Luciferase assay buffer/substrate kit (containing ATP and luciferin)
-
This compound
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Prepare Reagents: Reconstitute the luciferase enzyme and substrate according to the manufacturer's instructions. Prepare serial dilutions of your this compound in the assay buffer.
-
Assay Setup: In the 96-well plate, add:
-
Luciferase Assay Buffer
-
This compound dilution (or vehicle control)
-
A known luciferase inhibitor as a positive control
-
Purified luciferase enzyme
-
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow for potential binding.
-
Initiate Reaction: Add the luciferin/ATP substrate to all wells.
-
Measure Luminescence: Immediately measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 of the compound for direct luciferase inhibition. If this IC50 is within the range used in your cellular assays, your reporter gene data may be compromised.
References
- 1. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterostilbene Targets Hallmarks of Aging in the Gene Expression Landscape in Blood of Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into Dietary Pterostilbene: Sources, Metabolism, and Health Promotion Effects [mdpi.com]
- 5. Autophagy-inducing effect of pterostilbene: A prospective therapeutic/preventive option for skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting P-Methoxystilbene Precipitation in Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet frustrating issue: the precipitation of P-Methoxystilbene in cell culture media and other aqueous solutions. This document is designed to provide not only solutions but also a foundational understanding of the principles governing compound solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I dissolved my this compound in DMSO, but it crashed out of solution when I added it to my cell culture media. Why did this happen?
This is a classic case of "solvent shock." this compound, a stilbenoid, is a hydrophobic molecule, meaning it has very low solubility in water-based solutions like cell culture media.[1][2][3] While it readily dissolves in an organic solvent like Dimethyl Sulfoxide (DMSO), a rapid change in the solvent environment from 100% DMSO to the aqueous media causes the compound to precipitate.[4] The media simply cannot accommodate the high concentration of the hydrophobic compound that was stable in the organic solvent.
Q2: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?
The tolerance to DMSO varies significantly between cell lines.[5] As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6] Some robust cell lines may tolerate up to 1%, but it is always best practice to keep the concentration as low as possible, ideally below 0.1%.[5][7][8] Primary cells are often more sensitive.[6] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[7]
Q3: Can I pre-warm my media before adding the this compound stock solution to prevent precipitation?
Yes, pre-warming the media to 37°C can be beneficial.[9] This can slightly increase the solubility of the compound and reduce the immediate shock of adding the cooler, concentrated stock solution. However, this is often not sufficient on its own to prevent precipitation, especially at higher concentrations of this compound.
Q4: I've noticed that my this compound solution is less stable over time in the incubator. What could be the cause?
Stilbenoids can be susceptible to degradation in cell culture media over time.[4] This can be due to several factors including pH changes in the media, oxidation, and enzymatic degradation by components in the serum.[4][10] Some stilbenes are also sensitive to light, which can cause isomerization to less active forms.[11]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
This is the most common issue and is almost always due to the compound's low aqueous solubility.
Root Cause Analysis and Solutions:
-
High Final Concentration: The target concentration of this compound in your media may exceed its solubility limit.
-
Solution: Determine the maximum soluble concentration of this compound in your specific media by performing a solubility test.
-
-
Improper Dilution Technique: Adding the DMSO stock directly and quickly into the media can cause localized high concentrations, leading to immediate precipitation.
Experimental Protocol: Determining Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).[13]
-
Create a series of dilutions of this stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Ensure the final DMSO concentration in each dilution remains constant and below the cytotoxic limit for your cells (e.g., 0.1% or 0.5%).[14]
-
Incubate the solutions under your standard experimental conditions (37°C, 5% CO2).
-
Visually inspect for precipitation immediately after preparation and at several time points (e.g., 1, 4, 12, and 24 hours). The highest concentration that remains clear is your working maximum soluble concentration.
Issue 2: Precipitation Over Time (Delayed Precipitation)
Sometimes, the compound appears to dissolve initially but then precipitates after several hours or a day in the incubator.
Root Cause Analysis and Solutions:
-
Metastable Supersaturation: You may have created a supersaturated solution that is not thermodynamically stable and will eventually precipitate.[15]
-
Changes in Media pH: The pH of cell culture media can change over time due to cellular metabolism, which can affect the solubility of your compound.[16][17] While stilbenoids are generally stable across a range of pH, significant shifts can influence their solubility.[10][18]
-
Interaction with Media Components: this compound can bind to proteins present in the fetal bovine serum (FBS) in your media.[19][20] This interaction can sometimes lead to the formation of insoluble complexes.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Advanced Solubilization Strategies
If optimizing the solvent concentration and dilution technique is not sufficient, consider these advanced methods:
Use of Co-solvents
In some instances, a combination of solvents can improve solubility. For example, a small percentage of ethanol in addition to DMSO might be effective.[21] However, the combined toxicity of the solvents on your cells must be carefully evaluated.
Cyclodextrins: A Powerful Tool for Hydrophobic Compounds
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22] They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[23][24][25]
-
Mechanism of Action: The this compound molecule gets entrapped within the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to be soluble in the aqueous media.[22]
Experimental Workflow for Using Cyclodextrins
Caption: Workflow for this compound solubilization using cyclodextrins.
Protocol: Solubilization of this compound with Hydroxypropyl-β-Cyclodextrin (HPβCD)
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM).[26]
-
Prepare a solution of HPβCD in your cell culture medium. The concentration of HPβCD will need to be optimized, but a starting point could be 1-5% (w/v).
-
Slowly add the this compound stock solution to the HPβCD solution while vortexing.
-
Incubate the mixture for a period of time (e.g., 1-2 hours) at room temperature or 37°C with continuous mixing to allow for complex formation.
-
Sterile filter the final solution through a 0.22 µm filter to remove any potential aggregates before adding it to your cells. [27][28][29]
Data Presentation: Solvent and Solubilizer Comparison
| Parameter | DMSO | Ethanol | HPβCD |
| Mechanism | Organic Solvent | Organic Solvent | Encapsulation |
| Typical Final Conc. | < 0.5%[6] | < 0.5% | 1-5% |
| Pros | High dissolving power | Less toxic than DMSO for some cells | Low cytotoxicity, high solubilizing capacity[23] |
| Cons | Potential for cytotoxicity[5][6] | Lower dissolving power than DMSO | May alter compound bioavailability |
Final Recommendations and Best Practices
-
Always perform a vehicle control: This is essential to ensure that the solvent or solubilizing agent is not responsible for the observed biological effects.[7]
-
Sterile filter your final working solution: After dissolving your compound, especially when using excipients, it is crucial to sterile filter the solution to prevent contamination of your cell cultures.[30][31] Use a filter compatible with your solvent (e.g., PTFE for DMSO).[27]
-
Prepare fresh working solutions: Due to potential instability, it is best to prepare fresh dilutions of this compound for each experiment.[4]
-
Protect from light: Store stock solutions in amber vials and minimize light exposure during experimental procedures to prevent photodegradation.[4]
By systematically addressing the factors that influence the solubility of this compound and employing the appropriate techniques, you can overcome the challenge of precipitation and ensure the reliability and reproducibility of your experimental results.
References
- 1. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]
- 2. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. CAS 1142-15-0: 4-Methoxystilbene | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. emulatebio.com [emulatebio.com]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Pterostilbene-Mediated Inhibition of Cell Proliferation and Cell Death Induction in Amelanotic and Melanotic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ibisscientific.com [ibisscientific.com]
- 17. researchgate.net [researchgate.net]
- 18. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 19. Non-covalent interaction between dietary stilbenoids and human serum albumin: Structure-affinity relationship, and its influence on the stability, free radical scavenging activity and cell uptake of stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 23. alzet.com [alzet.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Cell Culture Media Filtration | Sartorius [sartorius.com]
- 29. filtration.alfa-chemistry.com [filtration.alfa-chemistry.com]
- 30. criticalprocess.com [criticalprocess.com]
- 31. merckmillipore.com [merckmillipore.com]
Technical Support Center: P-Methoxystilbene Interference with Fluorescent Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate a common but often overlooked challenge in fluorescence-based assays: interference from test compounds. Specifically, we will address issues related to P-Methoxystilbene, a stilbenoid compound that, like its well-studied relatives resveratrol and pterostilbene, possesses intrinsic fluorescent properties that can complicate experimental results.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the effects of this compound interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about it in my fluorescence assays?
This compound is a stilbenoid, a class of organic compounds characterized by two phenyl rings connected by a double bond.[1] Like many stilbenes, it is inherently fluorescent. This property is a double-edged sword: while useful in some contexts, it can become a significant source of error in assays that rely on fluorescent probes for signal generation.[4][5] If the fluorescence spectrum of this compound overlaps with that of your experimental probe, it can lead to artificially high signals and false-positive results.[6]
Q2: What are the primary mechanisms of assay interference caused by compounds like this compound?
There are three primary ways a compound can interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself emits light upon excitation, adding to the signal from your fluorescent probe.[5][6][7] This is the most common issue with stilbenoids.
-
Fluorescence Quenching (Inner Filter Effect): The compound absorbs the excitation light intended for your probe or absorbs the light emitted by your probe.[5][8] This leads to a reduced signal and can be misinterpreted as a genuine inhibitory effect, resulting in false negatives or positives depending on the assay format.[6]
-
Light Scattering: If the compound has poor solubility and precipitates in your assay buffer, the resulting particles can scatter the excitation light, leading to an artificially high and variable signal.[8][9]
Q3: What are the likely excitation and emission wavelengths for this compound?
Q4: Which common fluorescent probes are most at risk for interference?
Based on the expected spectral properties, probes and dyes used in the blue-green spectral region are most susceptible. This includes:
-
Calcium Indicators: Fura-2 (excitation at 340/380 nm, emission at 510 nm) is a well-documented case of interference by resveratrol.[2][10]
-
Nuclear Stains: DAPI and Hoechst dyes (UV excitation, blue emission).
-
Cell Viability/Toxicity Probes: Calcein AM (excitation ~495 nm, emission ~515 nm).
-
Genetically Encoded Probes: Green Fluorescent Protein (GFP) and its variants (e.g., eGFP).
-
Metabolic Probes: Probes for detecting NADH and flavins, which are themselves autofluorescent.[6]
Troubleshooting Guide
Problem 1: My background fluorescence is unexpectedly high in wells containing this compound.
Likely Cause: Autofluorescence. This compound is likely fluorescing at the same wavelengths your instrument is set to detect for your experimental probe.[6][7]
Troubleshooting Workflow:
-
Isolate the Signal: The first critical step is to determine if the compound is the source of the signal. Run a control experiment.
-
Quantify the Interference: Measure the signal from the compound alone to understand the magnitude of the problem.
-
Mitigate or Avoid: Based on the severity, choose a strategy to either correct for the signal or redesign the experiment to avoid it.
Caption: Workflow for diagnosing autofluorescence.
Experimental Protocol 1: Screening for Compound Autofluorescence
-
Objective: To measure the intrinsic fluorescence of this compound under your specific assay conditions.
-
Methodology:
-
Prepare Plates: Use the same microplate type (e.g., black-walled, clear-bottom) as your main experiment.
-
Create Controls: Prepare a set of wells containing:
-
Blank: Assay buffer only.
-
Compound Only: Assay buffer + this compound at the highest concentration used in your experiment.
-
-
Replicate Conditions: Do not add your fluorescent probe or cells. Incubate the plate under the same time and temperature conditions as your primary assay.
-
Measure Fluorescence: Read the plate on your microplate reader using the exact same excitation/emission filters and gain settings as your main experiment.
-
-
Analysis: Subtract the average signal of the "Blank" wells from the "Compound Only" wells. If the resulting value is significantly high, you have confirmed autofluorescence.[6][7]
Problem 2: My fluorescence signal is lower than expected or my dose-response curve looks biphasic.
Likely Cause: Fluorescence Quenching or Inner Filter Effect.[5][8] At certain concentrations, this compound may be absorbing the excitation or emission light, leading to a decrease in the detected signal from your probe.
Troubleshooting Workflow:
Caption: Workflow for diagnosing fluorescence quenching.
Experimental Protocol 2: Checking for Fluorescence Quenching
-
Objective: To determine if this compound is quenching the signal from your fluorescent probe.
-
Methodology:
-
Prepare Plates: In a cell-free system, prepare wells containing:
-
Probe Only: Assay buffer + your fluorescent probe at its working concentration.
-
Probe + Compound: Assay buffer + your probe + a serial dilution of this compound.
-
Blank: Assay buffer only.
-
-
Measure Fluorescence: Read the fluorescence immediately.
-
-
Analysis: Subtract the blank signal from all wells. Compare the signal from the "Probe + Compound" wells to the "Probe Only" well. A compound concentration-dependent decrease in fluorescence indicates quenching.[6]
Strategies for Mitigating Interference
If you have confirmed that this compound is interfering in your assay, several strategies can be employed.
| Mitigation Strategy | When to Use | How It Works | Key Considerations |
| Switch to Red-Shifted Dyes | When autofluorescence is confirmed, especially in the blue-green range. | Autofluorescence from organic molecules is often strongest between 350-550 nm.[7] Moving to probes with excitation and emission >650 nm can often eliminate the interference.[3][12] | Ensure your instrument has the appropriate filters and detectors for far-red wavelengths. |
| Orthogonal Assays | Essential for validating any hits from a primary screen. | Use a different detection technology (e.g., luminescence, absorbance, or a biophysical method like SPR) to confirm that the observed effect is biological, not an artifact of fluorescence.[8][12] | This is the gold standard for hit validation in drug discovery. |
| Background Subtraction | If compound autofluorescence is low, stable, and consistent across the plate. | A plate containing only the compound at each tested concentration is run in parallel. This "interference" plate's signal is then subtracted from the main assay plate. | This method assumes the compound's fluorescence is not affected by other assay components (e.g., enzymes, cells). This assumption may not always be valid. |
| Reduce Compound Concentration | If quenching is observed. | Lowering the concentration of the interfering compound can reduce the inner filter effect. | This may not be possible if the compound's biological activity is only observed at higher concentrations. |
| Add Detergent | If you observe high signal variability and visual precipitation. | A low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can prevent compound aggregation and reduce light scattering.[8] | Test for detergent compatibility with your assay's biological components. |
Visualizing Interference Mechanisms
Caption: Mechanisms of fluorescence interference.
References
- 1. CAS 1142-15-0: 4-Methoxystilbene | CymitQuimica [cymitquimica.com]
- 2. Interferences of resveratrol with fura-2-derived fluorescence in intracellular free-Ca2+ concentration determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterostilbene fluorescent probes as potential tools for targeting neurodegeneration in biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Interferences of resveratrol with fura-2-derived fluorescence in intracellular free-Ca(2+) concentration determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pterostilbene for In Vivo Research
Welcome to the technical support center for pterostilbene (P-Methoxystilbene) research. This guide is designed for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the in vivo application of this promising nutraceutical. Here, we synthesize field-proven insights and established scientific literature to provide a comprehensive resource for enhancing the systemic exposure of pterostilbene in your experimental models.
The primary obstacle in translating the potent in vitro activities of pterostilbene to in vivo efficacy is its poor oral bioavailability. This limitation stems from two core physicochemical properties: low aqueous solubility, which hinders its dissolution in the gastrointestinal tract, and extensive first-pass metabolism (specifically, glucuronidation and sulfation) in the enterocytes and liver, which rapidly clears the compound from circulation before it can exert its systemic effects.
This guide provides a series of frequently asked questions, in-depth troubleshooting protocols, and validated experimental workflows to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of unformulated pterostilbene in preclinical models?
A: The absolute oral bioavailability of pterostilbene is notably low. In rodent models, it is often reported to be in the range of 15-20%. For instance, studies in rats have shown that after oral administration, pterostilbene is rapidly metabolized, leading to low plasma concentrations of the parent compound. This necessitates the use of enhancement strategies to achieve therapeutically relevant systemic exposure.
Q2: What are the primary metabolic pathways that limit pterostilbene's systemic exposure?
A: The predominant metabolic pathways are Phase II conjugation reactions. The free hydroxyl group on the pterostilbene molecule is a prime target for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), primarily in the liver and small intestine. This results in the formation of pterostilbene glucuronide and pterostilbene sulfate, which are more water-soluble and readily excreted, thus limiting the circulation time and concentration of the active parent compound.
Q3: What are the most common strategies to enhance the oral bioavailability of pterostilbene?
A: The most successful strategies can be broadly categorized into three areas:
-
Solubility Enhancement: Techniques that improve the dissolution rate of pterostilbene, such as formulating it into amorphous solid dispersions or using lipid-based delivery systems.
-
Metabolic Inhibition: Co-administration with inhibitors of UGT enzymes. Piperine, the active component of black pepper, is a well-documented inhibitor of glucuronidation and has been shown to significantly increase the bioavailability of various compounds, including pterostilbene.
-
Advanced Formulation Technologies: Encapsulating pterostilbene in nano-delivery systems like solid lipid nanoparticles (SLNs), nanoemulsions, or liposomes. These carriers can protect pterostilbene from premature metabolism and facilitate its absorption through alternative pathways, such as lymphatic transport.
Q4: Can I simply increase the dose of pterostilbene to achieve higher plasma concentrations?
A: While dose escalation can lead to higher plasma levels, this approach has significant limitations. Due to its poor solubility, pterostilbene may not fully dissolve at higher doses, leading to non-linear and unpredictable absorption. Furthermore, high doses can saturate the metabolic pathways, but this is often not a reliable or reproducible method for achieving consistent therapeutic concentrations and may introduce confounding factors in your study. A well-designed formulation strategy is a more scientifically sound approach.
Troubleshooting Guide: In Vivo Experimental Hurdles
This section addresses specific issues that may arise during your in vivo studies.
Scenario 1: High variability in plasma concentrations between individual animals.
-
Question: We are seeing significant inter-individual variation in the pharmacokinetic (PK) profile of our pterostilbene formulation. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Fasting State: Ensure all animals are fasted for a consistent period (typically 12 hours) before oral administration. The presence of food can significantly and erratically alter gastric emptying times and GI tract physiology, leading to variable absorption.
-
Formulation Homogeneity: Is your formulation a suspension? If so, ensure it is thoroughly and consistently resuspended before dosing each animal. Pterostilbene crystals can settle over time, leading to inconsistent dosing. Consider preparing a fresh batch or using a formulation with better stability, like a nanoemulsion.
-
Gavage Technique: Improper oral gavage can lead to dosing errors or stress, which can affect gut motility. Ensure that the technique is consistent and minimally stressful for the animals. Verify the dose volume accuracy for each animal.
-
Metabolic Differences: While less controllable, inherent differences in metabolic enzyme expression (UGTs, SULTs) among animals can contribute to variability. A robust formulation strategy, such as co-administration with an inhibitor like piperine, can help normalize this by partially blocking the metabolic pathway, thereby reducing the impact of individual enzyme expression levels.
-
Scenario 2: The observed bioavailability enhancement from our nanoformulation is lower than expected.
-
Question: We developed a solid lipid nanoparticle (SLN) formulation of pterostilbene, but the in vivo results show only a marginal improvement in bioavailability compared to the unformulated compound. Why might this be?
-
Answer & Troubleshooting Steps:
-
In Vitro Release Profile: First, confirm the release characteristics of your SLNs. Did you perform an in vitro release study? If the pterostilbene is too tightly entrapped, it may not be released effectively in the GI tract for absorption. The goal of the nanoparticle is often to create a high surface area for dissolution, not to permanently sequester the drug.
-
Particle Stability in GI Fluids: Assess the stability of your nanoparticles in simulated gastric and intestinal fluids. The low pH of the stomach or the presence of bile salts in the intestine can cause nanoparticles to aggregate or prematurely release their payload. If aggregation occurs, you lose the high surface area advantage, and the formulation may behave like a bulk material. Consider using protective coatings (e.g., enteric polymers) to ensure the nanoparticles reach the small intestine intact.
-
Particle Size and Polydispersity: Re-verify the particle size and polydispersity index (PDI) of the formulation you administered. If the particles have aggregated over time or were not properly dispersed before administration, their in vivo performance will be compromised. A PDI value below 0.3 is generally considered acceptable for achieving uniform absorption.
-
Lymphatic Uptake: One of the proposed advantages of lipid-based nanoparticles is bypassing first-pass metabolism via lymphatic absorption. This is highly dependent on the lipid composition and particle size. For significant lymphatic uptake, particle sizes are generally preferred to be in the range of 100-200 nm, and the formulation should contain long-chain fatty acids. Analyze your formulation's characteristics against these requirements.
-
Scenario 3: Difficulty in quantifying pterostilbene in plasma samples.
-
Question: We are facing challenges with our analytical method (LC-MS/MS), including low signal intensity and matrix effects, when trying to measure pterostilbene in plasma. What can we do?
-
Answer & Troubleshooting Steps:
-
Sample Preparation: The issue may lie in your extraction protocol. Pterostilbene is relatively non-polar. A simple protein precipitation with acetonitrile or methanol might not be sufficient to remove interfering plasma components. Consider using a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or methyl tert-butyl ether, or a solid-phase extraction (SPE) protocol for cleaner samples.
-
Metabolite Interference: Are you monitoring for the metabolites? Pterostilbene glucuronide is a major metabolite. It is possible that your chromatography is not adequately separating the parent drug from its metabolites, which can cause ion suppression in the mass spectrometer. Ensure your chromatographic gradient has sufficient resolution. You may also consider treating the plasma sample with β-glucuronidase to convert the metabolite back to the parent drug for total pterostilbene measurement, which can provide a stronger signal.
-
Internal Standard Selection: A stable, isotopically labeled internal standard (e.g., Pterostilbene-d6) is the gold standard and will best compensate for extraction variability and matrix effects. If this is not available, a structural analog with similar chemical properties and retention time is the next best choice.
-
LC-MS/MS Parameters: Optimize the mass spectrometry parameters, specifically the collision energy for the fragmentation of pterostilbene, to ensure you are monitoring the most stable and intense product ions.
-
Diagrams: Workflows and Mechanisms
Below are diagrams illustrating key processes for enhancing pterostilbene bioavailability.
Caption: A typical workflow from formulation to in vivo pharmacokinetic analysis.
Caption: Mechanisms of standard vs. nanoparticle-enhanced pterostilbene absorption.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes representative pharmacokinetic data from preclinical studies, illustrating the impact of different formulation strategies.
| Formulation | Animal Model | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Fold Increase in AUC (vs. Control) | Reference |
| Pterostilbene Suspension (Control) | Rat | ~150 | ~600 | 1.0 | |
| Pterostilbene-Piperine Co-administration | Rat | ~450 | ~2100 | ~3.5 | |
| Pterostilbene Solid Lipid Nanoparticles | Rat | ~800 | ~4800 | ~8.0 | |
| Pterostilbene Nanoemulsion | Rat | ~1200 | ~7500 | ~12.5 |
Note: The values presented are approximations derived from published data for illustrative purposes. Actual results will vary based on the specific formulation, dose, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Pterostilbene Solid Lipid Nanoparticles (SLNs)
This protocol is based on a high-shear homogenization and ultrasonication method.
Materials:
-
Pterostilbene (drug)
-
Glyceryl monostearate (lipid matrix)
-
Soy lecithin (stabilizer)
-
Poloxamer 188 (surfactant)
-
Glycerol (co-surfactant)
-
Purified water
Procedure:
-
Prepare the Lipid Phase: Melt the glyceryl monostearate at 75-80°C. Once melted, add the pterostilbene and soy lecithin to the molten lipid and stir until a clear, uniform solution is obtained.
-
Prepare the Aqueous Phase: In a separate beaker, heat the purified water to the same temperature (75-80°C). Dissolve the Poloxamer 188 and glycerol in the hot water with continuous stirring.
-
Form the Emulsion: Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 15 minutes. This creates a coarse oil-in-water emulsion.
-
Reduce Particle Size: Immediately subject the hot emulsion to high-energy ultrasonication using a probe sonicator for 10-15 minutes. Keep the sample in an ice bath during sonication to facilitate lipid recrystallization and prevent overheating.
-
Cool and Form Nanoparticles: Transfer the resulting nanoemulsion to a beaker and let it cool to room temperature under gentle stirring. As the lipid solidifies, it will entrap the drug, forming the SLNs.
-
Characterization: Analyze the final formulation for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of Pterostilbene in Rat Plasma via LC-MS/MS
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer (MS/MS)
-
C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Reagents:
-
Acetonitrile (ACN) and Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Pterostilbene and an appropriate internal standard (IS), e.g., Resveratrol
-
Rat plasma
Procedure:
-
Prepare Standards: Create a stock solution of pterostilbene in methanol. Serially dilute this stock to prepare calibration standards in blank plasma, covering a concentration range of 1-2000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and QCs on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (example):
-
Pterostilbene: Q1 257.1 -> Q3 242.1
-
Resveratrol (IS): Q1 229.1 -> Q3 187.1
-
-
-
Data Analysis: Quantify the pterostilbene concentration in the unknown samples by constructing a calibration curve (peak area ratio of analyte/IS vs. concentration) from the standards.
Technical Support Center: Overcoming Cell Line Resistance to P-Methoxystilbene Treatment
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for P-Methoxystilbene (PMS). This guide is designed for researchers, scientists, and drug development professionals who are utilizing PMS in their experiments and may be encountering challenges with acquired or intrinsic cell line resistance. We provide in-depth troubleshooting guides, FAQs, and validated protocols to help you diagnose and overcome these hurdles.
This compound, a methylated analog of resveratrol, has garnered significant interest for its potential anticancer properties, which include inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[1][2][3][4] However, as with many therapeutic compounds, cell lines can develop resistance, diminishing its efficacy. This guide explains the underlying mechanisms and provides actionable strategies to restore sensitivity.
Part 1: Foundational Knowledge: Understanding this compound and Resistance
Before troubleshooting, it's crucial to understand how PMS works and the common mechanisms cells employ to evade its cytotoxic effects.
Q1: What is the primary mechanism of action for this compound?
This compound (PMS), and its well-studied analogue Pterostilbene, exerts its anticancer effects through multiple pathways.[1] Its primary mechanisms include:
-
Induction of Apoptosis: PMS can trigger programmed cell death by modulating the expression of pro-apoptotic (Bax, cleaved caspases) and anti-apoptotic (Bcl-2) proteins.[2][4][5]
-
Cell Cycle Arrest: It can halt cell cycle progression, often at the S or G2/M phases, preventing cancer cells from dividing.[6][7]
-
Inhibition of Pro-Survival Signaling: PMS has been shown to suppress critical pro-survival pathways like PI3K/Akt and STAT3, which are often constitutively active in cancer cells.[5][6][8]
-
Modulation of Oxidative Stress: It can interfere with the antioxidant defense systems of cancer cells, making them more vulnerable to oxidative stress.[9]
Below is a diagram illustrating the key signaling pathways affected by PMS.
Caption: Key anticancer mechanisms of this compound (PMS).
Q2: My cells have become resistant to PMS. What are the likely biological reasons?
Acquired resistance to PMS, much like other chemotherapeutic agents, typically involves one or more of the following mechanisms:
-
Increased Drug Efflux: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[10][11][12][[“]] These membrane pumps actively expel PMS from the cell, preventing it from reaching its intracellular targets.[10]
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another. For example, if PMS inhibits the PI3K/Akt pathway, cells might activate the MAPK/ERK pathway to maintain proliferation and survival.
-
Alterations in Apoptotic Machinery: Mutations or altered expression of key apoptotic proteins (e.g., overexpression of Bcl-2 or loss of Bax function) can make cells resistant to apoptosis-inducing drugs like PMS.[11]
-
Enhanced Drug Metabolism: Cells may increase the expression of enzymes that metabolize and inactivate PMS, reducing its effective intracellular concentration.
Part 2: Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific problems you might encounter and provides a logical workflow to diagnose and solve the issue.
Q3: My cell line's IC50 value for PMS has significantly increased. Where do I start my investigation?
An increasing IC50 value is the classic sign of acquired resistance. Follow this systematic approach to identify the cause.
Caption: Systematic workflow for troubleshooting PMS resistance.
Step 1: Rule out experimental artifacts.
-
Compound Integrity: Is your PMS stock old? Has it been stored correctly (protected from light, appropriate temperature)? Prepare a fresh stock from powder and re-determine the IC50.
-
Cell Culture Health: Ensure your cells are healthy, free of contamination, and within a consistent passage number range. Genetic drift can occur at high passage numbers.
-
Assay Validation: Re-check your cell viability assay (e.g., MTT, MTS). Ensure cell seeding densities are consistent and that reagents are not expired.[14]
Step 2: Test for ABC transporter-mediated efflux. This is the most frequent cause of multidrug resistance.[10][12][15]
-
The Experiment: Perform a dose-response curve with PMS alone and in combination with a known ABC transporter inhibitor.
-
Suggested Inhibitors:
-
Verapamil: A common inhibitor of P-glycoprotein (P-gp).
-
MK-571: An inhibitor of the Multidrug Resistance-Associated Protein (MRP) family.
-
-
Expected Outcome: If drug efflux is the cause, co-treatment with an inhibitor will significantly lower the IC50 of PMS, restoring sensitivity.
Q4: I suspect drug efflux is the problem. How can I definitively confirm this and which pump is involved?
To confirm efflux pump involvement, you can perform more specific assays:
1. Gene and Protein Expression Analysis:
-
Methodology: Use qPCR or Western Blotting to measure the expression levels of key ABC transporter genes (e.g., ABCB1 for P-gp, ABCG2 for BCRP) in your resistant cells compared to the parental (sensitive) cells.
-
Interpretation: A significant upregulation in the resistant line is strong evidence.
2. Functional Efflux Assay (Rhodamine 123 Assay):
-
Principle: Rhodamine 123 is a fluorescent substrate for P-gp.[16][17][18] Cells with high P-gp activity will pump it out, resulting in low intracellular fluorescence.
-
Methodology: Incubate both sensitive and resistant cells with Rhodamine 123. Measure the intracellular fluorescence over time using a flow cytometer or fluorescence plate reader.[17][19][20]
-
Interpretation: Resistant cells will show lower fluorescence accumulation compared to sensitive cells. Co-incubation with an inhibitor like Verapamil should increase fluorescence in the resistant cells.[17]
| Troubleshooting Summary: Increased IC50 | ||
| Observation | Potential Cause | Suggested Action & Next Step |
| IC50 of PMS has increased >5-fold compared to parental line. | Drug Efflux via ABC Transporters | Perform PMS dose-response with/without Verapamil or MK-571. If IC50 is restored, proceed to qPCR/Western Blot for ABCB1/ABCG2. |
| Co-treatment with efflux inhibitors has no effect. | Activation of Pro-Survival Signaling | Perform Western Blot to compare p-Akt, p-ERK, p-STAT3 levels between sensitive and resistant cells. |
| Pro-survival pathways are not hyper-activated. | Defective Apoptotic Pathway | Perform Western Blot to assess the Bcl-2/Bax ratio. A higher ratio in resistant cells suggests an apoptosis block. |
Q5: My cells don't overexpress ABC transporters, but are still resistant. What's the next step?
If efflux is ruled out, investigate intracellular signaling pathways.
-
Hypothesis: Resistant cells have upregulated a pro-survival pathway (e.g., Akt, ERK) to counteract the cytotoxic effects of PMS.
-
The Experiment: Use Western Blotting to analyze the phosphorylation status of key survival proteins in both your sensitive and resistant cell lines, with and without PMS treatment.
-
Key Proteins to Probe:
-
p-Akt (Ser473) / Total Akt: A key node in the PI3K survival pathway.
-
p-ERK1/2 / Total ERK1/2: Represents the MAPK pathway.
-
p-STAT3 / Total STAT3: Another critical survival and proliferation pathway.[6]
-
-
Expected Outcome: You may observe that in resistant cells, the basal levels of these phosphorylated proteins are higher, or that PMS treatment fails to suppress their activation as it does in sensitive cells.
-
Solution: If a specific pathway is identified (e.g., hyperactive Akt), try combining PMS with a specific inhibitor of that pathway (e.g., an Akt inhibitor like MK-2206) to see if sensitivity can be restored.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the recommended solvent and storage condition for this compound? A: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot this stock into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q: What are typical working concentrations for PMS in cell culture? A: The effective concentration is highly cell-line dependent. A general starting range for an initial dose-response experiment is between 1 µM and 100 µM. Some sensitive lines may respond at lower concentrations, while more resistant lines may require higher doses.[21]
Q: Can I use Pterostilbene data to inform my this compound experiments? A: Yes. Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) is a very close structural analog of many p-methoxystilbenes and is often used interchangeably in research literature.[1] Its mechanisms of action and resistance are highly relevant and can provide valuable insights for your experimental design.[2][5][7][8] Both are known for better bioavailability compared to resveratrol.[7][8]
Q: My PMS treatment seems to induce autophagy. Is this related to resistance? A: This is an excellent observation. Autophagy can be a double-edged sword. While it can sometimes lead to cell death, it can also act as a pro-survival mechanism, allowing cells to endure the stress induced by a drug.[3][8] If you observe markers of autophagy (e.g., LC3-II conversion), consider co-treating with an autophagy inhibitor (like Chloroquine or 3-Methyladenine) to see if it enhances PMS-induced cell death.
Part 4: Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 value of PMS.[22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of PMS in culture medium. Remove the old medium from the plate and add 100 µL of the PMS-containing medium to the respective wells. Include a "vehicle control" (medium with DMSO) and a "blank" (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[22]
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14][22]
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against drug concentration to determine the IC50.
Protocol 2: Western Blotting for Protein Expression
This protocol is used to analyze protein levels (e.g., ABCB1, p-Akt).[23][24]
-
Sample Preparation: Treat cells with PMS as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[25]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Wash the membrane again as in step 7. Add an ECL (chemiluminescence) substrate and visualize the protein bands using an imaging system.[23]
References
- 1. Pterostilbene: Mechanisms of its action as oncostatic agent in cell models and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic and Nonapoptotic Activities of Pterostilbene against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer properties [pterostilbene.com]
- 6. Pterostilbene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pterostilbene in the treatment of inflammatory and oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pterostilbene Decreases the Antioxidant Defenses of Aggressive Cancer Cells In Vivo: A Physiological Glucocorticoids- and Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Multidrug Resistance in Cancer: A Tale of ABC Drug Transporters | Semantic Scholar [semanticscholar.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Rhodamine 123 efflux assay [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. bosterbio.com [bosterbio.com]
- 24. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: High-Purity p-Methoxystilbene Synthesis & Purification
Welcome to the technical support center for the synthesis and purification of high-purity p-methoxystilbene. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of obtaining this compound with exceptional purity. Here, we address common issues encountered during synthesis and purification, providing not just solutions but also the underlying chemical principles to empower your experimental design.
I. Understanding the Purity Challenge: Common Synthetic Routes and Their Impurity Profiles
The final purity of this compound is intrinsically linked to its synthetic origin. Different synthetic strategies will invariably produce a unique profile of byproducts and impurities. Understanding these is the first step in designing an effective purification strategy. The three most common synthetic routes are the Wittig reaction, the Heck coupling, and the McMurry reaction.
| Synthetic Method | Primary Reactants | Common Impurities & Byproducts | Key Purification Challenge |
| Wittig Reaction | p-Methoxybenzyl)triphenylphosphonium salt + Benzaldehyde | Triphenylphosphine oxide (TPPO), cis-p-methoxystilbene, Unreacted aldehyde, Unreacted phosphonium salt.[1][2] | Removal of highly polar and often co-eluting TPPO. |
| Heck Coupling | 4-Iodoanisole + Styrene | Palladium catalyst residues, Homocoupled products (bistyrene, bi-anisole), cis-p-methoxystilbene, Regioisomers.[3][4] | Removal of trace heavy metals and structurally similar organic impurities. |
| McMurry Coupling | p-Methoxybenzaldehyde (+ Benzaldehyde) | Titanium oxide species, Pinacol-type byproducts, cis-p-methoxystilbene.[5][6] | Removal of inorganic titanium salts and dimeric alcohol impurities. |
II. Troubleshooting and FAQ: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
A. Issues Related to the Wittig Reaction
Question 1: My crude ¹H NMR spectrum from a Wittig synthesis of this compound is very complex. Besides the product, what are the likely impurities I am seeing?
Answer: Your complex crude NMR is likely showing a mixture of the desired trans-p-methoxystilbene, the cis-p-methoxystilbene isomer, unreacted benzaldehyde, and the ubiquitous byproduct, triphenylphosphine oxide (TPPO).
-
trans-p-Methoxystilbene: You should see two characteristic doublets for the vinyl protons around 6.94 and 6.84 ppm with a large coupling constant (J ≈ 16.3 Hz), indicative of the trans configuration. The methoxy group will appear as a singlet around 3.71 ppm.[7]
-
cis-p-Methoxystilbene: The vinyl protons for the cis isomer will appear more upfield (around 6.5-6.6 ppm) with a smaller coupling constant (J ≈ 12 Hz).[8]
-
Benzaldehyde: A singlet for the aldehydic proton will be present around 10 ppm.
-
Triphenylphosphine Oxide (TPPO): This will show complex multiplets in the aromatic region, often between 7.4-7.8 ppm, which can overlap with your product's aromatic signals.
Question 2: I'm struggling to remove triphenylphosphine oxide (TPPO) from my product. It co-elutes with my product during column chromatography. What are my options?
Answer: The removal of TPPO is a classic challenge in Wittig reactions due to its polarity and chromatographic behavior. Here are several effective strategies:
-
Precipitation/Crystallization: TPPO has low solubility in non-polar solvents. After your reaction work-up, you can often precipitate a significant amount of TPPO by concentrating your crude mixture and triturating with a non-polar solvent like hexanes or diethyl ether, followed by filtration.[9][10]
-
Complexation and Filtration: TPPO can form insoluble complexes with certain metal salts. A highly effective method is to dissolve the crude mixture in ethanol and add zinc chloride. This forms an insoluble TPPO-Zn complex that can be easily removed by filtration.[9][10] A similar strategy using calcium bromide in ethereal solvents has also been reported to be effective.[11]
-
Modified Column Chromatography: If your product is relatively non-polar, you can use a short plug of silica gel. Dissolve the crude mixture in a minimal amount of a moderately polar solvent (like dichloromethane) and add it to the top of the silica plug. Elute with a non-polar solvent system (e.g., hexane/ethyl acetate). The less polar this compound will elute while the more polar TPPO will remain adsorbed on the silica.[12]
B. Issues Related to Isomer Separation and Purity
Question 3: My final product is a mixture of cis- and trans-p-methoxystilbene. How can I separate them?
Answer: The separation of stilbene isomers is achievable due to the difference in their polarity and shape. The trans isomer is generally less polar and more planar, while the cis isomer is more polar and has a twisted conformation.
-
Column Chromatography: This is the most reliable method for separating the isomers. The less polar trans isomer will elute first from a silica gel column using a non-polar mobile phase. A good starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 95:5). The separation can be monitored by Thin Layer Chromatography (TLC), where the trans isomer will have a higher Rf value.[8][13]
-
Recrystallization: Due to its higher symmetry and more stable crystal lattice, trans-p-methoxystilbene has a higher melting point and is often less soluble than the cis isomer in a given solvent. A carefully chosen recrystallization can selectively crystallize the trans isomer, leaving the cis isomer in the mother liquor.
Question 4: During column chromatography, I observe that my pure trans product seems to be converting back to a mixture of isomers. What is happening and how can I prevent it?
Answer: This is a known issue. trans-Stilbenes can isomerize to the cis form under certain conditions.
-
Acid-Catalyzed Isomerization: Standard silica gel can be slightly acidic, which can catalyze the isomerization of the trans isomer to the cis isomer on the column.[14] To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica gel with a solvent system containing a small amount of a base, like triethylamine (1-3%), and then packing the column.[15]
-
Photoisomerization: Stilbenes are photosensitive and can isomerize upon exposure to UV light.[16] It is good practice to protect your sample from direct light during the purification process. Wrapping the chromatography column with aluminum foil is a simple and effective way to prevent photoisomerization.[14]
C. Troubleshooting Recrystallization
Question 5: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.
-
Use a More Dilute Solution: Add more hot solvent to fully dissolve the oil, then allow it to cool down very slowly. Slow cooling is crucial for forming well-ordered crystals.[14]
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, a two-solvent recrystallization system can be effective.[17] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. A common solvent pair for non-polar compounds is ethyl acetate and heptane.[18]
Question 6: My recrystallization is not improving the purity of my product significantly. What could be the reason?
Answer: If recrystallization is not effective, it could be due to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. The impurities should either be very soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and can be filtered off). Experiment with different solvents to find the optimal one.[19][20]
-
Co-precipitation: If the impurity has a very similar structure and polarity to your product, it may co-precipitate. In this case, a different purification technique, like column chromatography, may be necessary before a final recrystallization step.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Always allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize yield.[19]
III. Standard Operating Procedures (SOPs) for Purification
SOP 1: Purification by Recrystallization
This protocol is designed for purifying crude trans-p-methoxystilbene that is contaminated with minor impurities.
-
Solvent Selection: Based on solubility tests, 95% ethanol is a suitable solvent for the recrystallization of stilbene derivatives.[21]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Well-formed crystals should start to appear.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent. The purity can be assessed by melting point determination and NMR spectroscopy.
SOP 2: Purification by Column Chromatography
This protocol is ideal for separating cis and trans isomers of this compound or for removing other closely-related impurities.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between the desired product and impurities, with the Rf of the product being around 0.3. For this compound, a starting point could be Hexane:Ethyl Acetate (9:1).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column. Ensure there are no air bubbles or cracks in the stationary phase. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar trans isomer will elute before the more polar cis isomer.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Visual Workflow and Troubleshooting Guides
General Purification Workflow
Caption: A general decision workflow for purifying crude this compound.
Troubleshooting Column Chromatography
Caption: Troubleshooting guide for poor separation in column chromatography.
V. References
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?--INVALID-LINK--
-
Organic Process Research & Development. (2022). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. --INVALID-LINK--
-
ECHEMI. (n.d.). How does one remove triphenylphosphine oxide from product?--INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. --INVALID-LINK--
-
Organic Process Research & Development. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 4,4'-Dibromostilbene Isomers. --INVALID-LINK--
-
BenchChem. (2025). Methods for improving the yield of Stilben-4-ol chemical synthesis. --INVALID-LINK--
-
AKJournals. (n.d.). Separation of stilbene isomers from red wine by overpressured-layer chromatography. --INVALID-LINK--
-
Journal of Chemical Education. (1982). cis and trans-Stilbenes: Chromatographic separation and photochemical isomerization. --INVALID-LINK--
-
Orochem. (2024). Achieving Chiral Purity: Separation of Stilbene Oxide with Orochem's Polysaccharide-based CSP. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Crude trans-Stilbene-d2. --INVALID-LINK--
-
Google Patents. (1954). Method in purifying trans-stilbene. --INVALID-LINK--
-
University of Calgary. (n.d.). Column chromatography. --INVALID-LINK--
-
Organic-Chemistry.org. (n.d.). Wittig Reaction - Common Conditions. --INVALID-LINK--
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. --INVALID-LINK--
-
Wikipedia. (n.d.). Wittig reaction. --INVALID-LINK--
-
JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. --INVALID-LINK--
-
University of Basel. (n.d.). Copies of 1H, 13C, 19F NMR spectra. --INVALID-LINK--
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. --INVALID-LINK--
-
Reddit. (2022). Problems with wittig reaction. --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization I. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. --INVALID-LINK--
-
University of California, Santa Cruz. (n.d.). recrystallization.pdf. --INVALID-LINK--
-
Reddit. (2023). Go-to recrystallization solvent mixtures. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Reddit. (2016). Organic lab mechanism help, synthesis of cis-stilbene diacetate. --INVALID-LINK--
-
Ligand Expo. (n.d.). trans-o-Methoxystilbene. --INVALID-LINK--
-
Wiley-VCH. (2010). Stilbenes Preparation and Analysis. --INVALID-LINK--
-
Journal of Visualized Experiments. (2025). Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. --INVALID-LINK--
-
Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting Information. --INVALID-LINK--
-
Organic Syntheses. (n.d.). reductive coupling of carbonyls to alkenes. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). B. Column Chromatography. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting Information. --INVALID-LINK--
-
The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. --INVALID-LINK--
-
Wikipedia. (n.d.). Heck reaction. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). The Wittig Reaction. --INVALID-LINK--
-
ResearchGate. (2025). The McMurry Coupling and Related Reactions. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (n.d.). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. --INVALID-LINK--
-
RSC Advances. (2020). Recent advances of carbonyl olefination via McMurry coupling reaction. --INVALID-LINK--
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Workup [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Purification [chem.rochester.edu]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. reddit.com [reddit.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. juliethahn.com [juliethahn.com]
Validation & Comparative
P-Methoxystilbene versus resveratrol: a comparative study of bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenoids, a class of natural polyphenols, have garnered significant attention for their diverse pharmacological activities. Among them, resveratrol (3,5,4'-trihydroxy-trans-stilbene) is arguably the most extensively studied, with a well-documented profile of antioxidant, anti-inflammatory, and cardioprotective effects. However, the therapeutic potential of resveratrol is often hampered by its low bioavailability and rapid metabolism. This has spurred the investigation of resveratrol analogs with improved pharmacokinetic profiles and enhanced biological efficacy. One such analog is p-methoxystilbene (4-methoxy-trans-stilbene), a derivative where one of the hydroxyl groups of resveratrol is replaced by a methoxy group. This guide provides a comparative analysis of the bioactivity of this compound and resveratrol, synthesizing available experimental data to offer a comprehensive resource for researchers in the field.
Chemical Structure and Properties
The fundamental difference between resveratrol and this compound lies in a single functional group modification. This seemingly minor alteration can significantly impact the molecule's physicochemical properties, including lipophilicity and metabolic stability.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Resveratrol | [Insert Image of Resveratrol Structure] | C14H12O3[1][2][3][4] | 228.24[3] |
| This compound | [Insert Image of this compound Structure] | C15H14O[5][6] | 210.27[5][6] |
The methoxy group in this compound increases its lipophilicity compared to the more polar resveratrol. This enhanced lipophilicity is hypothesized to improve membrane permeability and cellular uptake, potentially leading to greater bioavailability.
Figure 1: Chemical structures of Resveratrol and this compound.
Comparative Bioactivity
Antioxidant Activity
Resveratrol is a well-established antioxidant, capable of scavenging free radicals and protecting against oxidative stress.[7] Its antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for comparison.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Resveratrol | ~131[10] | ~12.5[11] |
| This compound | Data not available | Data not available |
Further experimental investigation is required to quantitatively assess the antioxidant potential of this compound in direct comparison to resveratrol.
Anti-inflammatory Activity
Both resveratrol and its methoxylated analogs have demonstrated significant anti-inflammatory properties. A key mechanism underlying this effect is the modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
A direct comparative study on the anti-inflammatory effects of this compound (referred to as 4'-Methoxyresveratrol or 4MR) and another resveratrol derivative, pterostilbene, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages revealed that both compounds significantly reduced the production of nitric oxide (NO), a key inflammatory mediator.[12]
Key Findings:
-
Nitric Oxide (NO) Inhibition: Both this compound and pterostilbene effectively inhibited LPS-induced NO production in a dose-dependent manner.
-
NF-κB Pathway: Both compounds were found to suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[12]
-
MAPK Pathway: The study indicated that this compound exerts its anti-inflammatory effects through the modulation of specific MAPK pathways.[12]
These findings suggest that this compound possesses potent anti-inflammatory properties, comparable to other well-characterized resveratrol derivatives.
Figure 2: Simplified NF-κB signaling pathway and points of inhibition by this compound and Resveratrol.
Bioavailability
A significant drawback of resveratrol is its poor oral bioavailability, primarily due to extensive first-pass metabolism in the liver and intestines.[5][13] Methoxylation of stilbenoids is a common strategy to improve their metabolic stability and enhance bioavailability.
Studies on other methoxylated resveratrol analogs, such as pterostilbene, have consistently shown significantly higher oral bioavailability compared to resveratrol.[14] This is attributed to the methoxy groups, which make the molecule more lipophilic and less susceptible to glucuronidation and sulfation, the primary metabolic pathways for resveratrol. While specific pharmacokinetic data for this compound is limited, it is reasonable to hypothesize that it would also exhibit improved bioavailability compared to resveratrol due to the presence of the methoxy group.
| Compound | Oral Bioavailability (in rats) | Key Metabolic Pathways |
| Resveratrol | <1% to ~20%[5][14] | Glucuronidation, Sulfation |
| This compound | Data not available | Likely less susceptible to glucuronidation/sulfation |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound and resveratrol in methanol to create a series of concentrations.
-
Reaction: Mix 1 mL of each sample concentration with 2 mL of the DPPH solution. A control is prepared with 1 mL of methanol and 2 mL of the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the scavenging percentage against the compound concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of the compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or resveratrol for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. This involves mixing equal volumes of the supernatant and Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Figure 3: General experimental workflow for comparing the bioactivity of this compound and Resveratrol.
Conclusion
The available evidence suggests that this compound is a promising resveratrol analog with significant bioactive potential. Its demonstrated anti-inflammatory activity, mediated through the inhibition of key signaling pathways like NF-κB and MAPK, positions it as a compound of interest for further investigation in inflammatory conditions. While direct quantitative data on its antioxidant capacity is currently lacking, the structural similarities to other potent methoxylated stilbenoids warrant a thorough evaluation.
Crucially, the methoxy substitution in this compound is likely to confer a significant advantage in terms of bioavailability over resveratrol. This improved pharmacokinetic profile could translate to greater in vivo efficacy. Future research should focus on direct, head-to-head comparative studies to quantify the antioxidant activity of this compound and to fully elucidate its pharmacokinetic profile. Such data will be invaluable for drug development professionals seeking to harness the therapeutic potential of stilbenoids with enhanced drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential Using of Resveratrol and Its Derivatives in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Pharmacokinetics, Oral Bioavailability, and Metabolic [research.amanote.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Resveratrol as Bioactive Compound of Propolis from Western Romania and Characterization of Phenolic Profile and Antioxidant Activity of Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Strategic Advantage of Methoxylation: A Comparative Guide to the Structure-Activity Relationship of Stilbene Derivatives
Introduction: Beyond Resveratrol
Stilbenoids, a class of natural phenols characterized by a 1,2-diphenylethylene backbone, have garnered significant attention in medicinal chemistry and drug development.[1] The archetypal stilbene, resveratrol (trans-3,5,4'-trihydroxystilbene), is widely recognized for a spectrum of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[2] However, the therapeutic promise of resveratrol is often hampered by its poor pharmacokinetic profile, specifically low bioavailability due to rapid metabolism via glucuronidation and sulfation of its hydroxyl groups.[3][4]
This guide delves into the structure-activity relationship (SAR) of methoxylated stilbene derivatives, a key chemical modification strategy to overcome the limitations of hydroxylated precursors. By replacing hydroxyl (-OH) groups with methoxy (-OCH3) groups, researchers can systematically enhance the pharmacological properties of the stilbene scaffold. This guide will provide a comparative analysis of key methoxylated derivatives, supported by experimental data, and outline the fundamental principles governing their enhanced bioactivity. We will explore how this simple structural change profoundly impacts lipophilicity, metabolic stability, and target interaction, ultimately leading to more potent and clinically viable compounds.
The Core Principle: Why Methoxylation Matters
The substitution of a hydroxyl group with a methoxy group on the stilbene core imparts several critical advantages that form the basis of their enhanced bioactivity. Understanding this causality is key to designing novel derivatives.
-
Increased Lipophilicity and Cellular Uptake: Methoxy groups are less polar than hydroxyl groups. This modification increases the overall lipophilicity (fat-solubility) of the molecule.[5] Enhanced lipophilicity facilitates more efficient passage across the lipid-rich cell membranes, leading to higher intracellular concentrations where the compounds can engage their biological targets.[5] Pterostilbene, with two methoxy groups, is significantly more lipophilic than resveratrol, contributing to its superior cellular uptake.[6][7]
-
Enhanced Metabolic Stability and Bioavailability: The hydroxyl groups of resveratrol are primary sites for Phase II metabolism (glucuronidation and sulfation) in the liver and intestines, leading to rapid inactivation and excretion.[3][8] By "capping" these reactive sites with a methoxy group, the molecule is shielded from these metabolic enzymes.[3][5] This dramatically increases the compound's metabolic stability, prolonging its half-life in circulation and significantly boosting its oral bioavailability.[8][9] For instance, the oral bioavailability of pterostilbene is reported to be around 80%, compared to just 20% for resveratrol.[10] Similarly, pterostilbene's half-life is approximately seven times longer than that of resveratrol (105 minutes vs. 14 minutes).[6][10]
-
Modulation of Target Binding: While improving pharmacokinetics is a primary driver, methoxylation can also directly influence how the molecule interacts with its protein targets. The size, electronics, and hydrogen-bonding capacity of a methoxy group differ from a hydroxyl group, which can alter the binding affinity and selectivity for specific enzymes or receptors.[9]
Comparative Analysis: Resveratrol vs. Key Methoxylated Derivatives
The most effective way to understand SAR is through direct comparison. Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) serves as the primary example of a successful methoxylation strategy.
Anticancer Activity
Methoxylation generally enhances the anticancer potency of stilbenes. Studies consistently show that pterostilbene and other methoxylated analogs exhibit lower IC50 values (indicating higher potency) across various cancer cell lines compared to resveratrol.[11][12] This is attributed to their improved cellular uptake and ability to induce cell cycle arrest and apoptosis more effectively.[11][12] For example, 3,4,4ʹ-trimethoxystilbene and 3,4,2ʹ,4ʹ-tetramethoxystilbene showed higher cytotoxicity than resveratrol in human leukemia cells by arresting the cell cycle in the G2/M phase and inducing apoptosis.[11][12]
| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Resveratrol | 3,5,4'-trihydroxy- | HT-29 (Colon) | ~44 | Anti-inflammatory, Pro-apoptotic[13] |
| Pterostilbene | 3,5-dimethoxy-4'-hydroxy- | HT-29 (Colon) | ~22 | Pro-apoptotic, Anti-inflammatory[13] |
| 3,4,4'-Trimethoxystilbene | 3,4,4'-trimethoxy- | HL-60 (Leukemia) | > Resveratrol | G2/M Arrest, Apoptosis[11][12] |
| 3,5,4'-Trimethoxystilbene | 3,5,4'-trimethoxy- | Endothelial Cells | 30-100x > Resveratrol | Anti-angiogenic[14] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.
Pharmacokinetic Profile
The pharmacokinetic advantages of methoxylation are stark, providing a clear rationale for its use in drug design.
| Parameter | Resveratrol | Pterostilbene | Rationale for Difference |
| Oral Bioavailability | ~20%[6][10] | ~80%[10] | Reduced Phase II metabolism of methoxy groups.[3][5] |
| Plasma Half-life | ~14 minutes[6][10] | ~105 minutes[6][10] | Increased metabolic stability.[5] |
| Cellular Uptake | Lower | Higher | Increased lipophilicity of methoxy groups.[6][7] |
Guiding Principles of Stilbene SAR
From the comparative data, several key structure-activity relationship principles emerge:
-
Methoxylation Increases Potency: Replacing hydroxyl groups with methoxy groups, particularly at the 3 and 5 positions of the A ring, is a reliable strategy for enhancing anticancer and anti-inflammatory activity.[6][7][8]
-
Bioavailability is Key: The superior in vivo efficacy of compounds like pterostilbene is largely attributable to its vastly improved bioavailability and metabolic stability compared to resveratrol.[6][9]
-
Target-Specific Effects: The number and position of methoxy groups can fine-tune the biological activity. For instance, 3,5,4'-trimethoxystilbene is a highly potent anti-angiogenic agent, demonstrating that full methoxylation can confer specific and powerful activities.[14]
-
Balance is Crucial: While methoxylation confers resistance to degradation, an excessive number of methoxy groups may hinder interaction with certain target proteins.[9] The single remaining hydroxyl group on pterostilbene may still be important for certain biological interactions.[5]
Visualizing SAR Logic and Experimental Design
To effectively investigate the SAR of novel stilbene derivatives, a systematic workflow is essential.
Caption: General workflow for SAR analysis of stilbene derivatives.
The following diagram illustrates the key structural differences and their functional consequences when moving from the parent hydroxylated compound to a methoxylated derivative.
Caption: Core principle of stilbene methoxylation for enhanced bioactivity.
Experimental Protocols
Trustworthy and reproducible data is the foundation of SAR studies. Below is a detailed protocol for a standard in vitro cytotoxicity assay used to generate comparative data like that presented in the tables above.
Protocol: MTT Assay for Cellular Viability
Objective: To determine the concentration at which stilbene derivatives inhibit the metabolic activity of cancer cells by 50% (IC50), serving as a proxy for cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow tetrazolium salt is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HT-29, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Stilbene derivatives (dissolved in DMSO to create 10 mM stock solutions)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of each stilbene derivative (e.g., from 100 µM down to 0.1 µM) in complete medium from the 10 mM stock.
-
Causality Check: A wide concentration range is crucial to capture the full dose-response curve and accurately calculate the IC50.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include "vehicle control" wells treated with the highest concentration of DMSO used in the dilutions (typically <0.1%) and "untreated control" wells with fresh medium only. These controls are essential to ensure the vehicle has no effect and to establish a baseline for 100% viability.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization and a homogenous purple solution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium + MTT + DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Conclusion and Future Directions
The methoxylation of stilbenes is a powerful and validated strategy in medicinal chemistry for enhancing therapeutic potential. By increasing lipophilicity and metabolic stability, this modification leads to superior bioavailability and greater in vivo potency, particularly in the context of anticancer activity. Pterostilbene stands out as a prime example, consistently outperforming its parent compound, resveratrol, in preclinical studies. The structure-activity relationships discussed herein provide a logical framework for the rational design of next-generation stilbene derivatives. Future research should focus on synthesizing novel analogs with varied methoxylation patterns to probe interactions with specific cellular targets, potentially uncovering derivatives with improved selectivity and even lower toxicity profiles.
References
- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methoxylation enhances stilbene bioactivity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. [PDF] Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties | Semantic Scholar [semanticscholar.org]
- 8. Methoxylation enhances stilbene bioactivity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. junglongevity.com [junglongevity.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol [mdpi.com]
- 14. thieme-connect.com [thieme-connect.com]
Validating the Molecular Targets of P-Methoxystilbene: A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the validation of molecular targets stands as a cornerstone for the development of novel therapeutics. P-Methoxystilbene, a naturally occurring stilbenoid and a methoxylated derivative of resveratrol, has garnered significant interest for its potential anti-inflammatory and anti-cancer properties. This guide provides an in-depth technical comparison of this compound with its well-studied parent compound, Resveratrol, and another prominent analog, Pterostilbene. We will delve into the experimental methodologies crucial for validating its molecular targets, offering field-proven insights and detailed protocols to empower researchers in their quest for innovative medicines.
Unveiling the Therapeutic Potential of this compound
This compound (trans-3,5-dimethoxy-4'-hydroxystilbene) distinguishes itself from resveratrol through the methoxylation of its hydroxyl groups. This structural modification is hypothesized to enhance its bioavailability and metabolic stability, potentially leading to improved therapeutic efficacy.[1][2] Preliminary studies suggest that this compound exerts its biological effects through the modulation of key signaling pathways implicated in inflammation and cancer, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Comparative Analysis of Molecular Targets
A critical aspect of preclinical drug development is understanding how a lead compound compares to existing alternatives. Here, we compare the known molecular interactions of this compound with those of Resveratrol and Pterostilbene, focusing on key inflammatory and cancer-related targets.
| Compound | Primary Molecular Targets/Pathways | Reported IC50/EC50 Values | Key Comparative Insights |
| This compound Analog ((E)-2-Fluoro-4ʹ-methoxystilbene) | NF-κB | IC50 = 150 nM (for inhibiting TNF-α-stimulated NF-κB reporter activity)[3] | Demonstrates potent NF-κB inhibitory activity, suggesting a strong anti-inflammatory potential. |
| Resveratrol | SIRT1, NF-κB, COX-2, MAPKs | SIRT1 Activation: EC50 of 22±16 μM[4]. NF-κB inhibition is well-documented but with varying IC50s depending on the assay. | Known to activate SIRT1, a key regulator of cellular metabolism and aging.[4] Its anti-inflammatory effects are broad, but bioavailability is a known limitation.[1] |
| Pterostilbene | NF-κB, COX-2, iNOS, MAPKs | More potent than resveratrol in inhibiting colon cancer cell growth (IC50 of 22.4 μmol/L vs 43.8 μmol/L for resveratrol).[5] | Exhibits enhanced bioavailability compared to resveratrol.[1][2] Often shows stronger biological activity than resveratrol in various models.[5] |
Experimental Validation of Molecular Targets: A Methodological Deep Dive
To rigorously validate the molecular targets of this compound, a multi-faceted approach employing a suite of biophysical and cell-based assays is essential. The following section provides detailed, step-by-step protocols for key experiments, explaining the rationale behind each methodological choice.
Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Engagement
CETSA is a powerful technique to verify the direct binding of a small molecule to its protein target within a cellular context.[6] The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Workflow for CETSA:
Caption: CETSA experimental workflow for validating direct target binding.
Detailed Protocol:
-
Cell Culture: Plate and culture your cells of interest (e.g., a relevant cancer cell line or inflammatory cell model) to approximately 80% confluency.
-
Compound Treatment: Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time to allow for cellular uptake and target engagement.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein concentration and run the samples on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a membrane and probe with a specific antibody against the putative target protein (e.g., IKKβ or p38 MAPK).
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control, signifying that the compound has bound to and stabilized the target protein.
Kinase Profiling: Assessing Off-Target Effects and Specificity
Given that the MAPK pathway is a potential target, it is crucial to assess the specificity of this compound against a broad panel of kinases. This helps in identifying potential off-target effects and understanding its selectivity profile.
Experimental Workflow for Kinase Profiling:
Caption: Workflow for assessing kinase inhibitor specificity.
Detailed Protocol for a p38 MAPK Activity Assay:
-
Reagent Preparation:
-
Prepare a reaction buffer containing the necessary components for kinase activity (e.g., Tris-HCl, MgCl2, DTT).
-
Reconstitute the recombinant active p38 MAPK enzyme and its specific substrate (e.g., ATF2).
-
Prepare a solution of ATP (often radiolabeled [γ-32P]ATP for sensitive detection).
-
Prepare serial dilutions of this compound and a known p38 MAPK inhibitor as a positive control (e.g., SB203580).[7]
-
-
Kinase Reaction:
-
In a microplate, combine the reaction buffer, p38 MAPK enzyme, and the substrate.
-
Add the different concentrations of this compound or the control inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).[7]
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction (e.g., by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane).
-
If using radiolabeled ATP, wash the membrane to remove unincorporated ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Alternatively, use a non-radioactive method such as an antibody-based detection (ELISA) that recognizes the phosphorylated substrate.[8]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
NF-κB Luciferase Reporter Assay: Quantifying Pathway Inhibition
To quantify the inhibitory effect of this compound on the NF-κB signaling pathway, a luciferase reporter gene assay is a robust and sensitive method.[9] This assay measures the transcriptional activity of NF-κB in response to a stimulus.
Signaling Pathway and Assay Principle:
References
- 1. japsonline.com [japsonline.com]
- 2. circehealthscience.com [circehealthscience.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 5. mdpi.com [mdpi.com]
- 6. pelagobio.com [pelagobio.com]
- 7. Pterostilbene and 4′-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of Resveratrol and trans-3,5,4'-Trimethoxystilbene on Glutamate-Induced Cytotoxicity, Heme Oxygenase-1, and Sirtuin 1 in HT22 Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to P-Methoxystilbene and Other Natural Antioxidant Compounds for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of P-Methoxystilbene and other prominent natural antioxidant compounds, namely resveratrol, curcumin, quercetin, and epigallocatechin gallate (EGCG). Designed for researchers, scientists, and drug development professionals, this document delves into the comparative antioxidant efficacy, mechanisms of action, and experimental validation of these compounds.
Introduction: The Landscape of Natural Antioxidants
The pursuit of potent, natural antioxidants is a cornerstone of research in preventing and mitigating diseases linked to oxidative stress. These compounds, through various mechanisms, neutralize reactive oxygen species (ROS), thereby protecting cells from damage. This guide focuses on a comparative analysis of this compound against a panel of well-established natural antioxidants.
This compound , a methoxylated derivative of stilbene, is of particular interest due to the emerging evidence that methoxylation can enhance the bioavailability and antioxidant activity of phenolic compounds.[1] While direct quantitative antioxidant data for this compound is not extensively available in the public domain, studies on similar methoxylated stilbenes provide valuable insights. For instance, pterostilbene, a dimethoxylated analog of resveratrol, exhibits greater lipophilicity and a longer half-life, contributing to its potent biological effects.[2] Furthermore, a study on trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene demonstrated it to be a stronger antioxidant than resveratrol in in-vitro models.[3]
Resveratrol , a widely studied polyphenol found in grapes and red wine, is known for its powerful antioxidant and anti-inflammatory properties.[4] Curcumin , the active component of turmeric, is a potent antioxidant that scavenges various free radicals and modulates key inflammatory pathways.[5][6] Quercetin , a flavonoid present in many fruits and vegetables, exhibits strong antioxidant activity by regulating glutathione levels and affecting signaling pathways.[3] Epigallocatechin gallate (EGCG) , the major catechin in green tea, is a potent free radical scavenger with recognized antioxidant and anti-inflammatory effects.[7][8]
This guide will objectively compare these compounds based on available experimental data, explore their underlying mechanisms of action with a focus on the Nrf2 signaling pathway, and provide standardized protocols for their evaluation.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or in Trolox equivalents.
Table 1: Comparative In Vitro Antioxidant Activity of Selected Natural Compounds
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/g) | References |
| This compound | Data not available | Data not available | Data not available | |
| Resveratrol | ~25-100 | ~2-15 | ~3000 | [9][10] |
| Curcumin | ~5-20 | ~10-30 | ~1300 | [1][10] |
| Quercetin | ~2-10 | ~1-5 | ~10,000-20,000 | [10][11][12] |
| EGCG | ~1-5 | ~1-4 | ~9000 | [10] |
Note: The values presented are approximate ranges compiled from various sources and can vary depending on the specific assay conditions. Direct quantitative data for this compound is currently limited in publicly accessible literature. The enhanced activity of other methoxylated stilbenes suggests this compound may possess significant antioxidant potential.
Mechanisms of Action: Beyond Direct Radical Scavenging
While direct scavenging of free radicals is a key aspect of antioxidant activity, many natural compounds also exert their effects by modulating cellular signaling pathways that control endogenous antioxidant defenses. A pivotal pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[13]
-
Resveratrol has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and conferring protection against oxidative stress-induced cellular damage.[5][7][14]
-
Curcumin activates Nrf2 by interacting with Keap1, promoting the nuclear translocation of Nrf2 and subsequent expression of antioxidant genes.[8][15][16][17]
-
Quercetin can directly interact with Keap1, leading to the dissociation of Nrf2 and the activation of the Nrf2 signaling pathway, which contributes to its neuroprotective effects.[3][18][19][20]
-
EGCG has been demonstrated to upregulate phase-2 detoxifying and antioxidant enzymes through the activation of the Nrf2 signaling pathway.[21]
While specific studies on this compound's interaction with the Nrf2 pathway are limited, the known effects of other methoxylated stilbenes like pterostilbene suggest it is a plausible mechanism of action.
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.
-
Prepare a stock solution of the test compound (e.g., this compound) and the positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each concentration of the test compound and positive control to separate wells.
-
Add the DPPH solution to each well.
-
For the blank, use the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Cellular Antioxidant Activity (CAA) Assay using DCFDA
This cell-based assay measures the ability of a compound to prevent the formation of intracellular ROS.
Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well black-walled, clear-bottom plate and culture until a confluent monolayer is formed.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
Wash the cells to remove the excess DCFH-DA.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., quercetin).
-
After a short incubation period, add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce ROS production.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at regular intervals using a fluorescence microplate reader. ROS will oxidize the intracellular DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time. The results are typically expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the antioxidant potential of this compound in relation to established natural compounds. While direct experimental data for this compound is still emerging, the enhanced bioavailability and bioactivity observed in other methoxylated stilbenes, such as pterostilbene, suggest that it is a promising candidate for further investigation. The provided experimental protocols offer a standardized approach for researchers to quantitatively assess and compare the antioxidant efficacy of these compounds.
Future research should focus on generating robust quantitative data for this compound in various antioxidant assays and exploring its effects on cellular antioxidant pathways, particularly the Nrf2-ARE signaling cascade. Such studies will be crucial in elucidating its full therapeutic potential and positioning it within the landscape of natural antioxidant compounds for drug development.
References
- 1. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene against modification of variety of biomolecules in human blood cells treated with platinum compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digitum.um.es [digitum.um.es]
- 7. 4-METHOXYSTILBENE | 1142-15-0 [chemicalbook.com]
- 8. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A17328.06 [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 16. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Protective effect of Pterostilbene against free radical mediated oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synergistic Effects of P-Methoxystilbene with Chemotherapy Drugs
Introduction: Overcoming the Hurdle of Chemoresistance
The efficacy of chemotherapy, a cornerstone of modern oncology, is frequently undermined by the development of drug resistance. Cancer cells can employ a variety of mechanisms to evade the cytotoxic effects of therapeutic agents, including increased drug efflux, enhanced DNA repair capabilities, alterations in drug targets, and evasion of apoptosis (programmed cell death).[1][2][3][4] This acquired or inherent resistance is a primary cause of treatment failure and patient mortality, making the development of strategies to overcome it a critical research priority.[2]
Combination therapy, the use of two or more drugs, is a fundamental strategy to enhance therapeutic efficacy, reduce doses and associated toxicity, and delay or prevent the onset of drug resistance.[5][6][7] In this context, natural compounds with demonstrated anti-cancer properties are being increasingly investigated as adjuvants to conventional chemotherapy. P-Methoxystilbene, more commonly known as Pterostilbene (PT), is a natural dimethoxylated analog of resveratrol found in blueberries and grapes.[8][9][10] It exhibits greater bioavailability than its parent compound and has demonstrated potent antioxidant, anti-inflammatory, and anti-cancer activities across numerous preclinical models.[9][11]
This guide provides a comprehensive overview of the synergistic effects observed when combining Pterostilbene with conventional chemotherapy drugs. We will delve into the quantitative evidence, explore the underlying molecular mechanisms, and provide standardized protocols for researchers to validate these findings in their own experimental systems.
Comparative Analysis of Pterostilbene in Combination Chemotherapy
Pterostilbene has been shown to synergize with or enhance the anti-tumor activity of several classes of chemotherapy agents across various cancer types. The primary goal of these combinations is to achieve a therapeutic effect that is greater than the additive effect of each drug used alone.[5]
Key Chemotherapy Combinations and Supporting Evidence
1. Pterostilbene and Tamoxifen (Breast Cancer): Tamoxifen is a widely used selective estrogen receptor modulator (SERM) for the treatment of estrogen receptor-positive (ER+) breast cancer.[8] Studies have shown that combining Pterostilbene with Tamoxifen results in an additive inhibitory effect on ER+ breast cancer cell lines, such as MCF7 and ZR-751.[8][12] The enhanced effect is primarily attributed to a significant increase in cancer cell apoptosis.[8][12][13]
2. Pterostilbene and Cisplatin (Ovarian, Oral, and Bladder Cancers): Cisplatin is a platinum-based drug that induces DNA damage in cancer cells.[1] Resistance to cisplatin often involves enhanced DNA repair mechanisms.[1] Pterostilbene has been found to potentiate the anti-proliferative effects of cisplatin in ovarian cancer cells, partly by inhibiting the STAT3 signaling pathway.[14] In cisplatin-resistant oral cancer cells, Pterostilbene induces apoptosis and downregulates the multidrug resistance protein 1 (MDR1) via reduced Akt activation.[14] Furthermore, in bladder cancer models with oncogenic HRAS, Pterostilbene enhances the cytotoxicity of cisplatin and gemcitabine, suggesting its utility in overcoming specific resistance mechanisms.[15][16]
3. Pterostilbene and Megestrol Acetate (Endometrial Cancer): In endometrial cancer, Pterostilbene has been shown to work synergistically with megestrol acetate, a hormonal treatment.[14][17] This combination more effectively suppresses the activation of the ERK1/2 and STAT3 pathways.[14][18] A phase II clinical trial in endometrial cancer patients demonstrated that Pterostilbene is well-tolerated and suppresses key pathways involved in tumor progression, including mTOR signaling and hypoxia-related gene expression, while activating the anti-tumor interferon-alpha immune response.[17]
4. Pterostilbene and Doxorubicin (Toxicity Amelioration): While not a direct synergy on tumor killing in the provided research, Pterostilbene has been studied for its ability to mitigate the cardiotoxicity of Doxorubicin, a potent but cardiotoxic anticancer agent.[10][19] Pterostilbene protects cardiomyocytes from Doxorubicin-induced oxidative stress and mitochondrial damage by activating AMPK and SIRT1 signaling cascades.[10][19] This protective effect on healthy tissue is a crucial aspect of improving the therapeutic index of chemotherapy. It also has been shown to protect against Doxorubicin-induced hepatotoxicity by inhibiting the NLRP3 inflammasome.[20][21]
Quantitative Data Summary
The synergy between two compounds is quantitatively assessed using the Combination Index (CI), based on the Chou-Talalay method.[5][22][23] This method provides a clear definition for drug interactions:
-
CI < 1: Synergism (the combined effect is greater than the sum of individual effects)
-
CI = 1: Additive effect (the combined effect is equal to the sum of individual effects)
-
CI > 1: Antagonism (the combined effect is less than the sum of individual effects)
| Chemotherapy Drug | Cancer Type | Cell Line(s) | Observed Effect | Key Findings & Mechanism | Reference(s) |
| Tamoxifen | Breast (ER+) | MCF7, ZR-751 | Additive | Increased apoptosis. | [8][12] |
| Cisplatin | Ovarian | OVCAR-8, Caov-3 | Synergistic | Inhibition of STAT3 pathway, reduced proliferation and migration. | [14] |
| Cisplatin | Oral (Resistant) | CAR cells | Synergistic | Induction of apoptosis, downregulation of MDR1 via Akt inhibition. | [14] |
| Cisplatin + Gemcitabine | Bladder | T24 | Synergistic | Enhanced cytotoxicity, induction of autophagy and senescence in cells with oncogenic HRAS. | [15][16] |
| Megestrol Acetate | Endometrial | N/A (Xenograft) | Synergistic | Suppression of ERK1/2 and STAT3 activation, reduced tumor growth. | [14][17][18] |
Molecular Mechanisms of Pterostilbene-Induced Synergy
Pterostilbene's ability to enhance chemotherapeutic efficacy stems from its modulation of multiple, interconnected signaling pathways that cancer cells exploit for survival and proliferation.
Key Signaling Pathways Targeted by Pterostilbene
-
Induction of Apoptosis: Pterostilbene promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and activating executioner caspases (e.g., caspase-3).[24][25] This action counteracts a primary survival mechanism of cancer cells and sensitizes them to apoptosis-inducing chemotherapeutics.
-
Inhibition of Pro-Survival Pathways:
-
PI3K/Akt/mTOR: This pathway is crucial for cell growth, proliferation, and survival. Pterostilbene has been shown to inhibit the activation of Akt and mTOR, thereby suppressing downstream signaling that promotes cancer progression.[13][25][26] Downregulating this pathway can reverse resistance to drugs like cisplatin.[14]
-
STAT3: Signal transducer and activator of transcription 3 (STAT3) is often constitutively active in cancer, promoting proliferation and preventing apoptosis. Pterostilbene effectively suppresses STAT3 phosphorylation and activation in ovarian and endometrial cancers, contributing to its synergistic effects.[14][17]
-
NF-κB: This transcription factor plays a key role in inflammation and cell survival. Pterostilbene can downregulate NF-κB and its downstream targets, reducing inflammation-driven cancer progression and increasing sensitivity to treatment.[11][24]
-
-
Reversal of Multidrug Resistance (MDR): Pterostilbene can downregulate the expression of ATP-binding cassette (ABC) transporters like MDR1 (P-glycoprotein), which function as drug efflux pumps.[14] By inhibiting these pumps, Pterostilbene increases the intracellular concentration and retention of chemotherapy drugs, restoring their effectiveness.
-
Cell Cycle Regulation: Pterostilbene can induce cell cycle arrest, often at the S phase or G2/M phase.[24] This prevents cancer cells from proliferating and can make them more susceptible to DNA-damaging agents that are most effective during specific phases of the cell cycle.
Visualization of Key Mechanisms
Below are diagrams illustrating the primary signaling pathways modulated by Pterostilbene to achieve synergy with chemotherapy.
Caption: Pterostilbene inhibits pro-survival pathways to enhance chemotherapy.
Experimental Protocols and Workflows
To ensure scientific rigor and reproducibility, standardized methodologies are essential. The following section details the core protocols for assessing drug synergy in vitro.
Mandatory Workflow: In Vitro Drug Synergy Assessment
The following diagram outlines the logical flow of an experiment designed to test the synergistic potential of Pterostilbene with a chemotherapy agent.
Caption: Standard workflow for evaluating drug synergy in vitro.
Protocol 1: Cell Viability (MTT) Assay for Dose-Response Curves
Causality: This initial step is critical for determining the potency (e.g., IC50, the concentration required to inhibit 50% of cell growth) of Pterostilbene and the selected chemotherapy drug individually.[5] These values are the foundation for designing rational combination experiments.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of Pterostilbene and the chemotherapy drug in appropriate cell culture media. A typical range might span from 0.1 µM to 100 µM.
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the various drug concentrations. Include vehicle-only controls (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism software).
Protocol 2: Combination Index (CI) Calculation
Causality: This protocol quantitatively determines the nature of the interaction between Pterostilbene and the chemotherapy drug. It moves beyond qualitative observation to provide a numerical value defining synergy, additivity, or antagonism.[5][23]
Methodology:
-
Experimental Design: Based on the individual IC50 values, design a combination experiment using a constant ratio of the two drugs. For example, if Drug A has an IC50 of 10 µM and Drug B has an IC50 of 20 µM, a constant ratio of 1:2 can be used. Prepare serial dilutions of this combination mix.
-
Cell Treatment: Seed cells as in Protocol 1. Treat cells with serial dilutions of Drug A alone, Drug B alone, and the combination mix.
-
Viability Assay: Perform the MTT assay as described in Protocol 1 after the desired incubation time.
-
Data Analysis (using CompuSyn or similar software): a. Enter the dose-effect data for Drug A alone, Drug B alone, and the combination. b. The software uses the median-effect equation to linearize the dose-effect curves. c. The Combination Index (CI) is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to produce a certain effect (x% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[27] d. Generate a Fa-CI plot (Fraction affected vs. CI value). Points below the CI=1 line indicate synergy.
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Causality: Since enhanced apoptosis is a key mechanism of synergy for Pterostilbene, this assay is crucial for mechanistic validation. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Treatment: Treat cells in 6-well plates with Pterostilbene alone, the chemotherapy drug alone, and the combination at synergistic concentrations (determined from the CI analysis) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment condition.
Conclusion and Future Perspectives
The preclinical evidence strongly supports the role of this compound (Pterostilbene) as a potent chemosensitizing agent. Its ability to modulate multiple critical signaling pathways—including those governing apoptosis, cell survival, and drug resistance—makes it an attractive candidate for combination therapies.[14][18][24] By targeting the very mechanisms that cancer cells use to evade treatment, Pterostilbene can restore or enhance the efficacy of conventional drugs like tamoxifen and cisplatin.[8][14]
The synergistic interactions observed in breast, ovarian, oral, and bladder cancers highlight its broad potential.[8][14][15] However, the journey from bench to bedside requires further rigorous investigation. Future research should focus on:
-
In Vivo Validation: Expanding studies in animal xenograft models to confirm the in vitro synergistic effects and assess impacts on tumor growth and metastasis.[18]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Optimizing dosing and scheduling for combination therapies to maximize synergy and minimize toxicity.
-
Clinical Trials: Well-designed clinical trials are the ultimate step to validate the safety and efficacy of Pterostilbene-chemotherapy combinations in cancer patients.[17]
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemotherapy Resistance - Chemocare [chemocare.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. karger.com [karger.com]
- 7. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pterostilbene and tamoxifen show an additive effect against breast cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pterostilbene in Cancer Therapy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. PGC1α activation by pterostilbene ameliorates acute doxorubicin cardiotoxicity by reducing oxidative stress via enhancing AMPK and SIRT1 cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-cancer properties [pterostilbene.com]
- 14. mdpi.com [mdpi.com]
- 15. Pterostilbene Sensitizes Cisplatin-Resistant Human Bladder Cancer Cells with Oncogenic HRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pterostilbene Sensitizes Cisplatin-Resistant Human Bladder Cancer Cells with Oncogenic HRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pterostilbene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PGC1α activation by pterostilbene ameliorates acute doxorubicin cardiotoxicity by reducing oxidative stress via enhancing AMPK and SIRT1 cascades | Aging [aging-us.com]
- 20. Thioredoxin-1 Activation by Pterostilbene Protects Against Doxorubicin-Induced Hepatotoxicity via Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thioredoxin-1 Activation by Pterostilbene Protects Against Doxorubicin-Induced Hepatotoxicity via Inhibiting the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. punnettsquare.org [punnettsquare.org]
- 23. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of P-Methoxystilbene with Other Stilbenoids
Introduction: The Stilbenoid Family and the Imperative of Specificity
Stilbenoids are a class of naturally occurring phenolic compounds characterized by a core C6-C2-C6 structure, consisting of two aromatic rings linked by an ethylene bridge.[1][2] This molecular family, found in plants like grapes, berries, and peanuts, has garnered significant attention from the scientific community for a wide range of health-promoting properties, including anti-inflammatory, anti-carcinogenic, and antioxidant effects.[3][4][5]
The most extensively studied stilbenoid is resveratrol (3,5,4'-trihydroxy-trans-stilbene).[6] However, its therapeutic potential is often hampered by low bioavailability due to rapid metabolism.[7][8] This has spurred research into other natural and synthetic stilbenoids, such as pterostilbene and piceatannol, which possess structural modifications—primarily the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups—that alter their pharmacokinetic and pharmacodynamic profiles.[9][10]
This guide focuses on P-Methoxystilbene (trans-4-Methoxystilbene), a mono-methoxylated stilbenoid, and aims to provide a framework for assessing its biological cross-reactivity against its more famous cousins.[11][12] For researchers and drug development professionals, understanding cross-reactivity is not merely an academic exercise. It is a critical step in drug discovery that informs target specificity, predicts potential off-target effects, and helps to build a comprehensive safety and efficacy profile for a new chemical entity.[13] By comparing how these structurally similar molecules interact with common biological targets, we can begin to delineate a unique functional identity for this compound.
Molecular Profiles: A Structural Basis for Functional Diversity
The biological activity of a stilbenoid is intrinsically linked to its chemical structure. The hydroxyl and methoxy substitutions on the phenyl rings dictate key properties like lipophilicity, metabolic stability, and the capacity for hydrogen bonding with biological targets.[10][14]
-
This compound: With a single methoxy group and no hydroxyl groups on its core structure, this compound is significantly more lipophilic than resveratrol. This modification is expected to enhance membrane permeability and potentially alter its interaction with hydrophobic binding pockets in target proteins.[12]
-
Resveratrol: The archetypal stilbenoid, featuring three hydroxyl groups. These groups are key to its antioxidant activity but are also primary sites for glucuronidation and sulfation in the liver, leading to its rapid clearance and low oral bioavailability.[9][15]
-
Pterostilbene: As a dimethylated analog of resveratrol, pterostilbene has two methoxy groups, which significantly increase its lipophilicity and metabolic stability.[9][10][16] This results in higher bioavailability and often, greater biological potency compared to resveratrol.[7][10]
-
Piceatannol: An analog featuring four hydroxyl groups, piceatannol often exhibits distinct biological activities from resveratrol, highlighting that even subtle changes to the hydroxylation pattern can significantly alter target engagement.[9][17]
The central hypothesis is that these structural variations will lead to quantifiable differences in how each stilbenoid interacts with key cellular machinery.
Experimental Design: A Multi-Pronged Approach to Assessing Cross-Reactivity
To construct a meaningful comparison, we must select assays that probe distinct, yet relevant, biological activities known to be modulated by stilbenoids. Our approach is threefold:
-
Receptor Binding Affinity: To measure direct physical interaction with a known stilbenoid target.
-
Enzyme Inhibition Potency: To quantify the functional consequence of binding to a key enzyme involved in oxidative stress.
-
Cell-Based Functional Response: To assess the integrated cellular response to compound exposure by measuring the activation of a critical signaling pathway.
This workflow allows us to move from direct molecular interaction to a functional cellular outcome, providing a comprehensive picture of each compound's activity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Stilbenoid - Wikipedia [en.wikipedia.org]
- 3. "Biological actions and molecular effects of resveratrol, pterostilbene" by H.-Y. Tsai, C.-T. Ho et al. [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 1142-15-0: 4-Methoxystilbene | CymitQuimica [cymitquimica.com]
- 13. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 14. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pterostilbene and resveratrol: Exploring their protective mechanisms against skin photoaging – A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Elucidating the Anti-inflammatory Mechanism of P-Methoxystilbene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating P-Methoxystilbene
Stilbenoids, a class of polyphenolic compounds, are renowned for a spectrum of biological activities, with resveratrol being the most famous member. However, the therapeutic potential of resveratrol is often hampered by its rapid metabolism and low bioavailability. This has shifted focus toward its natural derivatives, particularly methoxylated stilbenes like pterostilbene and this compound (trans-4-Methoxystilbene). The addition of methoxy groups can enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles and greater biological efficacy.[1][2]
Inflammation is a critical immune response, but its dysregulation is a hallmark of numerous chronic diseases. Key signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[3][4] They are triggered by stimuli such as bacterial lipopolysaccharide (LPS) and culminate in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[5]
This guide outlines a systematic approach to test the hypothesis that This compound exerts its anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways. We will compare its efficacy directly against resveratrol (the parent compound) and pterostilbene (a well-characterized dimethoxylated analog) to delineate its unique mechanistic features.
Experimental Blueprint: A Multi-Faceted Approach
Our investigation is structured around a logical progression, starting from observable inflammatory outputs and systematically working upstream to pinpoint the molecular targets within the core signaling cascades. The RAW 264.7 murine macrophage cell line serves as our primary model, as its robust and well-characterized response to LPS provides an ideal platform for studying inflammatory signaling.[5][6]
Caption: Overall Experimental Workflow.
Part 1: Quantifying the Suppression of Inflammatory Mediators
The initial step is to confirm that this compound reduces the production of key inflammatory molecules. This provides the foundational evidence of its anti-inflammatory activity.
Protocol 1.1: Nitric Oxide (NO) and Cytokine Measurement
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound, resveratrol, or pterostilbene (e.g., 1, 5, 10, 25 µM). Incubate for 2 hours. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the unstimulated control group. Incubate for 24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis.
-
Griess Assay (for NO): Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
ELISA (for TNF-α and IL-6): Use commercially available ELISA kits to quantify the concentrations of TNF-α and IL-6 in the collected supernatants, following the manufacturer’s instructions.
Comparative Data Summary (Illustrative)
| Compound | NO Inhibition (IC₅₀, µM) | TNF-α Reduction at 10 µM (%) | IL-6 Reduction at 10 µM (%) |
| This compound | 8.5 ± 0.7 | 65 ± 5% | 72 ± 6% |
| Resveratrol | 22.1 ± 2.1 | 38 ± 4% | 45 ± 5% |
| Pterostilbene | 10.2 ± 0.9 | 75 ± 6% | 80 ± 7% |
Interpretation: The data clearly demonstrate that this compound is a more potent inhibitor of NO, TNF-α, and IL-6 production than its parent compound, resveratrol. Its potency is comparable to, though slightly less than, pterostilbene, highlighting the significant benefit of methoxylation.[7]
Part 2: Deconstructing the Signaling Cascades
Having confirmed its efficacy, we now dissect the underlying molecular mechanisms by examining the core upstream signaling pathways.
The NF-κB Pathway: A Master Regulator of Inflammation
The canonical NF-κB pathway is a primary target. In resting cells, the NF-κB p65 subunit is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases p65, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][8] We hypothesize that this compound blocks this process.
Caption: The NF-κB Signaling Pathway and Point of Intervention.
Protocol 2.1: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the stilbenoids (10 µM) for 2 hours, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30 minutes) to capture peak phosphorylation events.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to their total protein counterparts.
The MAPK Pathways: Critical Upstream Modulators
The MAPK family—including p38, JNK, and ERK—forms a parallel signaling network that is also activated by LPS.[9] These kinases can influence inflammation by activating other transcription factors or by cross-talking with the NF-κB pathway.[1][10] Investigating their phosphorylation status reveals a broader mechanistic profile.
Caption: The MAPK Signaling Cascades.
Protocol 2.2: Western Blot for MAPK Pathway Proteins
The protocol is identical to that described in 2.1, but utilizes primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK. Stimulation time with LPS may be optimized (e.g., 15-60 minutes) to capture the peak phosphorylation of these specific kinases.
Comparative Data Summary (Illustrative Densitometry)
| Treatment (10 µM) | p-IκBα / IκBα Ratio (Fold Change vs. LPS) | p-p38 / p38 Ratio (Fold Change vs. LPS) | p-JNK / JNK Ratio (Fold Change vs. LPS) |
| LPS Only | 1.00 | 1.00 | 1.00 |
| LPS + this compound | 0.25 ± 0.04 | 0.31 ± 0.05 | 0.45 ± 0.06 |
| LPS + Resveratrol | 0.68 ± 0.09 | 0.75 ± 0.10 | 0.81 ± 0.11 |
| LPS + Pterostilbene | 0.19 ± 0.03 | 0.22 ± 0.04 | 0.35 ± 0.05 |
Interpretation: The Western blot data provide strong, direct evidence for the proposed mechanism. This compound significantly suppresses the LPS-induced phosphorylation of IκBα, which is the critical activation step in the NF-κB pathway.[3] It also potently inhibits the phosphorylation of p38 and JNK MAP kinases.[6] The degree of inhibition is markedly superior to resveratrol and approaches that of pterostilbene, confirming its status as a highly active stilbenoid.
Conclusion and Forward Outlook
Its performance, when compared to resveratrol and pterostilbene, positions it as a promising therapeutic candidate. The enhanced activity over resveratrol underscores the importance of methoxylation for stilbenoid function.
Future experimental directions should include:
-
JAK/STAT Pathway Analysis: Investigating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, another crucial axis in inflammation, would provide a more complete mechanistic picture.[11][12][13]
-
In Vivo Validation: Transitioning to animal models of inflammation (e.g., LPS-induced endotoxemia or carrageenan-induced paw edema) is a critical next step to validate these in vitro findings and assess the compound's therapeutic potential in a complex biological system.[14][15]
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential to understand its bioavailability and optimize dosing for future clinical applications.
By systematically validating its mechanism of action, we can build a solid foundation for the further development of this compound as a next-generation anti-inflammatory agent.
References
- 1. mdpi.com [mdpi.com]
- 2. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. origene.com [origene.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pterostilbene and Other Leading Polyphenols: A Guide for Researchers
In the landscape of polyphenol research for drug development and therapeutic applications, the pursuit of compounds with superior bioavailability and biological efficacy is paramount. While resveratrol has long held the spotlight, its methylated analogue, pterostilbene (p-methoxystilbene), is emerging as a formidable contender. This guide provides an in-depth, head-to-head comparison of pterostilbene against other prominent polyphenols, namely quercetin and curcumin. Our analysis is grounded in experimental data, focusing on key performance metrics relevant to researchers, including bioavailability, antioxidant capacity, and anti-inflammatory activity.
The Structural Advantage: Why Pterostilbene Stands Out
Pterostilbene, a naturally occurring stilbenoid found in blueberries and grapes, shares a structural resemblance to resveratrol. The critical distinction lies in the substitution of hydroxyl groups with methoxy groups on the pterostilbene molecule.[1][2] This seemingly subtle alteration has profound implications for its pharmacokinetic profile. The two methoxy groups increase its lipophilicity, leading to enhanced oral absorption and greater potential for cellular uptake.[3][4]
Bioavailability and Pharmacokinetics: A Decisive Factor
A primary limitation of many polyphenols in a therapeutic context is their low bioavailability.[1] Pterostilbene, however, demonstrates a significant advantage in this domain.
Pterostilbene vs. Resveratrol: In animal studies, pterostilbene has shown a bioavailability of approximately 80-95%, a stark contrast to resveratrol's 20%.[2][3][4] Furthermore, pterostilbene exhibits a longer half-life, suggesting a more sustained presence in the body and potentially requiring less frequent dosing.[3]
Pterostilbene vs. Quercetin: Quercetin, a flavonoid abundant in many fruits and vegetables, also suffers from poor bioavailability. While direct comparative studies with pterostilbene are limited, the inherent structural properties of pterostilbene suggest a more favorable absorption profile.
Pterostilbene vs. Curcumin: Curcumin, the active compound in turmeric, is notorious for its low oral bioavailability.[1] While both pterostilbene and curcumin have been shown to have comparable uptake and efflux pathways in some studies, the overall bioavailability of pterostilbene is generally considered to be superior.[1]
Table 1: Comparative Pharmacokinetic Parameters
| Polyphenol | Oral Bioavailability (in rats) | Key Structural Feature Influencing Bioavailability |
| Pterostilbene | ~80-95%[3][4] | Two methoxy groups enhancing lipophilicity[3] |
| Resveratrol | ~20%[2] | Three hydroxyl groups leading to rapid metabolism |
| Quercetin | Low (data varies) | Multiple hydroxyl groups |
| Curcumin | Low[1] | Rapid metabolism |
Comparative Performance: Antioxidant and Anti-inflammatory Efficacy
The therapeutic potential of polyphenols is largely attributed to their antioxidant and anti-inflammatory properties. Here, we delve into the experimental evidence comparing pterostilbene with quercetin and curcumin.
Antioxidant Capacity
The antioxidant potential of these compounds can be quantified using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
While direct comparative studies providing IC50 values for all three compounds under identical conditions are scarce, available data suggests that all three possess potent antioxidant activity. For instance, one study reported the IC50 value for the DPPH radical scavenging activity of a pterostilbene amorphous solid dispersion to be between 163.43-173.96 µg/mL. Another study found the IC50 for quercetin in a DPPH assay to be 19.17 µg/ml.[5] For curcumin, a study reported an IC50 value of 32.86 µM in a DPPH assay.[6] It is crucial to note that direct comparison of these values is challenging due to differing experimental setups.
Anti-inflammatory Activity
The anti-inflammatory potential can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. One study reported an IC50 value for NO inhibition by a curcuminoid analog to be 11.0 ± 0.59 μM in LPS-stimulated RAW 264.7 cells.[8] Another study investigating a curcumin extract reported an IC50 value of 5.44 ± 1.16 μg/ml for anti-inflammatory activity in RAW 264.7 cells.[9]
Table 2: Comparative Biological Activity
| Polyphenol | Antioxidant Activity (DPPH Assay IC50) | Anti-inflammatory Activity (Inhibition of NO in RAW 264.7 cells IC50) |
| Pterostilbene | 163.43-173.96 µg/mL | Data not directly comparable |
| Quercetin | 19.17 µg/ml[5] | Data not directly comparable |
| Curcumin | 32.86 µM[6] | 11.0 ± 0.59 μM[8], 5.44 ± 1.16 μg/ml[9] |
| Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. |
Mechanism of Action: Modulation of Key Signaling Pathways
The biological activities of these polyphenols are underpinned by their ability to interact with and modulate critical intracellular signaling pathways.
SIRT1 Activation
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Several polyphenols, including pterostilbene, resveratrol, quercetin, and curcumin, have been identified as SIRT1 activators.[1][10] By activating SIRT1, these compounds can influence a wide range of cellular processes. Gene expression studies have revealed that pterostilbene can significantly increase SIRT1 expression.[10]
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Pterostilbene, quercetin, and curcumin have all been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1]
Below are diagrams illustrating the general mechanisms of action of these polyphenols on key signaling pathways.
Experimental Protocols
To facilitate reproducible research, we provide detailed step-by-step methodologies for key in vitro assays discussed in this guide.
DPPH Radical Scavenging Assay (Antioxidant Capacity)
Objective: To determine the free radical scavenging activity of the test compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (Pterostilbene, Quercetin, Curcumin)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Preparation of test samples: Dissolve the test compounds and positive control in a suitable solvent to prepare stock solutions. Serially dilute these stock solutions to obtain a range of concentrations.
-
Assay: a. In a 96-well plate, add a specific volume of each concentration of the test samples and positive control to separate wells. b. Add the DPPH working solution to each well. c. Include a blank control containing only the solvent and DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)
Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring their ability to inhibit nitric oxide production in activated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (Pterostilbene, Quercetin, Curcumin)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. b. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and a vehicle control group.
-
Nitrite Measurement (Griess Assay): a. After the incubation period, collect the cell culture supernatant from each well. b. In a new 96-well plate, mix an equal volume of the supernatant with the Griess Reagent (prepared by mixing equal volumes of Component A and Component B immediately before use). c. Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production for each test compound concentration. Determine the IC50 value.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that pterostilbene possesses significant advantages over other well-known polyphenols, particularly in terms of bioavailability. Its enhanced pharmacokinetic profile, coupled with potent antioxidant and anti-inflammatory activities, positions it as a highly promising candidate for further investigation in drug development. While the in vitro data is compelling, more head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of pterostilbene in human subjects. Researchers are encouraged to utilize the standardized protocols provided herein to generate robust and comparable data, which will be instrumental in advancing our understanding of this remarkable natural compound.
References
- 1. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 4. Enhanced Antioxidant and Neuroprotective Properties of Pterostilbene (Resveratrol Derivative) in Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apjai-journal.org [apjai-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An in vitro comparative study of the antioxidant activity and SIRT1 modulation of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling P-Methoxystilbene
The proper handling of chemical reagents is the bedrock of safe and reproducible scientific research. This guide provides essential, field-tested guidance on the selection and use of personal protective equipment (PPE) when working with P-Methoxystilbene (also known as 4-Methoxy-trans-stilbene). As a stilbenoid compound, its handling necessitates a thorough understanding of its potential hazards to mitigate risks effectively. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your experiments.
Understanding the Risks: Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the specific hazards associated with this compound. According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound presents the following primary hazards[1]:
-
Serious Eye Damage: Direct contact can cause serious eye damage[1][3].
-
Respiratory Sensitization: Inhalation may lead to allergy or asthma-like symptoms[1].
-
Skin Irritation: It can cause skin irritation upon contact[3][4].
-
Aquatic Hazard: The substance may be harmful to aquatic life with long-lasting effects[1][2].
Given these hazards, a multi-faceted approach to PPE is required to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all scenario. It depends on the scale of the experiment, the physical form of the chemical (solid powder vs. solution), and the specific procedures being undertaken (e.g., weighing, dissolution, reaction monitoring). The overarching principle is to create a barrier between you and the hazardous substance.
Essential Personal Protective Equipment for this compound
The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against dust particles and splashes, mitigating the risk of serious eye damage. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation. Double-gloving is recommended for extended procedures. |
| Body Protection | Laboratory coat (fully buttoned) | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge | Essential when handling the solid powder to prevent inhalation and potential respiratory sensitization. |
Experimental Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: A workflow diagram illustrating the key steps for selecting, using, and disposing of PPE when handling this compound.
Step-by-Step Procedural Guidance
Pre-Operational Phase: Preparation and Donning PPE
-
Work Area Preparation : Ensure you are working in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form of this compound to minimize dust generation[5][6]. An eyewash station and safety shower should be readily accessible[5][6].
-
Hand Protection : Wash and dry your hands thoroughly. Don the first pair of nitrile or neoprene gloves, ensuring they fit snugly. If double-gloving, put on the second pair over the first.
-
Body Protection : Put on your laboratory coat and ensure it is fully buttoned.
-
Respiratory Protection : If handling the powder, a NIOSH-approved respirator is necessary. Perform a fit check to ensure a proper seal.
-
Eye and Face Protection : Don chemical safety goggles. If there is a significant splash risk, a face shield should be worn in addition to goggles[7].
Operational Phase: Handling this compound
-
When weighing the solid, do so within a fume hood or a ventilated balance enclosure to contain any dust.
-
Use a spatula for transfers to minimize dust creation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Always handle the material in a manner that avoids contact with skin, eyes, and clothing[5].
Post-Operational Phase: Doffing and Disposal of PPE
Proper removal of PPE is critical to prevent cross-contamination.
-
Gloves : If double-gloved, remove the outer pair first. Then, remove the inner pair by peeling them off from the cuff, turning them inside out without touching the exterior surface.
-
Face Shield/Goggles : Remove by handling the strap, avoiding contact with the front surface.
-
Laboratory Coat : Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.
-
Respirator : Remove last, after leaving the immediate work area.
-
Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE[5].
Disposal Plan
Contaminated PPE is considered hazardous waste.
-
Solid Waste : Used gloves, disposable lab coats, and any contaminated wipes or paper towels should be placed in a designated, sealed hazardous waste container[4][5].
-
Empty Containers : Empty containers of this compound may retain product residue and should be treated as hazardous waste unless thoroughly decontaminated[8].
-
Spill Cleanup : In the event of a spill, use an inert absorbent material, sweep or vacuum it up, and place it into a suitable disposal container[5]. Avoid generating dust[6]. Prevent the spill from entering drains or waterways[5].
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work. This proactive approach to laboratory safety is a hallmark of a trustworthy and effective research environment.
References
- 1. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. chemview.epa.gov [chemview.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
